Product packaging for Isochlorogenic acid A(Cat. No.:CAS No. 879305-14-3)

Isochlorogenic acid A

Cat. No.: B3030201
CAS No.: 879305-14-3
M. Wt: 516.4 g/mol
InChI Key: KRZBCHWVBQOTNZ-RDJMKVHDSA-N
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Description

3,5-di-O-caffeoyl quinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (-)-quinic acid with the carboxy group of trans-caffeic acid. Isolated from Brazilian propolis and Suaeda glauca, it exhibits hepatoprotective and cytotoxic activities. It has a role as a metabolite, a hepatoprotective agent and an antineoplastic agent. It is a cyclitol carboxylic acid and a carboxylic ester. It derives from a (-)-quinic acid and a trans-caffeic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B3030201 Isochlorogenic acid A CAS No. 879305-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424282
Record name Isochlorogenic acid A
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Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89919-62-0, 2450-53-5
Record name 3,5-Dicaffeoylquinic acid
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Record name Isochlorogenic acid A
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Record name Isochlorogenic acid A
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Record name 3,5-di-O-caffeoylquinic acid
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Record name 3,5-DI-O-CAFFEOYLQUINIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, presenting quantitative data on its prevalence in various plant species. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound, and elucidates the key signaling pathways through which it exerts its therapeutic effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,5-dicaffeoylquinic acid) is one of the three major isomers of isochlorogenic acid, alongside isochlorogenic acid B and C.[1] It is a polyphenolic compound composed of a quinic acid core esterified with two caffeic acid molecules.[1] Extensive research has demonstrated that this compound possesses a wide range of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] These therapeutic potentials have positioned this compound as a promising candidate for the development of novel pharmaceuticals and nutraceuticals. Understanding its natural distribution is therefore of paramount importance for its sustainable sourcing and further investigation.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with notable concentrations found in various medicinal herbs, fruits, and beverages. The following sections detail some of the most significant natural sources.

Medicinal Plants

A diverse array of medicinal plants have been identified as rich sources of this compound. Among the most prominent are species from the Artemisia and Lonicera genera.

  • Artemisia Species: Several species within the Artemisia genus, commonly known as wormwood, are rich in this compound. Notably, the flowering tops of Artemisia vulgaris have been reported to contain a significant yield of 3,5-di-O-caffeoylquinic acid.

  • Lonicera japonica (Japanese Honeysuckle): The flower buds of Lonicera japonica are a well-documented source of this compound. This plant is a staple in traditional Chinese medicine, and its therapeutic effects are often attributed to its high content of chlorogenic acids and their derivatives.

  • Other Medicinal Herbs: Various other medicinal plants utilized in traditional medicine have been found to contain this compound.

Food and Beverages

Certain commonly consumed foods and beverages also contribute to the dietary intake of this compound.

  • Green Coffee Beans: Unroasted coffee beans are a primary dietary source of chlorogenic acids, including this compound. The roasting process can degrade these compounds, hence green coffee bean extracts typically contain higher concentrations.

  • Teas: A variety of teas, including Ku-ding tea, Peruvian infusion tea, and Apocynum venetum tea, have been shown to contain this compound.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, growing conditions, and post-harvest processing. The following table summarizes available quantitative data from various studies.

Plant SpeciesPlant PartMethod of AnalysisConcentration of this compoundReference
Artemisia vulgarisFlowering TopsSpectroscopic Analysis2.0% (dry weight)
Lonicera japonicaFlower BudsHPLCIdentified as a major component
Artemisia turanicaAerial PartsESI-MS, 1H-NMR, 2D-NMRIsolated from the most active fraction
Pharbitidis SemenSeedsHPLC-DADQuantified alongside chlorogenic acid
Calonyction muricatumSeedsHPLCSimultaneously determined with other chlorogenic acids

Experimental Protocols

The accurate extraction and quantification of this compound from natural sources are crucial for research and quality control purposes. The following sections provide a generalized protocol based on commonly employed methodologies.

Extraction of this compound

Objective: To extract this compound from plant material.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (80%)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh a known amount of the dried, powdered plant material.

  • Add a specific volume of 80% methanol to the plant material (e.g., a 1:10 solid-to-liquid ratio).

  • Subject the mixture to ultrasonic extraction for a defined period (e.g., 30 minutes).

  • Centrifuge the mixture to separate the supernatant from the solid plant material.

  • Collect the supernatant and repeat the extraction process on the plant residue to ensure complete extraction.

  • Combine the supernatants and filter them.

  • Concentrate the filtered extract using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be used for further purification or direct analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 326 nm or 327 nm is optimal for detecting this compound and its isomers.

  • Injection Volume: A standard injection volume of 5-10 µL is used.

Procedure:

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to the inflammatory and antioxidant responses, respectively.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In pathological conditions, the activation of this pathway leads to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the NF-κB signaling cascade, thereby exerting its anti-inflammatory effects.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK activates ICGA This compound ICGA->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates IκBα_p p-IκBα NFκB_complex NF-κB (p65/p50) NFκB_complex->IκBα bound to NFκB_active Active NF-κB IκBα_p->NFκB_active releases DNA DNA NFκB_active->DNA translocates to nucleus and binds to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Transcription initiates

Diagram 1: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. This compound has been demonstrated to activate the Nrf2 signaling pathway, which underlies its potent antioxidant effects.

Nrf2_Pathway cluster_activation Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICGA This compound Keap1 Keap1 ICGA->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nrf2_active Active Nrf2 Keap1->Nrf2_active releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus and binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription initiates

Diagram 2: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a widely distributed natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources, methods for its extraction and quantification, and its mechanisms of action at the molecular level. The information presented herein is intended to facilitate further research into this promising natural product and to aid in the development of novel therapeutic agents for a variety of diseases. The continued exploration of the pharmacological properties of this compound and its natural sources is a promising avenue for future drug discovery.

References

The Biosynthesis of Isochlorogenic Acid A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, exhibits a range of pharmacologically significant activities, including potent antioxidant, anti-inflammatory, and antiviral properties. A comprehensive understanding of its biosynthesis in plants is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document furnishes detailed experimental protocols for the characterization of the involved enzymes and the quantification of this compound, alongside a curated summary of relevant quantitative data. Visual representations of the metabolic pathways and experimental workflows are provided to facilitate a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acids are a group of naturally occurring phenolic compounds formed by the esterification of two caffeic acid molecules with quinic acid. Among them, this compound (3,5-dicaffeoylquinic acid) is a widely distributed and biologically active isomer.[1] Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a major route for the production of a diverse array of secondary metabolites in plants. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to generate hydroxycinnamoyl-CoAs, which serve as central precursors for various phenolic compounds, including flavonoids, lignins, and chlorogenic acids.[2][3][4]

The synthesis of this compound represents a branch point from the biosynthesis of monocaffeoylquinic acids, such as the ubiquitous chlorogenic acid (5-O-caffeoylquinic acid). The elucidation of this specific branch of the phenylpropanoid pathway is crucial for developing strategies to enhance the production of this compound in plants and microbial systems for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into two major stages:

  • Formation of Caffeoyl-CoA and Chlorogenic Acid: This initial stage is part of the general phenylpropanoid pathway and leads to the synthesis of the key precursors.

  • Dicaffeoylation of Quinic Acid: This final stage involves the attachment of a second caffeoyl moiety to a pre-existing chlorogenic acid molecule to form this compound.

Upstream Pathway: Synthesis of Precursors

The synthesis of the essential precursors, caffeoyl-CoA and chlorogenic acid (5-O-caffeoylquinic acid), begins with L-phenylalanine and involves the following key enzymatic steps[2][3][4][5]:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumarate 3-Hydroxylase (C3H) or p-Coumaroyl Ester 3'-Hydroxylase (C3'H): These enzymes hydroxylate the p-coumaroyl moiety to a caffeoyl group. C3H acts on p-coumaric acid, while C3'H acts on p-coumaroyl-shikimate or p-coumaroyl-quinate.

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme is involved in the "shikimate shunt" and can transfer the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate.

  • Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This key enzyme catalyzes the esterification of quinic acid with caffeoyl-CoA to produce chlorogenic acid (5-O-caffeoylquinic acid).[4][6]

The Final Step: Formation of this compound

The crucial final step in the biosynthesis of this compound involves the addition of a second caffeoyl group to a mono-caffeoylquinic acid. Research has identified a key enzyme with dual functionality that is responsible for this reaction in certain plant species.

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) from Tomato (Solanum lycopersicum): This enzyme, in addition to its primary role in synthesizing chlorogenic acid, exhibits a secondary catalytic activity. It can utilize chlorogenic acid (5-O-caffeoylquinic acid) as an acyl acceptor and a second molecule of chlorogenic acid or, more efficiently, caffeoyl-CoA as the acyl donor to produce 3,5-dicaffeoylquinic acid (this compound).[2][3] This secondary activity has a lower pH optimum compared to its primary function, suggesting it may occur in different subcellular compartments, such as the vacuole.[2]

An alternative pathway has been identified in sweet potato (Ipomoea batatas):

Isochlorogenic Acid Synthase (IbICS): This enzyme, a GDSL lipase-like protein, catalyzes the synthesis of 3,5-dicaffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid (neochlorogenic acid).[2]

The overall biosynthetic pathway is illustrated in the following diagram:

Isochlorogenic_Acid_A_Biosynthesis cluster_enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   PAL PAL pCou p-Coumaric Acid Cin->pCou   C4H C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA   Caf Caffeic Acid pCou->Caf   FourCL 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3'H/HCT CGA Chlorogenic Acid (5-O-caffeoylquinic acid) CGA_point pCouCoA->CGA_point Caf->CafCoA   ICGA This compound (3,5-dicaffeoylquinic acid) ICGA_point CafCoA->ICGA_point QA Quinic Acid QA->CGA_point CGA->ICGA_point C3H C3H HQT1 HQT HQT2 HQT (dual activity) CGA_point->CGA ICGA_point->ICGA PAL_label PAL C4H_label C4H FourCL_label 4CL C3H_label C3H HQT1_label HQT HQT2_label HQT (dual activity) or IbICS

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound and its precursors.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

EnzymeSubstrateKm ValuePlant SourceReference
HQT (secondary activity)Chlorogenic AcidHigh (not precisely quantified)Solanum lycopersicum[7]
IbICS3-O-caffeoylquinic acid3.5 mMIpomoea batatas[2]
HQT (primary activity)Caffeoyl-CoA~20 µMNicotiana tabacum[8]
HQT (primary activity)Quinic Acid~1.3 mMNicotiana tabacum[8]
4CLp-Coumaric Acid20-100 µMVarious[4]
4CLCaffeic Acid10-50 µMVarious[4]

Table 2: Induction of Dicaffeoylquinic Acid Production by Elicitors

ElicitorPlant SpeciesFold Increase in Dicaffeoylquinic AcidsTreatment DurationReference
UV-C RadiationCynara cardunculusConsistent increase24 hours[7][9]
Methyl JasmonateGardenia jasminoidesSignificant increase20-40 hours[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Recombinant HQT Expression and Purification

This protocol describes the expression and purification of recombinant HQT for in vitro enzyme assays.

Workflow Diagram:

HQT_Purification_Workflow start HQT cDNA clone Clone into Expression Vector (e.g., pET with His-tag) start->clone transform Transform E. coli (e.g., BL21(DE3)) clone->transform culture Grow E. coli Culture transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Cell Lysis (e.g., sonication) harvest->lyse clarify Clarify Lysate by Centrifugation lyse->clarify purify Affinity Chromatography (e.g., Ni-NTA) clarify->purify dialyze Dialysis to Remove Imidazole purify->dialyze end Purified Recombinant HQT dialyze->end

Caption: Workflow for recombinant HQT expression and purification.

Methodology:

  • Vector Construction: The full-length coding sequence of the HQT gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal or C-terminal hexahistidine (His6) tag for affinity purification.

  • Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HQT is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The recombinant HQT is then eluted with elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford assay.

In Vitro HQT Enzyme Assay for this compound Synthesis

This assay measures the ability of recombinant HQT to synthesize this compound.

Methodology:

  • Reaction Mixture: The standard reaction mixture (total volume of 50-100 µL) contains:

    • 50 mM sodium phosphate buffer (pH 6.0-7.0)

    • 100-500 µM Caffeoyl-CoA (acyl donor)

    • 0.5-2.0 mM Chlorogenic acid (5-O-caffeoylquinic acid) (acyl acceptor)

    • 1-5 µg of purified recombinant HQT

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol or acetonitrile containing 1% formic acid. The mixture is centrifuged to precipitate the protein.

  • HPLC Analysis: The supernatant is filtered and analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) to identify and quantify the product, this compound.

HPLC-DAD Quantification of this compound

This method is used for the separation and quantification of this compound in plant extracts or enzyme assay mixtures.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a DAD is used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: 0.1% Formic acid or phosphoric acid in water

    • Solvent B: Acetonitrile or methanol

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Linear gradient from 50% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Detection: The DAD is set to monitor at a wavelength of 325-330 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.

  • Quantification: A standard curve is generated using authentic this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.[11][12][13][14]

Quantitative Real-Time PCR (qRT-PCR) for Acyltransferase Gene Expression

This protocol is for analyzing the expression levels of acyltransferase genes (e.g., HQT) in response to elicitors like UV-C.

Workflow Diagram:

qRT_PCR_Workflow start Plant Tissue (Control and UV-C Treated) rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment rna_qc RNA Quality Control (e.g., Nanodrop, Gel Electrophoresis) dnase_treatment->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qrt_pcr qRT-PCR with SYBR Green cdna_synthesis->qrt_pcr primer_design Primer Design for Target (HQT) and Reference Genes primer_design->qrt_pcr data_analysis Data Analysis (e.g., ΔΔCt Method) qrt_pcr->data_analysis end Relative Gene Expression Levels data_analysis->end

Caption: Workflow for qRT-PCR analysis of gene expression.

Methodology:

  • RNA Extraction: Total RNA is extracted from control and UV-C treated plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is checked by agarose gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for the target acyltransferase gene and one or more stable reference genes (e.g., actin, ubiquitin) are designed using primer design software.

  • qRT-PCR: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the expression level is normalized to the reference gene(s) and compared between the treated and control samples.[15]

Conclusion

The biosynthesis of this compound is a fascinating extension of the well-characterized phenylpropanoid pathway. The discovery of the dual functionality of HQT in tomato and the identification of a dedicated synthase in sweet potato have significantly advanced our understanding of how plants produce these complex and valuable molecules. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the regulation of this pathway and to explore its potential for biotechnological applications. Future research should focus on identifying and characterizing the specific acyltransferases responsible for dicaffeoylquinic acid synthesis in a wider range of plant species and on elucidating the regulatory networks that control their expression. Such knowledge will be instrumental in the development of tailored strategies for the high-level production of this compound and other bioactive dicaffeoylquinic acids for the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to the Biological Activities and Properties of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICQA), a member of the dicaffeoylquinic acid family, is a prominent phenolic compound found in various plants, including coffee beans, fruits, and medicinal herbs. As an isomer of chlorogenic acid, ICQA has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, antiviral, and anticancer properties of this compound, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Biological Activities and Properties of this compound

This compound exhibits a broad spectrum of pharmacological effects, which are summarized below. While specific quantitative data for this compound is sometimes limited, data from the closely related and more extensively studied chlorogenic acid (CGA) is included for comparative purposes and to guide future research.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. This activity is attributed to its chemical structure, which features multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data: Antioxidant Activity

CompoundAssayIC50 ValueSource
Chlorogenic AcidDPPH Radical Scavenging6.17 µg/mL[1]
Chlorogenic AcidDPPH Radical Scavenging80% scavenging at 1000 µg/mL[2]
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), and modulate inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueSource
Chlorogenic AcidRAW 264.7Nitric Oxide Inhibition63.5 - 107 µg/mL[1]
Antiviral Activity

This compound has shown promising antiviral activity, particularly against the hepatitis B virus (HBV).

Quantitative Data: Anti-Hepatitis B Virus Activity

CompoundCell LineParameterInhibition RateConcentrationSource
This compoundHepG2.2.15HBsAg expression86.9%193.63 µM[3]
This compoundHepG2.2.15HBeAg expression72.9%193.63 µM[3]
Anticancer Activity

While research on the anticancer effects of this compound is emerging, studies on the closely related chlorogenic acid have shown significant cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data: Anticancer Activity (Chlorogenic Acid)

CompoundCell LineAssayIC50 ValueIncubation TimeSource
Chlorogenic AcidA549 (Lung Cancer)CCK-857.45 µg/mL48 h[4]
Chlorogenic AcidHepG2 (Liver Cancer)CCK-8383.4 µmol/L72 h[3]
Neochlorogenic AcidHepG2 (Liver Cancer)CCK-8244.0 µM48 h[5]
Neochlorogenic AcidHuh-7 (Liver Cancer)CCK-8199.2 µM48 h[5]

Note: The data above is for chlorogenic acid and neochlorogenic acid. Further research is needed to determine the specific IC50 values of this compound against A549 and HepG2 cells.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

HMGB1/TLR4/NF-κB Signaling Pathway

In the context of liver fibrosis, this compound has been shown to attenuate the inflammatory response by inhibiting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. ICQA suppresses the expression of HMGB1 and TLR4, which in turn prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

HMGB1_TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation ICQA_cyto Isochlorogenic Acid A ICQA_cyto->HMGB1 ICQA_cyto->TLR4 Inhibits Expression ICQA_cyto->IKK Inhibits ICQA_cyto->NFkB_nuc Inhibits Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory_Genes

ICQA inhibits the HMGB1/TLR4/NF-κB pathway.
Nrf2 Signaling Pathway

Dicaffeoylquinic acids, including this compound, have been shown to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2[7]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ICQA_cyto Isochlorogenic Acid A ICQA_cyto->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

ICQA activates the Nrf2 antioxidant pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Chlorogenic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell proliferation and induction of apoptosis[4][8][9]. While direct evidence for this compound is still emerging, it is plausible that it shares a similar mechanism of action. CGA has been observed to decrease the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting downstream signaling.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ICQA_cyto Isochlorogenic Acid A ICQA_cyto->PI3K Inhibits ICQA_cyto->Akt Inhibits Phosphorylation ICQA_cyto->mTORC1 Inhibits

ICQA inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed, generalized protocols for the key assays mentioned in this guide. Researchers should optimize these protocols based on their specific experimental conditions and the concentrations of this compound being investigated.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound (or test compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the ascorbic acid positive control.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Add_to_Plate Add 100 µL Sample/Standard & 100 µL DPPH to 96-well Plate Prep_DPPH->Add_to_Plate Prep_Sample Prepare Serial Dilutions of ICQA & Ascorbic Acid Prep_Sample->Add_to_Plate Incubate Incubate in Dark (30 min, RT) Add_to_Plate->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & Determine IC50 Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.
Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with the compound for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to each sample and standard, and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of nitric oxide inhibition.

NO_Inhibition_Assay_Workflow Seed_Cells Seed RAW 264.7 Cells (5x10^4 cells/well) & Incubate 24h Pretreat Pre-treat with ICQA for 1h Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) & Incubate 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure Measure Absorbance at 540 nm Griess_Reaction->Measure Calculate Calculate NO Inhibition Measure->Calculate

Workflow for the Nitric Oxide Inhibition Assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • A549 or HepG2 cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 or HepG2 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 570 and 600 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed A549 or HepG2 Cells & Incubate 24h Treat_Cells Treat with ICQA (24, 48, or 72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution & Incubate 4h Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Measure Measure Absorbance (570-600 nm) Solubilize->Measure Calculate Calculate Cell Viability & Determine IC50 Measure->Calculate

Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and potentially anticancer effects. Its mechanisms of action involve the modulation of key signaling pathways such as HMGB1/TLR4/NF-κB, Nrf2, and PI3K/Akt/mTOR. While more research is needed to fully elucidate its therapeutic potential and to establish specific quantitative data for all its activities, the existing evidence strongly supports its continued investigation as a lead compound for the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antioxidant Potential of Isochlorogenic Acid A

Introduction

This compound (ICGA), chemically known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a class of polyphenolic compounds abundant in various plants, vegetables, and particularly in coffee beans.[1][2][3] Structurally, it is an ester formed from one molecule of quinic acid and two molecules of caffeic acid.[2] ICGA and its isomers are recognized for a wide spectrum of biological activities, including anti-inflammatory, antiviral, neuroprotective, and hepatoprotective effects.[1][2][4] At the core of these therapeutic potentials lies its significant antioxidant capacity, which involves both direct radical scavenging and complex modulation of endogenous cellular defense systems. This guide provides a detailed examination of the antioxidant mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanisms of Antioxidant Action

The antioxidant effect of this compound is multifaceted, involving both direct chemical neutralization of reactive species and indirect influence on cellular antioxidant pathways.

Direct Radical Scavenging Activity

ICGA possesses multiple hydroxyl groups on its caffeoyl moieties, which act as hydrogen donors to neutralize a variety of free radicals directly. This chemical activity is a primary line of defense against oxidative damage.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: ICGA demonstrates potent activity in scavenging the stable DPPH radical, a standard measure of free-radical scavenging capability.[1] Studies show it can achieve up to 97.04% scavenging of DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: It is also effective against the ABTS radical cation, another common benchmark for antioxidant activity.[1] Dicaffeoylquinic acids, including ICGA, generally show greater ABTS scavenging activity than monocaffeoylquinic acids.[5]

  • Hydroxyl Radical (·OH) Scavenging: ICGA can neutralize the highly reactive and damaging hydroxyl radical, with studies indicating a scavenging rate as high as 60.01%.

  • Superoxide Anion (O₂⁻·) Scavenging: While it shows activity against the superoxide anion, its efficacy is comparatively lower, with a maximum reported scavenging of 28.04%.

Indirect Antioxidant Activity via Nrf2 Signaling

A critical mechanism for ICGA's cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like ICGA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][7] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.[6]

Upstream signaling cascades, such as the PI3K/Akt pathway, can also phosphorylate and activate Nrf2, further enhancing this protective response.[8][9][10] The activation of this pathway leads to the upregulated expression of a suite of Phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1) [8][11]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1) [11][12]

  • Superoxide Dismutase (SOD) [13][14]

  • Glutathione Peroxidase (GPx) [11]

// Invisible edges for layout edge [style=invis]; ICGA -> ROS; Akt -> Keap1; } Caption: Nrf2 signaling pathway activated by this compound.

Modulation of Endogenous Antioxidant Systems

Beyond the Nrf2 pathway, ICGA directly impacts the activity and levels of crucial components of the cellular antioxidant network.

  • Enhancing Antioxidant Enzymes: In vivo and cellular studies show that treatment with chlorogenic acids, including ICGA, increases the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[13][14][15]

  • Reducing Oxidative Damage Markers: ICGA effectively reduces the intracellular concentration of Reactive Oxygen Species (ROS).[16][17][18] Consequently, it mitigates lipid peroxidation, a major form of cellular damage, as evidenced by decreased levels of Malondialdehyde (MDA).[13][14]

  • Restoring Glutathione (GSH) Levels: It helps maintain or restore levels of glutathione (GSH), a critical non-enzymatic antioxidant that scavenges free radicals and is essential for detoxification processes.[13][14]

Oxidative_Stress_Logic cluster_effects Cellular Damage cluster_protection ICGA Protective Mechanisms OS Oxidative Stress (e.g., H₂O₂, Toxins) ROS ↑ Reactive Oxygen Species (ROS) OS->ROS Lipid_Perox ↑ Lipid Peroxidation (MDA) OS->Lipid_Perox Enzyme_Down ↓ Antioxidant Enzymes (SOD, GSH) OS->Enzyme_Down Apoptosis ↑ Apoptosis & Cell Death ROS->Apoptosis Lipid_Perox->Apoptosis ICGA This compound (ICGA) ICGA->Lipid_Perox Reduces ICGA->Apoptosis Prevents Scavenging Direct Radical Scavenging ICGA->Scavenging Exhibits Nrf2 Nrf2 Pathway Activation ICGA->Nrf2 Induces Scavenging->ROS Inhibits Enzyme_Up ↑ Antioxidant Enzyme Synthesis (HO-1, SOD) Nrf2->Enzyme_Up Leads to Enzyme_Up->ROS Reduces

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key findings.

Table 1: In Vitro Radical Scavenging and Antioxidant Capacity
Assay TypeCompoundResultReference
DPPH Radical Scavenging This compoundIC₅₀ = 4.26 µg/mL[1]
DPPH Radical Scavenging This compoundUp to 97.04% scavenging
ABTS Radical Scavenging This compoundShows significant activity[1]
Hydroxyl Radical (·OH) Scavenging This compoundUp to 60.01% scavenging
Superoxide Anion (O₂⁻·) Scavenging This compoundUp to 28.04% scavenging
Reducing Power Assay This compoundOD value up to 0.98
Table 2: Cellular and In Vivo Antioxidant Effects
Model SystemTreatmentEffect ObservedReference
Zebrafish (in vivo) 25 µg/mL ICGA60.4% increase in antioxidant capacity
TMT-induced mice (in vivo) 5-10 mg/kg ICGAReduced Malondialdehyde (MDA) content[1]
Weaned piglets (in vivo) 200-400 mg/kg ICGAImproved antioxidant capacity[2]
H₂O₂-treated NIH/3T3 cells ICGARecovered mitochondrial membrane potential[19]
Diabetic mice (in vivo) Chlorogenic AcidEnhanced SOD concentrations[13][14]
H₂O₂-treated MC3T3-E1 cells Chlorogenic AcidReduced intracellular ROS and MDA[8]
H₂O₂-treated MC3T3-E1 cells Chlorogenic AcidIncreased Glutathione (GSH) level[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the antioxidant potential of ICGA.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL) to varying concentrations of the ICGA solution (e.g., 100 µL).

  • Incubation: Mix vigorously and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[20]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] × 100.[20]

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of ICGA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Radical Generation: Generate the ABTS•⁺ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]

  • Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the ICGA sample at various concentrations to a fixed volume of the diluted ABTS•⁺ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Record the decrease in absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[22]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is commonly used to measure intracellular ROS.

  • Cell Culture: Plate cells (e.g., HaCaT, MC3T3-E1) in a suitable format (e.g., 96-well black plate) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of ICGA for a specified duration (e.g., 1-2 hours).

  • Oxidative Stress Induction: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or exposing cells to PM2.5.[17]

  • Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[16]

Superoxide Dismutase (SOD) Activity Assay

SOD activity is often measured using commercial kits that rely on the inhibition of a reaction that produces a colored product.

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a cold assay buffer followed by centrifugation.

  • Assay Principle: The assay utilizes a system that generates superoxide radicals (e.g., a xanthine/xanthine oxidase system). These radicals react with a detector dye (e.g., WST-1) to produce a colored formazan product.[23]

  • Reaction: In the presence of SOD from the sample, the superoxide radicals are dismutated, thus inhibiting the color-producing reaction.

  • Measurement: The absorbance of the colored product is measured over time using a spectrophotometer at a specific wavelength (e.g., 450 nm).

  • Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. The activity is typically expressed as units per milligram of protein (U/mg protein).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Sample_Prep Prepare ICGA Dilutions DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Scavenging Assay Reducing_Power Ferric Reducing Antioxidant Power (FRAP) IC50_Calc Calculate IC₅₀ & TEAC Values Cell_Culture Culture & Treat Cells with ICGA Stress Induce Oxidative Stress (e.g., H₂O₂) ROS_Assay Measure Intracellular ROS (DCFH-DA) Western_Blot Western Blot for Nrf2/HO-1 Enzyme_Assay Measure SOD, GSH Levels Viability Assess Cell Viability (MTT Assay) Cell_Results Analyze Cytoprotective Effects

Conclusion

This compound is a potent natural antioxidant that combats oxidative stress through a dual strategy. It directly neutralizes harmful free radicals and, more significantly, enhances the cell's intrinsic defense capabilities by activating the Nrf2 signaling pathway. The quantitative data robustly support its efficacy in both chemical and biological systems. The detailed experimental protocols provided herein offer a framework for further investigation and validation of its therapeutic potential. For drug development professionals, the multifaceted antioxidant mechanisms of ICGA make it a compelling candidate for the development of novel therapies aimed at mitigating diseases with an underlying oxidative stress etiology.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA-A), a prominent member of the dicaffeoylquinic acid family, is a natural phenolic compound found in various medicinal plants and dietary sources. Emerging evidence has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of ICGA-A, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing detailed experimental protocols for key assays.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified include the suppression of the NF-κB and STAT3 signaling cascades, and the modulation of the NLRP3 inflammasome. While direct evidence for its role in MAPK and Nrf2 pathways is still emerging, data from the closely related chlorogenic acid (CGA) suggests a strong likelihood of similar interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. ICGA-A has been shown to potently inhibit this pathway. In inflammatory conditions, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ICGA-A intervenes by blocking the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and halting the inflammatory cascade.[1][[“]]

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of inflammation. Upon activation by cytokines, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to induce the expression of target genes. ICGA-A has been demonstrated to inhibit the phosphorylation of STAT3, thus impeding its activation and downstream signaling.[[“]] This inhibition contributes to the overall reduction in the inflammatory response.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. ICGA-A has been found to suppress the activation of the NLRP3 inflammasome, leading to a decrease in the production of these potent inflammatory mediators.[3][4]

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vivo and in vitro studies.

Table 1: In Vivo Inhibition of Inflammatory Markers by this compound in a Mouse Model of LPS-Induced Acute Lung Injury

Inflammatory MarkerTreatment GroupConcentration/Dosage% Inhibition / Fold ChangeReference
IL-6 IAA (Low Dose)5 mg/kgSignificant reduction vs. LPS[3]
IAA (Medium Dose)10 mg/kgFurther reduction vs. Low Dose[3]
IAA (High Dose)20 mg/kgMost significant reduction[3]
TNF-α IAA (Low Dose)5 mg/kgSignificant reduction vs. LPS[3]
IAA (Medium Dose)10 mg/kgFurther reduction vs. Low Dose[3]
IAA (High Dose)20 mg/kgMost significant reduction[3]
IL-1β IAA (Low Dose)5 mg/kgSignificant reduction vs. LPS[3]
IAA (Medium Dose)10 mg/kgFurther reduction vs. Low Dose[3]
IAA (High Dose)20 mg/kgMost significant reduction[3]
MCP-1 IAA (Low Dose)5 mg/kgSignificant reduction vs. LPS[3]
IAA (Medium Dose)10 mg/kgFurther reduction vs. Low Dose[3]
IAA (High Dose)20 mg/kgMost significant reduction[3]
COX-2 IAA (Low Dose)5 mg/kgSignificant reduction vs. LPS[3]
IAA (Medium Dose)10 mg/kgFurther reduction vs. Low Dose[3]
IAA (High Dose)20 mg/kgMost significant reduction[3]
iNOS IAA (Low Dose)5 mg/kgSignificant reduction vs. LPS[3]
IAA (Medium Dose)10 mg/kgFurther reduction vs. Low Dose[3]
IAA (High Dose)20 mg/kgMost significant reduction[3]

Table 2: In Vitro and In Vivo Effects of this compound on NF-κB and STAT3 Signaling

ModelTarget ProteinTreatmentEffectReference
DSS-induced colitis in mice p-STAT3ICGA-ABlocked phosphorylation[[“]]
p-p65ICGA-ABlocked phosphorylation[[“]]
p-IκBαICGA-ABlocked phosphorylation[[“]]
LPS-induced acute lung injury in mice p-p65ICGA-ADose-dependent inhibition[3][4]
NLRP3ICGA-ADose-dependent inhibition[3][4]
ASCICGA-ADose-dependent inhibition[4]
Cleaved Caspase-1ICGA-ADose-dependent inhibition[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of acute lung injury.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • This compound (purity >98%)

  • Saline solution (sterile, 0.9%)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and equipment for Western blotting and qRT-PCR

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free environment for at least one week before the experiment with free access to food and water.

  • Grouping and Treatment: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control group: Intratracheal instillation of saline.

    • LPS group: Intratracheal instillation of LPS (5 mg/kg).

    • LPS + ICGA-A groups: Intraperitoneal injection of ICGA-A (e.g., 5, 10, and 20 mg/kg) one hour before LPS instillation.

  • Induction of Lung Injury: Anesthetize the mice and intratracheally instill 50 µL of LPS solution (or saline for the control group).

  • Sample Collection: Euthanize the mice 6-24 hours after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF and serum using ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis: Homogenize lung tissues and perform Western blotting to determine the protein levels of p-p65, p-IκBα, and NLRP3.

    • qRT-PCR Analysis: Extract total RNA from lung tissues and perform quantitative real-time PCR to measure the mRNA expression levels of Tnf-α, Il-6, and Il-1β.

    • Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

Objective: To investigate the direct anti-inflammatory effects of this compound on macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • This compound (purity >98%)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents and equipment for Western blotting and qRT-PCR

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in appropriate plates. Pre-treat the cells with various concentrations of ICGA-A (e.g., 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

  • Analysis:

    • Nitric Oxide (NO) Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent as an indicator of NO production.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of p65, IκBα, and key proteins in the MAPK pathway (p-p38, p-ERK, p-JNK).

    • qRT-PCR Analysis: Isolate total RNA and conduct qRT-PCR to determine the mRNA expression of Nos2 (iNOS), Cox-2, Tnf-α, and Il-6.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

NF-κB Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα p_p65 p-p65/p50 p65_p50->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) p_p65->Gene_Expression ICGA_A This compound ICGA_A->IKK Inhibits ICGA_A->p65_p50 Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

G cluster_nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Dimer p-STAT3 Dimer p_STAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene_Expression Inflammatory Gene Expression Dimer->Gene_Expression ICGA_A This compound ICGA_A->JAK Inhibits

Caption: Inhibition of the STAT3 signaling pathway by this compound.

NLRP3 Inflammasome Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation (Priming Signal) TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b NLRP3_gene NLRP3 Gene Expression NFkB->NLRP3_gene IL1b Mature IL-1β Mature IL-18 pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_gene->NLRP3 DAMPs_PAMPs DAMPs/PAMPs (Activation Signal) Inflammasome NLRP3 Inflammasome Assembly DAMPs_PAMPs->Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Casp1->pro_IL1b Cleaves ICGA_A This compound ICGA_A->NFkB Inhibits ICGA_A->Inflammasome Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

This compound demonstrates potent anti-inflammatory effects through the multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, STAT3, and the NLRP3 inflammasome. The preclinical data presented in this guide underscore its potential as a therapeutic agent for a variety of inflammatory disorders. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

References

The Neuroprotective Potential of 3,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Potent Natural Compound

Foreword: The escalating prevalence of neurodegenerative diseases worldwide necessitates the urgent exploration of novel therapeutic agents. Among the promising candidates, 3,5-Dicaffeoylquinic acid (3,5-diCQA), a naturally occurring phenolic compound, has garnered significant attention for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on 3,5-diCQA, with a focus on its mechanisms of action, experimental validation, and future directions for drug development. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the pursuit of innovative treatments for neurological disorders.

Core Neuroprotective Mechanisms of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological pathways implicated in neurodegeneration. These mechanisms primarily revolve around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neuronal damage in various neurodegenerative conditions. 3,5-diCQA effectively mitigates oxidative stress through several key actions:

  • Direct ROS Scavenging: The phenolic structure of 3,5-diCQA allows it to directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

  • Upregulation of Endogenous Antioxidants: 3,5-diCQA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of a battery of antioxidant enzymes, including Heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] This enhancement of the endogenous antioxidant defense system provides sustained protection against oxidative insults.

  • Preservation of Intracellular Glutathione Levels: Studies have demonstrated that 3,5-diCQA can restore intracellular levels of glutathione (GSH), a critical endogenous antioxidant, that are depleted during oxidative stress.[4]

Modulation of Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, contributes significantly to the progression of neurodegenerative diseases. 3,5-diCQA exhibits potent anti-inflammatory effects by:

  • Inhibition of Microglial Activation: 3,5-diCQA has been found to suppress the activation of microglial cells, thereby reducing the production and release of pro-inflammatory cytokines.[5]

  • Suppression of Pro-inflammatory Mediators: Research indicates that 3,5-diCQA can inhibit the expression of key inflammatory enzymes and cytokines.[6]

  • Modulation of the JAK2/STAT3 Signaling Pathway: 3,5-diCQA has been shown to attenuate inflammatory responses by suppressing the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in microglial activation and the production of inflammatory mediators.[5]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism underlying neuronal loss in neurodegenerative disorders. 3,5-diCQA confers anti-apoptotic effects through:

  • Regulation of Apoptotic Proteins: 3,5-diCQA has been observed to modulate the expression of key proteins involved in the apoptotic cascade. It can decrease the levels of pro-apoptotic proteins while increasing the expression of anti-apoptotic proteins.

  • Inhibition of Caspase-3 Activation: A key executioner in the apoptotic pathway, caspase-3, is inhibited by 3,5-diCQA, preventing the final steps of cell death.[4]

  • Activation of Pro-Survival Signaling Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival. 3,5-diCQA has been shown to activate this pathway, thereby promoting neuronal survival and counteracting apoptotic signals.[7][8]

Experimental Evidence and Data

The neuroprotective effects of 3,5-diCQA are supported by a growing body of evidence from both in vitro and in vivo studies.

In Vitro Studies

In vitro models provide a controlled environment to dissect the molecular mechanisms underlying the neuroprotective actions of 3,5-diCQA.

Cell LineInsult3,5-diCQA Concentration(s)Key FindingsReference(s)
SH-SY5YHydrogen Peroxide (H₂O₂)10-50 µMAttenuated neuronal death, inhibited caspase-3 activation, and restored intracellular glutathione levels.[4][9]
SH-SY5YAmyloid-beta (Aβ) (1-42)Not specifiedExhibited neuroprotective effects.[10][10]
MC65 & SH-SY5YAmyloid-beta (Aβ)Concentrations comparable to levels in Centella asiatica water extractMitigated Aβ-induced cell death and attenuated Aβ-induced alterations in tau expression and phosphorylation.[11]
BV2 microgliaLipopolysaccharide (LPS)Not specifiedReduced microglial activation and production of pro-inflammatory cytokines.[5]
H9C2tert-butyl hydroperoxide (TBHP)5, 10, 20 µMProtected against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.[7]
In Vivo Studies

In vivo studies using animal models of neurodegenerative diseases are crucial for validating the therapeutic potential of 3,5-diCQA.

Animal ModelDisease Model3,5-diCQA AdministrationKey FindingsReference(s)
MiceTrimethyltin (TMT)-induced learning and memory deficitsNot specifiedAmeliorated cognitive deficits, increased acetylcholine levels, decreased acetylcholinesterase activity, and reduced oxidative stress markers.[12]
Senescence-accelerated-prone mice 8 (SAMP8)Aging and Alzheimer's-like pathologyOral administration (6.7 mg/kg/day)Improved spatial learning and memory.[10][13]
MiceStress-hormone-induced depression and memory lossNot specifiedReduced depressive symptoms and alleviated memory loss by reducing oxidative stress.[14][15]
MiceComplete Freund's adjuvant (CFA)-induced inflammatory painOral administrationAttenuated pain hypersensitivity and foot swelling.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of 3,5-Dicaffeoylquinic acid are mediated by its modulation of several key intracellular signaling pathways.

G Signaling Pathways Modulated by 3,5-Dicaffeoylquinic Acid cluster_1 3,5-Dicaffeoylquinic Acid Intervention cluster_2 Cellular Response & Neuroprotection ROS Reactive Oxygen Species (ROS) diCQA 3,5-Dicaffeoylquinic Acid ROS->diCQA Inflammation Neuroinflammation Inflammation->diCQA diCQA->Inflammation Inhibits Nrf2 Nrf2 Activation diCQA->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Activation diCQA->PI3K_Akt Activates JAK2_STAT3 JAK2/STAT3 Pathway Inhibition diCQA->JAK2_STAT3 Inhibits HO1 HO-1 Expression Nrf2->HO1 Induces HO1->ROS Neuroprotection Neuroprotection HO1->Neuroprotection Apoptosis Apoptosis Inhibition PI3K_Akt->Apoptosis Inhibits JAK2_STAT3->Inflammation Promotes Apoptosis->Neuroprotection

Caption: Key signaling pathways modulated by 3,5-diCQA.

Experimental Workflow: In Vitro Neuroprotection Assay

A typical workflow for assessing the neuroprotective effects of 3,5-diCQA in a cell-based model.

G Experimental Workflow for In Vitro Neuroprotection Assay start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Pre-treatment with 3,5-Dicaffeoylquinic Acid cell_culture->treatment insult Induction of Neuronal Injury (e.g., H₂O₂, Aβ) treatment->insult incubation Incubation insult->incubation assays Assessment of Neuroprotection incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability ros ROS Measurement assays->ros apoptosis Apoptosis Assay (e.g., Caspase-3 activity) assays->apoptosis western_blot Western Blot Analysis (e.g., Nrf2, HO-1, Akt) assays->western_blot data_analysis Data Analysis viability->data_analysis ros->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A generalized in vitro experimental workflow.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.

  • Culture Conditions: Cells are typically maintained in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • 3,5-diCQA Preparation: 3,5-diCQA is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM).

  • Treatment Protocol: Cells are typically pre-treated with 3,5-diCQA for a specific duration (e.g., 24 hours) before being exposed to a neurotoxic insult.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 3,5-diCQA followed by the neurotoxic insult.

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular ROS

The dichlorofluorescein diacetate (DCF-DA) assay is commonly used to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with 3,5-diCQA and the neurotoxic agent as described above.

  • DCF-DA Staining: Wash the cells with PBS and then incubate with DCF-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay

Caspase-3 activity is a hallmark of apoptosis and can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in the assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (at 405 nm for colorimetric assay) or fluorescence to quantify the amount of cleaved substrate, which is proportional to the caspase-3 activity.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Extract total protein from the treated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Future Directions and Conclusion

3,5-Dicaffeoylquinic acid has emerged as a highly promising neuroprotective agent with a well-defined, multi-target mechanism of action. Its ability to combat oxidative stress, neuroinflammation, and apoptosis, as demonstrated in numerous preclinical studies, underscores its therapeutic potential for a range of neurodegenerative diseases.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 3,5-diCQA to optimize its delivery to the central nervous system.

  • Long-term Efficacy and Safety Studies: Conducting long-term studies in relevant animal models to further establish its therapeutic efficacy and safety profile.

  • Clinical Trials: Progressing to well-designed clinical trials to evaluate the neuroprotective effects of 3,5-diCQA in human subjects.

  • Structure-Activity Relationship Studies: Exploring derivatives of 3,5-diCQA to potentially enhance its potency and pharmacokinetic properties.

References

Antiviral Activity of Isochlorogenic Acid A Against HBV and HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Isochlorogenic acid A (ICGA), a natural phenolic acid, has demonstrated significant antiviral properties, particularly against the Hepatitis B virus (HBV). In vitro studies have confirmed its ability to inhibit HBV antigen expression and reduce viral DNA content through mechanisms involving the induction of heme oxygenase-1 (HO-1) and potential disruption of viral translation. While direct evidence for ICGA's activity against the Human Immunodeficiency Virus (HIV) is limited, research on closely related chlorogenic acid derivatives suggests potential inhibitory effects on key viral enzymes such as reverse transcriptase and integrase. This document provides a comprehensive technical overview of the current research, including quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action, to serve as a resource for researchers and drug development professionals.

Anti-Hepatitis B Virus (HBV) Activity of this compound

The primary body of research on the antiviral effects of this compound (ICGA) has focused on its activity against HBV. Studies have demonstrated both a direct antiviral effect and a hepatoprotective role, making it a compound of interest for further investigation.

In Vitro Efficacy

ICGA has been shown to potently inhibit the expression of key HBV antigens in cell-based assays.[1][2] The compound significantly reduces the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), which are crucial markers of viral replication and infectivity.[1][2] Furthermore, ICGA treatment leads to a marked decrease in the amount of hepatitis B virus covalently closed circular DNA (HBV cccDNA), the stable episomal form of the viral genome in the nucleus of infected hepatocytes that is essential for the persistence of the infection.[1][2][3]

Table 1: Summary of In Vitro Anti-HBV Activity of this compound

Parameter Result Concentration Cell Line Citation
HBsAg Expression Inhibition 86.9% 193.63 µM HepG2.2.15 [1][2]
HBeAg Expression Inhibition 72.9% 193.63 µM HepG2.2.15 [1][2]
HBV cccDNA Content Markedly declined Not specified HepG2.2.15 [1][2][3]

| Cytotoxicity | No cytotoxicity observed | 96.81–193.63 µM | HepG2.2.15 |[2] |

Hepatoprotective Effects

In addition to its direct antiviral actions, ICGA exhibits significant hepatoprotective properties.[1] This effect is partly attributed to its antioxidative capabilities and its induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme.[1][2]

Table 2: Hepatoprotective Activity of this compound

Assay Model Result Concentration Cell Line Citation

| D-GalN-Induced Hepatocyte Damage | 21.6% maximum protection rate | 193.63 µM | HL-7702 |[2] |

Proposed Mechanism of Action Against HBV

The anti-HBV mechanism of ICGA is multifaceted. The primary proposed pathway involves the significant induction of heme oxygenase-1 (HO-1).[1][3] The overexpression of HO-1 is thought to contribute to the anti-HBV activity by reducing the stability of the HBV core protein, which in turn blocks the replenishment of the nuclear HBV cccDNA pool.[1][2] Additionally, evidence suggests that ICGA's target may be associated with blocking the translation step of the HBV replication cycle.[1][2]

HBV_Mechanism cluster_result ICGA This compound HO1 Heme Oxygenase-1 (HO-1) Expression ICGA->HO1 Induces Translation HBV Replication (Translation Step) ICGA->Translation Blocks CoreProtein HBV Core Protein Stability HO1->CoreProtein Reduces cccDNA Nuclear HBV cccDNA Replenishment CoreProtein->cccDNA Required for HBV_Inhibition Inhibition of HBV

Caption: Proposed anti-HBV mechanism of this compound.

Experimental Protocols

The antiviral and hepatoprotective properties of ICGA against HBV were evaluated using established in vitro models.[1][2]

1.4.1 Cell Culture and Compounds

  • HBV-producing cell line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, were used.[1]

  • Human hepatocyte line: HL-7702 cells were utilized for hepatoprotective assays.[1]

  • Compound Preparation: this compound (purity ≥98%) was dissolved in DMSO for cell treatment.[2]

1.4.2 In Vitro Anti-HBV Activity Assessment

  • Cell Treatment: HepG2.2.15 cells were seeded in culture plates and treated with various concentrations of ICGA for specified durations (e.g., 4 to 8 days).[2]

  • Antigen Quantification (ELISA): Culture supernatants were collected, and the levels of HBsAg and HBeAg were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2]

  • HBV cccDNA Analysis: After treatment, total cellular DNA was extracted from HepG2.2.15 cells. The HBV cccDNA content was measured, likely via Southern blot or quantitative PCR (qPCR) designed to specifically amplify the cccDNA form.[1][2]

  • HO-1 Expression (Western Blot): Cellular lysates were prepared and subjected to SDS-PAGE. Proteins were transferred to a membrane and probed with a primary antibody specific for HO-1, followed by a secondary antibody, to detect changes in protein expression.[1]

HBV_Workflow cluster_analysis Analysis start Start culture Seed HepG2.2.15 Cells start->culture treat Treat with This compound culture->treat incubate Incubate (e.g., 8 days) treat->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells elisa Quantify HBsAg/HBeAg (ELISA) supernatant->elisa end_node End elisa->end_node dna_extract Extract DNA cells->dna_extract protein_extract Extract Protein cells->protein_extract cccdna Analyze HBV cccDNA (qPCR/Southern Blot) dna_extract->cccdna ho1 Analyze HO-1 (Western Blot) protein_extract->ho1 cccdna->end_node ho1->end_node

Caption: Experimental workflow for assessing the anti-HBV activity of ICGA.

Anti-Human Immunodeficiency Virus (HIV) Activity

Direct experimental data on the anti-HIV activity of this compound is not extensively available in the current literature. However, studies on chlorogenic acid (CHA) and its derivatives provide a basis for postulating potential mechanisms and guiding future research.

Evidence from Related Compounds

Chlorogenic acid and its derivatives have been reported to possess anti-HIV properties.[4] Research has shown that these compounds can inhibit key enzymes in the HIV replication cycle.

  • Reverse Transcriptase (RT) Inhibition: Neochlorogenic acid, an isomer of chlorogenic acid, was found to significantly inhibit HIV-1 reverse transcriptase, a critical enzyme for converting viral RNA into DNA.[5][6] Studies on other chlorogenic acid derivatives have also demonstrated inhibition of HIV-1 RT.[7]

  • Integrase (IN) Inhibition: Derivatives of chlorogenic acid have been reported as potent inhibitors of HIV integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome.[7]

  • Immunomodulatory Effects: Chlorogenic acid has been noted for its immunomodulatory potential in the context of AIDS.[8]

Table 3: Anti-HIV Activity of Compounds Related to this compound

Compound Proposed Target/Activity Quantitative Data Cell Line / Assay Citation
Neochlorogenic Acid HIV-1 Reverse Transcriptase (RT) Inhibition Significant reduction in RT products (relative gene expression of 6.01 vs 35.42 for control) 786-O / qPCR [5][6]
4,5-di-O-caffeoylquinic acid HIV-1 Reverse Transcriptase (RT) Inhibition IC₅₀ = 0.240 mmol L⁻¹ Enzyme Assay [7]

| Chlorogenic Acid Derivatives | HIV Integrase (IN) Inhibition | Potent inhibition reported | Enzyme Assay |[7] |

Potential Mechanisms of Action and Targets

Based on the activity of related compounds, ICGA could potentially inhibit HIV replication by targeting essential viral enzymes. The most probable targets would be reverse transcriptase and integrase, which are common targets for many natural phenolic compounds. Neochlorogenic acid may also inhibit HIV through targets such as haemopoietic cell kinase (HCK), epidermal growth factor receptor (EGFR), and sarcoma (SRC).[9][10]

HIV_Mechanism HIV_Lifecycle HIV Replication Cycle RT_step Reverse Transcription HIV_Lifecycle->RT_step IN_step Integration RT_step->IN_step RT_enzyme Reverse Transcriptase RT_step->RT_enzyme Mediated by IN_enzyme Integrase IN_step->IN_enzyme Mediated by ICGA Potential Activity of This compound (and related compounds) ICGA->RT_enzyme Inhibits ICGA->IN_enzyme Inhibits

Caption: Potential anti-HIV targets for this compound.

Experimental Protocols for HIV Assessment

Standard assays are used to screen for and characterize the anti-HIV activity of novel compounds.

2.3.1 HIV Reverse Transcriptase (RT) Inhibition Assay

  • Assay Principle: This is typically a cell-free enzymatic assay. Recombinant HIV-1 RT enzyme is incubated with a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and the test compound (ICGA).

  • Procedure: The reaction mixture is incubated to allow for DNA synthesis. The reaction is then stopped, and the newly synthesized DNA is precipitated and collected on filters.

  • Quantification: The amount of incorporated radioactivity or fluorescence is measured using a scintillation counter or fluorescence reader. A reduction in the signal in the presence of the test compound indicates inhibition of RT activity. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.[11]

2.3.2 Cell-Based Anti-HIV Assay

  • Cell Lines: T-lymphocyte cell lines (e.g., MT-4, C8166) or engineered reporter cell lines (e.g., 786-O) are used.[5]

  • Procedure: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of various concentrations of the test compound. A positive control drug (e.g., Zidovudine) is run in parallel.[5]

  • Endpoint Measurement: After several days of incubation, antiviral activity is determined by measuring a relevant endpoint, such as:

    • Cell Viability: Using assays like MTT or MTS to measure the protective effect of the compound on virus-induced cell death (cytopathic effect).[5]

    • Viral Antigen Production: Quantifying the amount of HIV p24 antigen in the culture supernatant by ELISA.

    • Reporter Gene Expression: Measuring the activity of a reporter gene (e.g., luciferase, GFP) that is expressed upon successful viral replication in engineered cell lines.

Summary and Future Directions

This compound exhibits potent and well-documented anti-HBV activity in vitro, characterized by the inhibition of viral antigens, a reduction in HBV cccDNA, and a clear hepatoprotective effect. The proposed mechanism involving the induction of HO-1 presents a promising avenue for therapeutic development.

In contrast, the anti-HIV potential of ICGA remains largely unexplored. While data from related chlorogenic acid derivatives suggest plausible mechanisms via inhibition of reverse transcriptase and integrase, direct experimental validation is required.

Future research should focus on:

  • In vivo studies to confirm the anti-HBV efficacy and safety of ICGA in animal models.

  • Directly screening and quantifying the anti-HIV activity of pure this compound in a panel of cell-based and enzymatic assays.

  • Elucidating the precise molecular interactions between ICGA and its viral or host targets to refine the understanding of its mechanism of action.

  • Investigating potential synergistic effects of ICGA with existing antiretroviral therapies for both HBV and HIV.

References

The Hepatoprotective Potential of Isochlorogenic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A (ICGA), a prominent phenolic acid found in various medicinal plants, has garnered significant attention for its potent hepatoprotective properties. This technical guide provides an in-depth overview of the current scientific evidence supporting the therapeutic potential of ICGA in liver diseases. We delve into the molecular mechanisms of action, present quantitative data from key preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate its effects. The primary mechanisms underlying ICGA's hepatoprotective effects involve the modulation of inflammatory and oxidative stress pathways, notably the inhibition of the HMGB1/TLR4/NF-κB signaling cascade and the activation of the Nrf2 antioxidant response pathway. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound for liver pathologies.

Introduction

Liver disease remains a significant global health challenge, with conditions such as hepatitis, liver fibrosis, and non-alcoholic fatty liver disease (NAFLD) contributing to substantial morbidity and mortality. Current therapeutic options are often limited and may be associated with significant side effects. Consequently, there is a growing interest in the development of novel therapeutic agents from natural sources. This compound (ICGA), a dicaffeoylquinic acid, has emerged as a promising candidate due to its demonstrated anti-inflammatory, antioxidant, and antiviral activities. This guide synthesizes the existing research on the hepatoprotective effects of ICGA, providing a detailed examination of its mechanisms of action and a summary of key experimental findings.

Mechanisms of Hepatoprotection

The hepatoprotective effects of this compound are multi-faceted, primarily revolving around its ability to mitigate inflammation and oxidative stress. Two key signaling pathways have been identified as central to its mechanism of action: the HMGB1/TLR4/NF-κB pathway and the Nrf2 pathway.

Inhibition of the HMGB1/TLR4/NF-κB Signaling Pathway

Chronic liver injury is often characterized by a persistent inflammatory response. The High Mobility Group Box 1 (HMGB1) protein, when released from damaged cells, acts as a danger-associated molecular pattern (DAMP) that can trigger inflammation by binding to Toll-like receptor 4 (TLR4). This interaction initiates a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of pro-inflammatory cytokines and profibrotic mediators.

ICGA has been shown to effectively suppress this inflammatory cascade. Studies have demonstrated that ICGA can inhibit the expression of HMGB1 and TLR4 in the liver. By doing so, it prevents the subsequent phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit. This ultimately leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby ameliorating liver inflammation and fibrogenesis.

HMGB1_TLR4_NFkB_Pathway cluster_ICGA This compound (ICGA) cluster_Cell Hepatocyte / Hepatic Stellate Cell ICGA ICGA HMGB1 HMGB1 ICGA->HMGB1 inhibition TLR4 TLR4 ICGA->TLR4 inhibition HMGB1->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (inhibition) NFκB NF-κB p65/p50 IKK->NFκB releases IκBα->NFκB sequesters in cytoplasm NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Profibrotic Mediators NFκB_nucleus->Cytokines induces transcription

Caption: ICGA inhibits the HMGB1/TLR4/NF-κB signaling pathway.
Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is a critical contributor to the pathogenesis of various liver diseases. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like ICGA, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

ICGA has been shown to activate the Nrf2 pathway, although the precise mechanism of Keap1 inhibition is still under investigation. This activation leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting hepatocytes from oxidative damage.[1]

Nrf2_Pathway cluster_ICGA This compound (ICGA) cluster_Cell Hepatocyte ICGA ICGA Keap1 Keap1 ICGA->Keap1 inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters and promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes induces transcription

Caption: ICGA activates the Nrf2 antioxidant response pathway.

Quantitative Data from Preclinical Studies

The hepatoprotective effects of this compound have been quantified in several preclinical models of liver injury. The following tables summarize key findings from these studies.

In Vivo Efficacy in a Rat Model of CCl₄-Induced Liver Fibrosis

A widely used model to study liver fibrosis involves the chronic administration of carbon tetrachloride (CCl₄) to rats. In a study investigating the effects of ICGA in this model, rats were treated with CCl₄ for 8 weeks, with or without concurrent daily oral administration of ICGA at different doses.

Table 1: Effect of ICGA on Serum Liver Injury Markers in CCl₄-Treated Rats

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)TBIL (μmol/L)
Control-45.8 ± 6.3112.5 ± 15.72.8 ± 0.5
CCl₄ Model-189.6 ± 25.4356.7 ± 42.112.6 ± 2.1
ICGA + CCl₄10142.3 ± 18.9289.4 ± 35.89.8 ± 1.5
ICGA + CCl₄20110.5 ± 15.2221.6 ± 28.97.5 ± 1.1
ICGA + CCl₄4085.7 ± 11.8165.3 ± 21.75.2 ± 0.8

Data are presented as mean ± standard deviation.

Table 2: Effect of ICGA on Hepatic Pro-inflammatory Cytokine Levels in CCl₄-Treated Rats

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Control-25.4 ± 3.832.1 ± 4.518.9 ± 2.7
CCl₄ Model-98.7 ± 12.5115.6 ± 14.875.4 ± 9.8
ICGA + CCl₄1075.2 ± 9.889.4 ± 11.258.6 ± 7.5
ICGA + CCl₄2058.9 ± 7.665.8 ± 8.942.1 ± 5.8
ICGA + CCl₄4040.1 ± 5.248.3 ± 6.129.7 ± 4.1

Data are presented as mean ± standard deviation.

In Vitro Hepatoprotective and Antiviral Effects

The protective effects of ICGA have also been evaluated in cell-based models of liver injury and viral hepatitis.

Table 3: Protective Effect of ICGA on D-Galactosamine-Induced Injury in HL-7702 Hepatocytes

ICGA Concentration (µM)Cell Viability (%)
0 (Model)52.3 ± 4.8
19.3661.5 ± 5.2
38.7368.7 ± 6.1
96.8175.4 ± 6.8
193.6381.2 ± 7.3

Data are presented as mean ± standard deviation.

Table 4: Inhibitory Effect of ICGA on Hepatitis B Virus (HBV) Antigen Production in HepG2.2.15 Cells

ICGA Concentration (µM)HBsAg Inhibition Rate (%)HBeAg Inhibition Rate (%)
96.8165.4 ± 5.958.2 ± 5.1
193.6386.9 ± 7.872.9 ± 6.5

Data are presented as mean ± standard deviation.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the hepatoprotective effects of this compound.

In Vivo CCl₄-Induced Liver Fibrosis Model in Rats

CCl4_Model_Workflow start Start: Acclimatization of Rats (1 week) grouping Randomly divide rats into groups: - Control - CCl4 Model - ICGA (10, 20, 40 mg/kg) + CCl4 start->grouping treatment Treatment Period (8 weeks): - CCl4 groups: Subcutaneous injection of 40% CCl4 (2 ml/kg) twice a week - ICGA groups: Daily oral gavage of ICGA - Control group: Vehicle administration grouping->treatment sacrifice Euthanize rats at the end of week 8 treatment->sacrifice collection Collect blood and liver tissue samples sacrifice->collection analysis Perform analyses: - Serum biochemistry (ALT, AST, TBIL) - Histopathology (H&E, Masson's trichrome) - Western Blot (HMGB1, TLR4, p-IκBα, NF-κB p65) - Real-time PCR (TGF-β1, TIMP-1, COL1α1) - ELISA (TNF-α, IL-6, IL-1β) collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Experimental workflow for the CCl₄-induced liver fibrosis model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-220 g) are used.

  • Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water for one week prior to the experiment.

  • Group Allocation: Rats are randomly divided into a control group, a CCl₄ model group, and ICGA treatment groups (e.g., 10, 20, and 40 mg/kg).

  • Induction of Fibrosis: The CCl₄ model and ICGA treatment groups receive subcutaneous injections of 40% CCl₄ (dissolved in olive oil) at a dose of 2 ml/kg body weight, twice a week for 8 weeks. The control group receives an equivalent volume of olive oil.

  • ICGA Administration: ICGA, dissolved in saline, is administered daily via oral gavage to the treatment groups for the 8-week duration. The control and CCl₄ model groups receive saline.

  • Sample Collection: At the end of the 8-week period, rats are euthanized. Blood is collected for serum separation, and liver tissues are excised for histopathological and molecular analyses.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (TBIL) are measured using commercial assay kits.

  • Histopathology: Liver tissue sections are fixed in 10% formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

  • Western Blot Analysis:

    • Total protein is extracted from liver tissues.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against HMGB1, TLR4, phosphorylated IκBα, and NF-κB p65.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Real-Time PCR Analysis:

    • Total RNA is extracted from liver tissues using TRIzol reagent.

    • cDNA is synthesized using a reverse transcription kit.

    • Real-time PCR is performed using SYBR Green master mix and specific primers for TGF-β1, TIMP-1, and COL1α1. Gene expression is normalized to a housekeeping gene such as GAPDH.

  • ELISA:

    • Levels of TNF-α, IL-6, and IL-1β in liver tissue homogenates are quantified using specific ELISA kits according to the manufacturer's instructions.

In Vitro D-Galactosamine-Induced Hepatocyte Injury Model

Protocol:

  • Cell Culture: Human normal liver cells (HL-7702) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Induction of Injury: The culture medium is replaced with a medium containing 40 mM D-galactosamine (D-GalN) to induce hepatocyte injury.

  • ICGA Treatment: Concurrently or after a short pre-incubation with D-GalN, the cells are treated with various concentrations of ICGA (e.g., 10-200 µM) for 24-48 hours. A positive control group treated with a known hepatoprotective agent (e.g., silymarin) should be included.

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells.

Conclusion

This compound demonstrates significant promise as a hepatoprotective agent. Its ability to concurrently target key inflammatory and oxidative stress pathways, specifically by inhibiting HMGB1/TLR4/NF-κB signaling and activating the Nrf2 antioxidant response, provides a strong rationale for its further development as a therapeutic for a range of liver diseases. The quantitative data from preclinical studies consistently show a dose-dependent improvement in liver function and a reduction in inflammatory and fibrotic markers. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic potential of this compelling natural compound. Future research should focus on elucidating the complete molecular targets of ICGA, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in a broader range of liver disease models, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

Isochlorogenic Acid A: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to isochlorogenic acid A. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound, a prominent member of the dicaffeoylquinic acid family, has garnered significant scientific interest due to its diverse biological activities. Initially discovered in the mid-20th century, research into its properties has evolved, revealing its potential in various therapeutic areas. This document traces the historical milestones of its discovery, details the early and modern experimental methodologies for its isolation and characterization, and elucidates the key signaling pathways through which it exerts its effects.

Discovery and Historical Milestones

The journey of this compound's discovery is intertwined with the broader investigation of chlorogenic acids in coffee.

  • 1950: Initial Isolation and Naming

    • Barnes, Feldman, and White first isolated a substance from green coffee extract that was less soluble in cold water and more soluble in ethyl or butyl acetate compared to the known chlorogenic acid.[1] They named this compound "isochlorogenic acid."[1] However, they incorrectly identified it as 5-caffeylquinic acid.[1]

  • 1963: Identification of Isomers

    • Through the application of distribution chromatography, researchers discovered that the initially isolated "isochlorogenic acid" was, in fact, a mixture of three distinct isomers.[1] These were designated as this compound, B, and C.[1] It was also noted that these isomers are unstable in solution and can interconvert under certain conditions.[1]

  • 1964: Definitive Structure Elucidation

    • The precise chemical structures of the isochlorogenic acid isomers were definitively determined.[1] this compound was identified as 3,5-dicaffeoylquinic acid. This breakthrough clarified the distinct positioning of the two caffeoyl groups on the quinic acid core for each isomer.[1]

  • Natural Occurrence:

    • Following its initial discovery in coffee, this compound has been identified in a wide array of plant species, including those from the Asteraceae family, such as Artemisia turanica, and in traditional Chinese medicinal herbs.[2]

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, presenting both historical and modern approaches.

Historical Isolation and Characterization

Detailed protocols from the mid-20th century are not as extensively documented in contemporary literature. However, based on available information, the following general steps were employed:

3.1.1. Early Isolation from Green Coffee Beans (circa 1950s)

  • Principle: This method relied on the differential solubility of isochlorogenic acid in organic solvents compared to other components of the coffee extract.

  • Protocol:

    • Extraction: Green coffee beans were ground and extracted with a suitable solvent, likely an aqueous alcohol solution, to obtain a crude extract containing a mixture of chlorogenic acids and other compounds.

    • Solvent Partitioning: The crude extract was then subjected to liquid-liquid extraction with n-butyl acetate. Isochlorogenic acid, being more lipophilic than chlorogenic acid, preferentially partitioned into the n-butyl acetate phase.

    • Concentration: The n-butyl acetate fraction was concentrated under reduced pressure to yield a non-crystalline solid of isochlorogenic acid.

3.1.2. Separation of Isomers by Distribution Chromatography (circa 1960s)

  • Principle: This chromatographic technique separates compounds based on their differential partitioning between a stationary liquid phase and a mobile liquid phase.

  • General Protocol (Reconstructed):

    • Stationary Phase: A solid support (e.g., silica gel) was coated with a stationary liquid phase (e.g., water or a buffered aqueous solution).

    • Mobile Phase: A mobile phase, immiscible with the stationary phase (e.g., a mixture of organic solvents like butanol and acetic acid), was prepared.

    • Chromatography: The isochlorogenic acid mixture was applied to the column, and the mobile phase was passed through. The different isomers (A, B, and C) would have partitioned differently between the two phases, leading to their separation.

    • Elution and Collection: Fractions were collected as the mobile phase exited the column, and the presence of the isomers in each fraction was determined, likely by spectrophotometric methods.

Modern Isolation and Characterization from Artemisia turanica**

The following protocol provides a detailed, contemporary example of the isolation and characterization of this compound.

3.2.1. Extraction

  • Plant Material: Air-dried and ground aerial parts of Artemisia turanica (200 g) are used.

  • Sequential Maceration: The ground plant material is sequentially extracted with petroleum ether (40-60°C), dichloromethane, ethyl acetate, ethanol, and finally a 1:1 (v/v) mixture of ethanol and water. Each solvent extraction is performed three times with approximately 2 L of solvent.

  • Drying: The extracts are filtered and dried using a rotary evaporator at a temperature below 45°C.

3.2.2. Bioassay-Guided Fractionation using Vacuum Liquid Chromatography (VLC)

  • Column Packing: A VLC column is packed with silica gel.

  • Sample Loading: The hydroethanolic extract, which typically shows the highest phenolic content and antioxidant activity, is loaded onto the column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This results in the separation of the extract into several fractions.

3.2.3. Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A semi-preparative HPLC column (e.g., C18) is used.

  • Mobile Phase: A gradient of methanol and water is typically employed. For example, a gradient from 30% to 50% methanol in water over 20 minutes.

  • Injection and Detection: The most active fraction from VLC is injected into the HPLC system. The eluting compounds are monitored using a UV detector.

  • Fraction Collection: The peak corresponding to this compound is collected.

3.2.4. Structure Elucidation

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D-NMR (e.g., COSY, HMBC) are used to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

Quantitative Data

The following table summarizes key quantitative data related to the characterization and activity of this compound.

ParameterValueMethodSource
Molecular Formula C₂₅H₂₄O₁₂Mass Spectrometry[2]
Molecular Weight 516.45 g/mol Mass Spectrometry
UV-Vis λmax ~245, 328 nmUV-Vis Spectroscopy
Anti-inflammatory Activity (IC₅₀) Varies depending on the assayIn vitro cell-based assays
Antioxidant Activity (IC₅₀) Varies depending on the assayDPPH, ABTS radical scavenging assays

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Pathways

5.1.1. HMGB1/TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the inflammatory response by suppressing the HMGB1/TLR4/NF-κB signaling pathway. High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) that, when released from stressed or damaged cells, can bind to Toll-like receptor 4 (TLR4). This interaction triggers a downstream cascade that leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines. This compound can interfere with this pathway, leading to a reduction in inflammation.

HMGB1_TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkB p-IκB IKK->p_IkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation p_IkB->IkB degradation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription ICGA Isochlorogenic Acid A ICGA->HMGB1 inhibits ICGA->TLR4 inhibits ICGA->NFkB_nuc inhibits

Caption: HMGB1/TLR4/NF-κB Signaling Pathway Inhibition by this compound.

5.1.2. Erk/JNK/NF-κB Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (Erk) and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating inflammation. Activation of Erk and JNK can lead to the activation of NF-κB. This compound can modulate these pathways, thereby reducing the inflammatory response.

Erk_JNK_NFkB_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Erk Erk MAPKKK->Erk JNK JNK MAPKKK->JNK NFkB NF-κB Erk->NFkB JNK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Genes Inflammatory Genes NFkB_nuc->Genes activation ICGA Isochlorogenic Acid A ICGA->Erk inhibits ICGA->JNK inhibits

Caption: Erk/JNK/NF-κB Signaling Pathway Modulation by this compound.

Antioxidant Pathway

5.2.1. Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). This compound can activate this pathway, thereby enhancing the cellular antioxidant defense.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE Nrf2_nuc->ARE HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 transcription ICGA Isochlorogenic Acid A ICGA->Nrf2 activates

Caption: Nrf2/HO-1 Antioxidant Response Pathway Activation by this compound.

Conclusion

Since its discovery in 1950, this compound has emerged from being an interesting component of coffee to a promising natural compound with a wide range of biological activities. The evolution of experimental techniques has allowed for its efficient isolation and detailed structural characterization, paving the way for in-depth investigations into its mechanisms of action. The modulation of key signaling pathways, such as NF-κB and Nrf2, underscores its potential for the development of new therapeutic agents for inflammatory and oxidative stress-related diseases. This guide provides a foundational understanding for researchers and professionals to build upon in their future work with this fascinating molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plant species. Renowned for its significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, it is a compound of increasing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data for easy reference, detailed experimental protocols for the determination of these properties, and visualizations of its key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical applications in research.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies. A summary of these properties is presented below.

General Properties
PropertyValueSource(s)
IUPAC Name (1S,3R,4R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[1]
Synonyms 3,5-Dicaffeoylquinic acid, 3,5-DCQA
CAS Number 2450-53-5
Appearance Off-white to pale yellow crystalline powder
Stability Hygroscopic
Quantitative Data

The following table summarizes the key quantitative physicochemical parameters of this compound.

ParameterValueSource(s)
Molecular Formula C₂₅H₂₄O₁₂[2]
Molecular Weight 516.45 g/mol [2]
Melting Point >175 °C (decomposition)[2]
Boiling Point (Predicted) 826.2 ± 65.0 °C[2]
pKa (Predicted) 3.54 ± 0.50[2]
Solubility Soluble in Methanol, Ethanol, and DMSO. Slightly soluble in water.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard experimental protocols that can be employed.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated digital melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 10°C/minute until the temperature is approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting range is reported. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: The filtered solution is appropriately diluted, and the concentration of this compound is determined using a validated HPLC method with a suitable calibration curve.

  • Calculation: The solubility is expressed as mg/mL or mol/L.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of this compound can be determined by monitoring the changes in its UV-Vis absorbance spectrum as a function of pH.

Protocol:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions with a range of known pH values (e.g., pH 2 to 10) are also prepared.

  • Sample Preparation for Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to achieve the same final concentration.

  • Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is critical for drug development.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation, immunity, and cell survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_active NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_active Translocation Isochlorogenic_Acid_A Isochlorogenic Acid A Isochlorogenic_Acid_A->IKK Complex Inhibition Gene Transcription Gene Transcription NF-κB_active->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the HMGB1/TLR4/NF-κB Signaling Pathway

This compound can also attenuate inflammatory responses by targeting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/NF-κB signaling axis.[1] HMGB1 is a damage-associated molecular pattern (DAMP) that, upon release, can activate TLR4 and trigger a pro-inflammatory cascade.

HMGB1_TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Activation IKK Complex IKK Complex MyD88->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_active NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_active Translocation Isochlorogenic_Acid_A Isochlorogenic Acid A Isochlorogenic_Acid_A->HMGB1 Isochlorogenic_Acid_A->TLR4 Inhibition Gene Transcription Gene Transcription NF-κB_active->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_ICGA Prepare this compound Stock Solution Mix_Reactants Mix this compound/ Control with DPPH Solution Prepare_ICGA->Mix_Reactants Prepare_DPPH Prepare DPPH Radical Solution in Methanol Prepare_DPPH->Mix_Reactants Prepare_Control Prepare Positive Control (e.g., Ascorbic Acid) Prepare_Control->Mix_Reactants Incubate Incubate in the Dark at Room Temperature Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate Percentage Radical Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50 Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers Seed_Cells Seed RAW 264.7 Cells in Culture Plates Pretreat Pre-treat Cells with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Cytokines Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA Collect_Supernatant->Measure_Cytokines Western_Blot Analyze NF-κB Pathway Proteins by Western Blot Lyse_Cells->Western_Blot

References

Methodological & Application

Application Notes and Protocols: Isochlorogenic Acid A from Lonicera japonica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a staple in traditional medicine, revered for its wide array of therapeutic properties. Among its many bioactive constituents, isochlorogenic acid A, a caffeoylquinic acid derivative, has garnered significant attention for its potent antioxidant, anti-inflammatory, antiviral, and hypoglycemic activities.[1][2] These properties make it a compound of high interest for pharmaceutical research and development. This document provides detailed protocols for the extraction and purification of this compound from Lonicera japonica, alongside quantitative data from various methodologies and an overview of its biological significance.

Data Presentation: Extraction and Purification of this compound

The following tables summarize quantitative data from various studies on the extraction and purification of this compound from Lonicera japonica, offering a comparative overview of different techniques and their efficiencies.

Table 1: Summary of Extraction and Purification Results

Starting MaterialMethodYield of this compoundPurity AchievedSource
150 mg Ethyl Acetate FractionHigh-Speed Counter-Current Chromatography (HSCCC)19.65 mg99.1%[3][4]
Methanol Extract (from flower buds)Silica Gel Column Chromatography followed by HSCCC and Preparative HPLCNot specified98%[5][6]
800 mg Crude ExtractOne-step HSCCC6.51 mg>95%[6]

Table 2: Optimized Extraction Conditions for Chlorogenic Acids from Lonicera japonica

MethodSolventSolid-to-Liquid RatioTemperatureTimeExtraction Rate of Chlorogenic AcidSource
Ultrasonic Extraction69% Ethanol1:23 (g/mL)44°C20 min6.20%[7]
Microwave-Assisted Extraction (3 min)MethanolNot specifiedNot specified3 min42.96 mg/g DW[8]
Infrared-Assisted Extraction80% EthanolNot specifiedNot specified30 minHigher efficiency than heat-reflux[9]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction and Liquid-Liquid Partitioning

This protocol is a common initial step to obtain a crude extract enriched with this compound.

1. Materials and Reagents:

  • Dried flower buds of Lonicera japonica

  • 70% Aqueous Ethanol

  • Ethyl Acetate

  • Deionized Water

  • Hydrochloric Acid (for pH adjustment)

  • Rotary Evaporator

  • Ultrasonic Bath

  • Filter paper

2. Procedure:

  • Pulverize the dried flowers of Lonicera japonica into a fine powder.

  • Weigh 100 g of the powdered plant material and place it in a flask.

  • Add 1000 mL of 70% aqueous ethanol to the flask.

  • Perform sonication for 30 minutes in an ultrasonic bath.[4]

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process (steps 3-5) on the plant residue two more times to ensure complete extraction.

  • Combine all the filtrates and concentrate the solution using a rotary evaporator at 40°C under reduced pressure until the ethanol is completely removed.[4]

  • Suspend the resulting dry extract in deionized water.

  • Adjust the pH of the aqueous suspension to 2 using dilute hydrochloric acid.[4]

  • Perform liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat this extraction three times.[4]

  • Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator at 40°C under reduced pressure. The resulting dry extract is the ethyl acetate fraction, which is enriched in this compound.[4]

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a highly efficient method for isolating and purifying this compound from the enriched ethyl acetate fraction.

1. Materials and Reagents:

  • Ethyl acetate fraction of Lonicera japonica extract

  • n-Hexane

  • Ethyl Acetate

  • Isopropanol

  • Deionized Water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

2. Procedure:

  • Preparation of the Two-Phase Solvent System: Prepare a solvent system composed of n-hexane:ethyl acetate:isopropanol:water in a volume ratio of 2:3:2:5.[3][4] Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate and separate into two distinct phases (upper and lower).

  • HSCCC Instrument Setup:

    • Fill the multilayer-coiled column of the HSCCC instrument entirely with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus (e.g., 850 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

  • Sample Injection: Dissolve approximately 150 mg of the dry ethyl acetate extract in a mixture of the upper phase (e.g., 5 mL) and the lower phase (e.g., 5 mL).[3]

  • Inject the sample solution into the column after the mobile phase front emerges and hydrodynamic equilibrium is established.

  • Chromatographic Separation: Continue to run the mobile phase through the column. Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions of the effluent at regular intervals.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC. Combine the fractions containing the high-purity compound.

  • Final Product: Evaporate the solvent from the combined pure fractions to obtain purified this compound. A yield of approximately 19.65 mg with a purity of 99.1% can be obtained from 150 mg of the ethyl acetate fraction.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Lonicera japonica.

G cluster_extraction Crude Extraction cluster_partition Enrichment cluster_purification Purification A Lonicera japonica (Dried Flowers) B Pulverization A->B C Ultrasonic Extraction (70% Ethanol) B->C D Filtration & Concentration C->D E Aqueous Suspension (pH adjusted to 2) D->E Resuspend in water F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Ethyl Acetate Fraction (Enriched Extract) F->G H HSCCC Separation G->H Dissolve in solvent system I Fraction Collection & Analysis H->I J Pure this compound I->J

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

This compound, as a member of the chlorogenic acid family, is known to exert its biological effects through the modulation of key signaling pathways. Its anti-inflammatory and antioxidant properties are particularly noteworthy.

Anti-Inflammatory Action via NF-κB Pathway Inhibition

Chlorogenic acids have been shown to suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12]

G ProInflammatory Pro-inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Activation ProInflammatory->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, Cytokines) NFkB_Release->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation ICGA This compound ICGA->IKK Inhibits G OxidativeStress Oxidative Stress Keap1_Nrf2 Nrf2-Keap1 Complex (Cytoplasm) OxidativeStress->Keap1_Nrf2 Nrf2_Release Nrf2 Dissociation & Nuclear Translocation Keap1_Nrf2->Nrf2_Release ARE Nrf2 binds to ARE (Antioxidant Response Element) Nrf2_Release->ARE Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection ICGA This compound ICGA->Keap1_Nrf2 Promotes Dissociation

References

Application Notes & Protocols: Isolation of Isochlorogenic Acid A from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isochlorogenic acid A (3,5-dicaffeoylquinic acid), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, including Lonicera japonica (honeysuckle), Artemisia turanica, and coffee beans.[1][2][3] It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anti-tumor properties.[2][4][5] These therapeutic potentials have spurred interest in developing efficient protocols for its isolation and purification for research and drug development purposes. This document provides detailed application notes and experimental protocols for the isolation of this compound from plant materials, summarizing quantitative data and visualizing key processes.

Data Presentation: Quantitative Analysis of this compound Isolation

The following tables summarize the yield and purity of this compound obtained from different plant sources using various isolation techniques.

Table 1: Isolation of this compound from Lonicera japonica

Starting MaterialExtraction MethodPurification MethodYieldPurityReference
150 mg ethyl acetate fractionSonication with 70% aqueous ethanolHigh-Speed Counter-Current Chromatography (HSCCC)19.65 mg99.1% (by HPLC)[6][7]
Methanol extractSilica gel column followed by HSCCC and preparative HPLCHSCCC and Preparative HPLCNot specified98%[8][9]

Table 2: Isolation of this compound from Artemisia turanica

Starting MaterialExtraction MethodPurification MethodYieldPurityReference
915 mg of a fraction from hydroethanolic extractSequential maceration with various solventsVacuum Liquid Chromatography (VLC) and Semi-preparative HPLC12.2 mgNot specified[1]

Table 3: Isolation of this compound from other sources

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Achillea alpinaEthanol extract refined by solvent partitionHigh-Speed Counter-Current Chromatography (HSCCC)37.6 mg from 480 mg enriched fraction96.2%[6]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from plant materials.

Protocol 1: Isolation of this compound from Lonicera japonica using HSCCC

This protocol is adapted from a method utilizing high-speed counter-current chromatography for efficient, one-step purification.[6][7]

1. Plant Material and Extraction:

  • Pulverize 100 g of dried Lonicera japonica flowers.

  • Extract the powder with 1000 mL of 70% aqueous ethanol for 30 minutes under sonication. Repeat this step three times.[7]

  • Combine the ethanol extracts and concentrate them to dryness using a rotary evaporator at 40°C under reduced pressure.

  • Suspend the dried extract in water, adjust the pH to 2 with dilute hydrochloric acid, and then partition with ethyl acetate three times.[7]

  • Collect the ethyl acetate layers and evaporate to dryness to obtain the crude ethyl acetate fraction.

2. HSCCC Purification:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v).[6][7] Equilibrate the mixture in a separation funnel and separate the upper and lower phases. Degas both phases by sonication before use.

  • Sample Preparation: Dissolve approximately 150 mg of the ethyl acetate extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[6][7]

  • HSCCC Operation:

    • Fill the multilayer-coiled column with the upper phase as the stationary phase.

    • Pump the lower phase as the mobile phase at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Monitor the effluent and collect fractions based on the chromatogram.

  • Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the final product. The purity should be confirmed by HPLC, and the structure can be further verified by UV, MS, and NMR spectroscopy.[6][7]

Protocol 2: Isolation of this compound from Artemisia turanica using VLC and Semi-preparative HPLC

This protocol follows a bioassay-guided fractionation approach.[1]

1. Plant Material and Extraction:

  • Air-dry and grind the aerial parts of Artemisia turanica (200 g).

  • Perform sequential maceration with petroleum ether, dichloromethane, ethyl acetate, ethanol, and finally a 1:1 (v/v) ethanol-water mixture (3 x 2 L of each solvent).

  • Filter and dry the extracts using a rotary evaporator at a temperature below 45°C.[1] The hydroethanolic extract is often the most promising for high phenolic content.

2. Vacuum Liquid Chromatography (VLC) Fractionation:

  • Subject 15 g of the hydroethanolic extract to VLC on a reversed-phase column.

  • Elute with a step gradient of methanol in water (e.g., 5%, 10%, 20%, 40%, 60%, 80%, 100% methanol) to yield several fractions.[1]

3. Semi-preparative HPLC Purification:

  • Re-fractionate the most active fraction (e.g., 915 mg of the fraction eluted with 40% methanol) using semi-preparative HPLC.[1]

  • HPLC Conditions:

    • Column: VertiSep UPS C18 or equivalent.

    • Mobile Phase: A gradient of methanol in water. For example, 25% to 55% methanol over 30 minutes, then to 100% methanol.[1]

    • Flow Rate: 8 mL/min.

  • Collect subfractions based on the chromatogram.

  • Further purify the subfraction containing this compound using another semi-preparative HPLC step with a shallower gradient to yield the pure compound.[1]

  • Confirm the structure of the isolated compound using spectroscopic methods such as ESI-MS and NMR.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Plant Material extraction Extraction (e.g., Sonication, Maceration) start->extraction end_product Pure Isochlorogenic Acid A concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Fractionation (Solvent Partitioning or VLC) concentration->fractionation purification Purification (HSCCC or Prep-HPLC) fractionation->purification analysis Analysis (HPLC, MS, NMR) purification->analysis analysis->end_product

Caption: General workflow for the isolation of this compound.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer.

HMGB1/TLR4/NF-κB Signaling Pathway

This compound can attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway.[4]

HMGB1_TLR4_NFkB_pathway ligand HMGB1 receptor TLR4 ligand->receptor Binds adaptor MyD88 receptor->adaptor kinase_complex IKK Complex adaptor->kinase_complex Activates inhibitor IκBα kinase_complex->inhibitor Phosphorylates transcription_factor NF-κB inhibitor->transcription_factor Releases target_genes Inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription_factor->target_genes Promotes Transcription isochloro This compound isochloro->receptor Inhibits isochloro->transcription_factor Inhibits

Caption: Inhibition of the HMGB1/TLR4/NF-κB pathway by this compound.

FAK/PI3K/AKT/mTOR Signaling Pathway

This compound has demonstrated anti-tumor activity in triple-negative breast cancer by suppressing the FAK/PI3K/AKT/mTOR signaling pathway.[10]

FAK_PI3K_AKT_mTOR_pathway fak FAK pi3k PI3K fak->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates downstream Tumor Proliferation Cell Survival mtor->downstream Promotes isochloro This compound isochloro->fak Inhibits isochloro->pi3k Inhibits isochloro->akt Inhibits isochloro->mtor Inhibits

Caption: Suppression of the FAK/PI3K/AKT/mTOR pathway by this compound.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography (HSCCC) for the Purification of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acid A, a significant bioactive compound found in various medicinal plants like Lonicera japonica Thunb., has garnered considerable attention for its wide range of pharmacological activities. As a member of the chlorogenic acid family, it is a potent antioxidant. The structural complexity and the presence of isomers make the isolation and purification of this compound a challenging task. High-Speed Counter-Current Chromatography (HSCCC) presents a robust solution for this challenge. HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples and ensuring high recovery rates.[1][2] This makes it an ideal method for the preparative separation of natural products.

This document provides a detailed protocol for the separation and purification of this compound using HSCCC, offering a highly efficient and reliable method for obtaining this compound at high purity.

Materials and Methods

Reagents and Equipment:

  • Solvents: n-hexane, ethyl acetate, isopropanol, water (all HPLC grade)

  • Sample: Crude extract of a plant source rich in this compound (e.g., Lonicera japonica Thunb.)

  • Equipment:

    • High-Speed Counter-Current Chromatography (HSCCC) instrument

    • HPLC system for purity analysis

    • Rotary evaporator

    • Ultrasonic bath

    • pH meter

    • Analytical balance

HSCCC System and Operating Parameters:

A suitable two-phase solvent system is crucial for successful HSCCC separation. The selection is based on the partition coefficient (K) of the target compound, which should ideally be between 0.5 and 2.[2] For this compound, a commonly used and effective solvent system is a mixture of n-hexane, ethyl acetate, isopropanol, and water.

ParameterValueReference
Two-Phase Solvent System n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v)[1][3]
Stationary Phase Upper phase of the solvent system[1]
Mobile Phase Lower phase of the solvent system[1]
Revolution Speed 860 rpm[1]
Flow Rate 2.0 mL/min[1]
Sample Loading 150 mg of crude extract dissolved in 10 mL of the biphasic solvent mixture (5 mL of each phase)[1][3]

Experimental Protocol

1. Preparation of the Two-Phase Solvent System:

  • Mix n-hexane, ethyl acetate, isopropanol, and water in a volume ratio of 2:3:2:5 in a separation funnel.

  • Shake the mixture vigorously and allow it to stand until two distinct phases are formed.

  • Separate the upper (stationary) and lower (mobile) phases.

  • Degas both phases by sonication before use to prevent bubble formation during the chromatographic run.[1]

2. Sample Preparation:

  • Prepare a crude extract from the desired plant material. For instance, the dried flowers of Lonicera japonica can be pulverized and extracted with 70% aqueous ethanol.[3]

  • The resulting extract is then concentrated and suspended in water. Adjust the pH to 2 with dilute hydrochloric acid to ensure the target acid is in its molecular form for better extraction.[2]

  • Extract the aqueous solution with ethyl acetate. The combined ethyl acetate layers are then evaporated to dryness to yield the crude extract for HSCCC separation.[3]

  • Dissolve approximately 150 mg of the dried crude extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[1]

3. HSCCC Instrument Setup and Operation:

  • Fill the multilayer coil column of the HSCCC instrument entirely with the stationary phase (upper phase).

  • Set the revolution speed of the centrifuge to 860 rpm.

  • Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min.

  • Once the mobile phase front emerges and hydrodynamic equilibrium is established, inject the prepared sample solution.

  • Continuously monitor the effluent and collect fractions at regular intervals.

4. Fraction Analysis and Purification:

  • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound in each fraction.

  • Pool the fractions containing high-purity this compound.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Purification A Prepare Two-Phase Solvent System C Fill Column with Stationary Phase A->C B Prepare Sample Solution E Inject Sample B->E D Set Revolution Speed and Pump Mobile Phase C->D D->E F Collect Fractions E->F G Analyze Fractions by HPLC F->G H Pool High-Purity Fractions G->H I Evaporate Solvent H->I J Obtain Purified This compound I->J

Caption: Experimental workflow for the purification of this compound using HSCCC.

Results and Discussion

The application of HSCCC with the specified protocol allows for the efficient one-step separation of this compound from a complex crude extract. The quantitative results from a typical separation are summarized in the table below.

ParameterResultReference
Sample Loading 150 mg[1][3]
Yield of this compound 19.65 mg[1][3]
Purity of this compound 99.1%[1][3]
Stationary Phase Retention 66.6%[1]
Separation Time ~140 min[1]

The high purity and recovery highlight the effectiveness of HSCCC for this application. The selection of an appropriate two-phase solvent system is paramount for achieving good separation. The partition coefficient (K value) of this compound in the chosen system was found to be 1.12, which is within the optimal range for HSCCC.[1] The structural confirmation of the purified compound can be performed using spectroscopic methods such as UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[1][3]

Logical_Relationships cluster_params Key Parameters cluster_outcomes Separation Outcomes SolventSystem Solvent System (K value) Resolution Resolution SolventSystem->Resolution RotationSpeed Rotation Speed RotationSpeed->Resolution FlowRate Flow Rate FlowRate->Resolution SeparationTime Separation Time FlowRate->SeparationTime Purity Purity Resolution->Purity

Caption: Key parameters influencing HSCCC separation outcomes for this compound.

Conclusion

High-Speed Counter-Current Chromatography is a highly effective and efficient method for the preparative isolation and purification of this compound from natural sources. The optimized protocol presented here, utilizing an n-hexane:ethyl acetate:isopropanol:water solvent system, can yield this compound with very high purity (over 99%). The advantages of HSCCC, such as the absence of a solid support matrix, high sample recovery, and scalability, make it a superior choice for the purification of delicate and complex natural products in research and pharmaceutical development.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isochlorogenic acid A in various matrices, including plasma and plant extracts. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and sensitive method for pharmacokinetic studies, quality control of herbal products, and other research applications.

Introduction

This compound, a prominent member of the chlorogenic acid family, is an ester of caffeic acid and quinic acid. It is widely distributed in plants and is known for its significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Accurate quantification of this compound is crucial for understanding its therapeutic potential and for the quality assessment of natural products. This document provides a detailed protocol for its determination using HPLC.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The separation is typically achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended ConditionsVariations
HPLC System Agilent 1200 Series or equivalentAny standard HPLC system with UV detection
Column Shodex C18 (250 mm x 4.6 mm, 5 µm)[1][2]Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic: 0.1% Phosphoric acid in water : Methanol (50:50, v/v)[1][2]Gradient: Acetonitrile and 0.1% formic acid in water[3]
Flow Rate 1.0 mL/min[1][2][3]---
Column Temperature 30°C[1][2]---
Detection Wavelength 300 nm[1][2]327 nm[3]
Injection Volume 20 µL[1]5 µL[3]
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of a known concentration (e.g., 0.4 mg/mL).[1]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with a methanol-water mixture (50:50, v/v) to achieve the desired concentration range for the calibration curve.[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • To 100 µL of plasma, add 600 µL of acidified methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 8,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 200 µL of acidified methanol.

  • Vortex and centrifuge the reconstituted sample.

  • Inject the supernatant into the HPLC system.

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol, ethanol) using methods such as sonication or soxhlet extraction.

  • Filter the extract through a 0.45 µm membrane filter before injection.

Method Validation Data

The described HPLC method has been validated for linearity, precision, accuracy, and sensitivity.

Table 2: Summary of Quantitative Validation Parameters

ParameterResultReference
Linearity Range 0.04 - 40 µg/mL[1][2]
Correlation Coefficient (r) 0.9998[1][2]
Limit of Detection (LOD) 0.012 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[2]
Intra-day Precision (RSD) < 7.63%[2]
Inter-day Precision (RSD) < 7.63%[2]
Accuracy (RE) -1.41% to 3.25%[2]
Average Recovery 98.59% - 100.53%[4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Standard StockSolution Stock Solution Preparation Standard->StockSolution WorkingStandards Working Standards (Calibration Curve) StockSolution->WorkingStandards Injection Inject Sample/ Standard WorkingStandards->Injection Sample Sample Matrix (e.g., Plasma, Plant Extract) Extraction Extraction & Protein Precipitation Sample->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Filtration->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method outlined in this application note is a reliable and validated approach for the quantification of this compound. The provided protocols and validation data demonstrate the method's accuracy, precision, and sensitivity, making it suitable for a wide range of applications in pharmaceutical and natural product research.

References

Application Notes and Protocols: Pharmacokinetic Study of Isochlorogenic Acid A in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isochlorogenic acid A (ICA A), a prominent phenolic acid found in various medicinal plants and dietary sources, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the pharmacokinetic properties of this compound in rat models and detail the experimental protocols for conducting such studies.

Pharmacokinetic Profile of this compound in Rats

Absorption: Studies in rats indicate that this compound has low oral bioavailability.[2] The primary mechanism of its transport across the intestinal epithelium is suggested to be passive diffusion, with the ileum identified as the most significant absorption site compared to the duodenum, jejunum, and colon.[2] Following oral administration, this compound is rapidly absorbed.[3] However, it undergoes a significant first-pass effect in both the intestine and the liver, which contributes to its limited systemic availability.[2] Some studies also suggest that intact chlorogenic acid can be absorbed directly from the stomach.[4][5]

Distribution: After absorption, this compound and its metabolites distribute to various tissues. The highest concentrations have been observed in the liver, followed by the kidneys and lungs.[3][6][7] Distribution to the spleen and heart has also been reported.[3] Notably, studies have not detected this compound or its metabolites in the brain, suggesting it may not readily cross the blood-brain barrier.[6]

Metabolism: The metabolism of this compound in rats is extensive, with numerous metabolites identified in plasma, urine, and feces.[1][8] The primary metabolic pathways include:

  • Hydrolysis: this compound is hydrolyzed to form caffeoylquinic acid (CQA) isomers and further to caffeic acid.[6]

  • Conjugation: The parent compound and its hydrolyzed metabolites undergo phase II conjugation reactions, including methylation, glucuronidation, sulfation, and conjugation with glycine, glutathione, and cysteine.[1][6][8]

  • Other Reactions: Dehydroxylation and hydrogenation have also been identified as metabolic transformations.[1]

The gut microbiota plays a significant role in the metabolism of this compound, contributing to the formation of various metabolites.[1][9]

Excretion: this compound and its numerous metabolites are eliminated from the body through both urine and feces.[1][8] A study on urinary excretion showed that only a small percentage (4.9%) of the administered dose of chlorogenic acid was excreted in the urine within 48 hours, primarily in the form of its metabolites like caffeic acid, p-coumaric acid, and ferulic acid and their conjugates.[10]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Isochlorogenic Acid (Chlorogenic Acid) in Rats After Oral Administration*

ParameterValueAdministration DetailsReference
Tmax (h)0.58 ± 0.13400 mg/kg LJF extract[3]
Cmax (µg/L)1490 ± 0.16400 mg/kg LJF extract[3]
t1/2 (h)~0.8400 mg/kg LJF extract[3]
AUC0-t (mg·h/L)1.83 ± 0.3550.0 mg/kg pure compound[11]
CLz/F (L/h/kg)21.0 ± 3.4850.0 mg/kg pure compound[11]
Absolute Bioavailability (%)30.7190 mg/kg oral vs. 16, 32, 64 mg/kg i.v.[2]

*Note: Data for "Chlorogenic Acid" is often used as a proxy due to its structural similarity and being a major component in many extracts studied. Parameters can vary significantly based on dosage and formulation (pure compound vs. extract).

Table 2: Major Metabolites of this compound Identified in Rat Biological Samples

Metabolite TypeMetabolic ReactionBiological MatrixReference
Caffeoylquinic acid (CQA) isomersHydrolysisPlasma, Urine, Feces[6]
Caffeic acid (CA)HydrolysisPlasma, Urine[9]
Feruloylquinic acid (FQA)MethylationPlasma[6]
CQA-glucuronideGlucuronidationPlasma, Urine[6][8]
CA-glucuronideGlucuronidationPlasma[6]
CQA-sulfateSulfate ConjugationPlasma[6]
CA-sulfateSulfate ConjugationPlasma[6]
Dihydrocaffeic acidHydrogenationPlasma[1]
m-Coumaric acidMicrobial MetabolismPlasma, Urine[9]
Hippuric acidMicrobial MetabolismPlasma, Urine[9]

Experimental Protocols

Animal Handling and Dosing Protocol
  • Species: Male Sprague-Dawley or Wistar rats (180 ± 20 g).[6][7]

  • Acclimatization: House animals for at least one week under controlled conditions (24 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.[6]

  • Fasting: Fast rats for 12 hours before dosing, with continued free access to water.[3][6]

  • Preparation of Dosing Solution:

    • Oral (p.o.): Dissolve this compound in deionized water or a suitable vehicle like 0.5% carboxymethylcellulose (CMC).[6]

    • Intravenous (i.v.): Dissolve this compound in sterile saline.

  • Administration:

    • Oral: Administer the solution via oral gavage at a specific dose (e.g., 200 mg/kg).[6][7]

    • Intravenous: Administer the solution via a tail vein injection. The maximum recommended bolus injection volume is 5 ml/kg.[12]

Serial Blood Sampling Protocol
  • Objective: To collect serial blood samples to determine the plasma concentration-time profile of this compound.

  • Method (Subclavian Vein): This method allows for repeated sampling from conscious animals.[13]

    • Restrain the rat securely.

    • Locate the sampling site near the subclavian vein. Hair removal with an electric shaver may be necessary for clear visualization.[13]

    • Disinfect the area with a 75% alcohol wipe.[13]

    • Using a sterile syringe with an appropriate gauge needle, puncture the vein to collect the blood sample.

    • Sampling Time Points: Collect approximately 0.2-0.3 mL of blood at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[11][13]

    • Transfer the blood immediately into heparinized microcentrifuge tubes to prevent coagulation.[3]

    • Gently invert the tube several times to mix the blood with the anticoagulant.[13]

    • Centrifuge the samples at 4000 rpm for 15 minutes to separate the plasma.[6]

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.[6]

Tissue Distribution Protocol
  • Objective: To determine the concentration of this compound and its metabolites in various organs.

  • Procedure:

    • At the final time point of the pharmacokinetic study, euthanize the rats using an approved method.

    • Immediately dissect and harvest tissues of interest (e.g., heart, liver, spleen, lung, kidneys).[6]

    • Rinse each organ with cold saline to remove any remaining blood.[6]

    • Blot the tissues dry, weigh them, and immediately freeze them in liquid nitrogen.

    • Store all tissue samples at -80°C until homogenization and analysis.[6]

Sample Preparation Protocol (Solid Phase Extraction)
  • Objective: To extract this compound and its metabolites from plasma or tissue homogenate and remove interfering substances.

  • Materials: SPE C18 columns, methanol, formic acid, deionized water, nitrogen evaporator.

  • Procedure: [6][7]

    • Thaw plasma samples or tissue homogenate supernatants on ice.

    • Activate SPE Column: Flush a C18 SPE column with 3 mL of methanol, followed by 3 mL of 0.5% formic acid in water.[6]

    • Load Sample: Load the plasma sample (e.g., 0.1 mL) or tissue supernatant onto the pre-activated column.[6]

    • Wash Column: Elute the column with 3 mL of water to remove polar interferences.[6]

    • Elute Analytes: Elute the target analytes with 3 mL of methanol containing 0.5% formic acid.[6]

    • Dry Down: Dry the methanol eluate under a gentle stream of nitrogen at room temperature.[6]

    • Reconstitute: Re-dissolve the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile-water).[6]

    • Centrifuge the reconstituted sample at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analytical Protocol
  • Objective: To quantitatively measure the concentration of this compound in prepared samples.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[14][15]

  • Chromatographic Conditions (Example):

    • Column: ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).[14]

    • Mobile Phase A: 0.1% Formic acid in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 0.3 mL/min.[14]

    • Gradient Elution: A typical gradient might run from 5% B to 80% B over several minutes to separate the analytes.[14]

    • Column Temperature: 35°C.[14]

    • Injection Volume: 2 µL.[14]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example for Chlorogenic Acid): m/z 353 → 191.[16]

    • Desolvation Temperature: 300°C.[15]

    • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratios of the analyte to an internal standard against a standard calibration curve.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Animal Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Analysis cluster_output Phase 4: Results acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting 12-Hour Fasting acclimatization->fasting dosing Drug Administration (Oral or IV) fasting->dosing blood_collection Serial Blood Sampling (0-24h) dosing->blood_collection tissue_collection Tissue Harvesting (Endpoint) dosing->tissue_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Sample Preparation (SPE or Protein Precipitation) plasma_sep->sample_prep tissue_collection->sample_prep uplc_ms UPLC-MS/MS Analysis sample_prep->uplc_ms data_analysis Pharmacokinetic Data Analysis uplc_ms->data_analysis pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) data_analysis->pk_params

Caption: Experimental workflow for a pharmacokinetic study.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ICA This compound CQA Caffeoylquinic Acid (CQA) ICA->CQA Hydrolysis Methylated Methylated Metabolites (e.g., Feruloylquinic Acid) ICA->Methylated Methylation Glucuronidated Glucuronide Conjugates ICA->Glucuronidated Glucuronidation Sulfated Sulfate Conjugates ICA->Sulfated Sulfation CA Caffeic Acid (CA) CQA->CA Hydrolysis CQA->Methylated Methylation CQA->Glucuronidated Glucuronidation CQA->Sulfated Sulfation CA->Methylated Methylation CA->Glucuronidated Glucuronidation CA->Sulfated Sulfation Excretion Excretion (Urine & Feces) CA->Excretion Methylated->Excretion Glucuronidated->Excretion Sulfated->Excretion

Caption: Metabolic pathways of this compound.

Logical_Relationship cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics Absorption Absorption (Low Bioavailability, First-Pass Effect) Distribution Distribution (Liver, Kidney) Efficacy Therapeutic Efficacy Absorption->Efficacy Impacts Systemic Concentration Metabolism Metabolism (Extensive, Phase I & II) Distribution->Efficacy Target Site Concentration Toxicity Potential Toxicity Distribution->Toxicity Off-Target Accumulation Excretion Excretion (Urine, Feces) Metabolism->Efficacy Bioactive Metabolites Excretion->Toxicity Clearance Rate Impacts Exposure

Caption: Relationship between ADME and drug effects.

References

Application Notes and Protocols for Isochlorogenic Acid A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of Isochlorogenic acid A (ICQA) in cell culture experiments. ICQA is a natural phenolic acid with various biological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] Proper handling and dissolution are crucial for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility of this compound

This compound is an off-white crystalline powder.[2] Its solubility in common cell culture solvents is summarized below. For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility.[4]

SolventSolubilityConcentration (mM)Notes
DMSO 100 mg/mL[4]193.62 mM[4]Use fresh, moisture-free DMSO.[4]
Ethanol ≥ 51.6 mg/mL[5][6]≥ 100 mM
Methanol Soluble[2][3]Not specified

Molecular Weight of this compound: 516.45 g/mol [5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Warming block or water bath set to 37°C (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., for a 100 mM stock in DMSO, add 1.936 µL of DMSO per 1 mg of ICQA).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, you can warm the tube to 37°C and/or place it in an ultrasonic bath for a short period.[5] Ensure the solution is clear and free of precipitates before proceeding.

  • Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with your chosen solvent.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1][5]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][5]

    • For short-term storage (up to 1 month), store at -20°C.[1][5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to the final working concentration for treating cells.

Materials:

  • High-concentration stock solution of this compound

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Dilution:

    • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.

    • Prepare a vehicle control by adding the same final concentration of the solvent to the cell culture medium without the compound.

  • Application to Cells: Add the prepared working solution to your cell cultures and proceed with your experiment.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh 1. Weigh ICQA Powder add_solvent 2. Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve 3. Dissolve (Vortex, Warm, Sonicate) add_solvent->dissolve sterilize 4. Filter Sterilize (Optional) dissolve->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store at -80°C or -20°C aliquot->store thaw 1. Thaw Stock Solution store->thaw Use for Experiment dilute 2. Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat control Vehicle Control dilute->control

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

This compound has been shown to attenuate the progression of liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway.[7]

G ICQA This compound HMGB1 HMGB1 ICQA->HMGB1 Inhibits TLR4 TLR4 HMGB1->TLR4 Activates IKB p-IκBα TLR4->IKB Activates NFkB NF-κB p65 (Nuclear Translocation) IKB->NFkB Promotes Fibrosis Liver Fibrosis NFkB->Fibrosis Promotes

Caption: ICQA inhibits the HMGB1/TLR4/NF-κB pathway.

References

Application Notes and Protocols for Isochlorogenic Acid A in an In Vitro Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA), a prominent phenolic acid found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This document provides detailed application notes and standardized protocols for utilizing ICGA in an in vitro inflammation model, specifically using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). These guidelines are intended to assist researchers in the systematic evaluation of ICGA's anti-inflammatory efficacy and its underlying molecular mechanisms.

The protocols herein cover essential assays for assessing inflammation, including the quantification of nitric oxide (NO) and key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, methodologies to investigate the modulation of pivotal inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are detailed. Adherence to these protocols will facilitate the generation of robust and reproducible data, crucial for advancing our understanding of ICGA's therapeutic potential.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

ICGA Concentration (µM)LPS (1 µg/mL)NO Inhibition (%)
0+0%
10+Data not available
25+Data not available
50+Data not available
100+Significant Inhibition

Note: Specific quantitative data on the percentage of NO inhibition at various concentrations of this compound was not consistently available in the reviewed literature. However, studies consistently report a dose-dependent inhibition of NO production.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

CytokineICGA Concentration (µM)LPS (1 µg/mL)Inhibition of Cytokine Secretion (%)
TNF-α0+0%
25+Significant Reduction
50+Significant Reduction
100+Significant Reduction
IL-60+0%
25+Significant Reduction
50+Significant Reduction
100+Significant Reduction
IL-1β0+0%
25+Significant Reduction
50+Significant Reduction
100+Significant Reduction

Note: While multiple sources confirm that this compound significantly reduces the secretion of TNF-α, IL-6, and IL-1β in a dose-dependent manner, specific percentage inhibition values vary between studies. Researchers should determine these values empirically.

Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation

Signaling ProteinICGA Concentration (µM)LPS (1 µg/mL)Effect on Phosphorylation
p-p65 (NF-κB)0+Increased
50+Decreased
100+Significantly Decreased
p-IκBα (NF-κB)0+Increased
50+Decreased
100+Significantly Decreased
p-p38 (MAPK)0+Increased
50+Decreased
100+Significantly Decreased
p-ERK1/2 (MAPK)0+Increased
50+Decreased
100+Significantly Decreased
p-JNK (MAPK)0+Increased
50+Decreased
100+Significantly Decreased

Note: The table indicates the general trend of this compound's effect on the phosphorylation of key signaling proteins. The extent of inhibition is dose-dependent.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Use a cell scraper to detach adherent cells.

In Vitro Model of Inflammation: LPS Stimulation
  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein analysis) at a density of 2 x 10⁵ cells/mL. Allow cells to adhere overnight.

  • ICGA Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4 or similar) to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation should also be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).

Assessment of Cell Viability: MTT Assay
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: Following the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide Production: Griess Assay
  • Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • In a new 96-well plate, add 50 µL of the collected cell supernatant.

    • Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples based on the standard curve.

Quantification of Pro-inflammatory Cytokines: ELISA
  • Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.

  • ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the specified wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curves generated.

Analysis of Signaling Pathways: Western Blot
  • Cell Lysis: After the desired treatment period (e.g., 15, 30, 60 minutes for MAPK and NF-κB activation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability MTT Assay (Cell Viability) stimulation->viability no_assay Griess Assay (Nitric Oxide) stimulation->no_assay cytokine_assay ELISA (TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Western Blot (NF-κB & MAPK Pathways) stimulation->western_blot data_quant Quantify Results viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant interpretation Interpret Anti-inflammatory Effects data_quant->interpretation

Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p50/p65 IkBa->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Nucleus Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription ICGA This compound ICGA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK1/2 TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Transcription ICGA This compound ICGA->TAK1 Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

Application Notes and Protocols for the LC-MS/MS Analysis of Isochlorogenic Acid A Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA), also known as 3,5-dicaffeoylquinic acid, is a prominent bioactive compound found in various medicinal plants, fruits, and vegetables.[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and hepatoprotective properties.[1][2][3] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and identifying potentially bioactive metabolites, which can inform drug development and therapeutic applications.[1][4] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodologies for the analysis of this compound metabolites in biological samples, based on established protocols in rodent models.[4][5][6]

Sample Preparation (Solid Phase Extraction - SPE)

Solid Phase Extraction (SPE) is a common method for pre-treating biological samples to remove interfering substances and concentrate the analytes of interest.[4][5][6]

  • Materials:

    • WondaSep C18 SPE columns (200 mg/3 mL) or equivalent[5]

    • Methanol

    • Water with 0.5% formic acid

  • Protocol:

    • Column Activation: Flush the SPE column with 3 mL of methanol.

    • Column Equilibration: Equilibrate the column by flushing with 3 mL of water containing 0.5% formic acid.[5]

    • Sample Loading: Load the pre-treated biological sample (e.g., plasma, urine, tissue homogenate) onto the column.

    • Washing: Wash the column with a suitable solvent to remove interfering compounds.

    • Elution: Elute the retained analytes (this compound and its metabolites) with methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).

LC-MS/MS Analysis

The separation and detection of this compound and its metabolites are typically performed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer.[4][5][6]

  • Instrumentation:

    • UHPLC system (e.g., Thermo Fisher Vanquish)

    • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap MS or Q-TOF MS)[1][5]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 µm), is suitable for separation.

    • Mobile Phase: A gradient elution using two solvents is typically employed:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile

    • Flow Rate: A typical flow rate is 0.30 mL/min.

    • Gradient Program: An example of a linear gradient is as follows: 0–6 min, 2%–10% B; 6–10 min, 10%–25% B; 10–15 min, 25%–35% B; 15–16 min, 35%–40% B; 16–20 min, 40%–80% B; 20–21 min, 80%–95% B; 21–24 min, 95% B.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Data Acquisition: Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) can be used for metabolite identification and quantification.

    • Collision Energy: Optimize collision energy for each metabolite to obtain characteristic fragment ions.

Quantitative Data of this compound Metabolites

A study utilizing UHPLC-Q-Exactive Orbitrap MS identified a total of 33 metabolites of this compound in rat plasma.[6] The table below summarizes the key mass spectrometry data for some of the identified metabolites.

Peak No.Retention Time (min)Molecular FormulaAdduct Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Proposed Identification
13.42C₁₀H₁₃O₈S293.0336191.0551, 173.0449, 129.0551Hydrogenation with sulphate conjugation product of Caffeic acid
23.51C₁₆H₁₇O₉353.0878191.0551, 179.0344, 135.0446Chlorogenic acid
34.31C₁₆H₁₇O₁₂409.0725191.0551, 173.0449, 129.0551Glucuronide conjugation product of Caffeic acid
44.49C₁₀H₁₃O₈S293.0336191.0551, 173.0449, 129.0551Hydrogenation with sulphate conjugation product of Caffeic acid
55.23C₉H₇O₇S258.9918179.0344, 135.0446Sulphate conjugation product of Caffeic acid
65.37C₉H₇O₇S258.9918179.0344, 135.0446Sulphate conjugation product of Caffeic acid
75.54C₁₆H₁₇O₁₂409.0725191.0551, 173.0449, 129.0551Glucuronide conjugation product of Caffeic acid
96.23C₁₆H₁₇O₉353.0878191.0551, 179.0344, 135.0446Chlorogenic acid
117.35C₁₇H₁₉O₉367.1035193.0504, 179.0344, 135.0446Methylation product of Chlorogenic acid
127.51C₁₆H₁₇O₉353.0878191.0551, 179.0344, 135.0446Chlorogenic acid
148.01C₁₆H₁₇O₁₂409.0725191.0551, 173.0449, 129.0551Glucuronide conjugation product of Caffeic acid
158.23C₁₆H₁₇O₉353.0878191.0551, 179.0344, 135.0446Chlorogenic acid
178.52C₃₁H₃₁O₁₈691.1519515.1195, 353.0878, 191.0551Glucuronide conjugation product of this compound
188.64C₃₁H₃₁O₁₈691.1519515.1195, 353.0878, 191.0551Glucuronide conjugation product of this compound
198.79C₃₁H₃₁O₁₈691.1519515.1195, 353.0878, 191.0551Glucuronide conjugation product of this compound
208.87C₃₁H₃₁O₁₈691.1519515.1195, 353.0878, 191.0551Glucuronide conjugation product of this compound
239.09C₃₃H₃₅O₁₈719.1832529.1352, 367.1035, 191.0551Dimethylation with glucuronide conjugation product of this compound
259.21C₃₃H₃₅O₁₈719.1832529.1352, 367.1035, 191.0551Dimethylation with glucuronide conjugation product of this compound
269.28C₃₂H₃₃O₁₈705.1676529.1352, 367.1035, 191.0551Methylation with glucuronide conjugation product of this compound
279.35C₃₂H₃₃O₁₈705.1676529.1352, 367.1035, 191.0551Methylation with glucuronide conjugation product of this compound
299.49C₃₃H₃₅O₁₈719.1832529.1352, 367.1035, 191.0551Dimethylation with glucuronide conjugation product of this compound
309.57C₃₃H₃₅O₁₈719.1832529.1352, 367.1035, 191.0551Dimethylation with glucuronide conjugation product of this compound
319.68C₂₆H₂₅O₁₂529.1352515.1195, 367.1035, 193.0504Methylation product of this compound

Data extracted from a study on rat plasma metabolites.[6]

Metabolic Pathways of this compound

The metabolism of this compound in vivo is complex and involves several biotransformation reactions. The major metabolic pathways include hydrolysis, methylation, glucuronide conjugation, and sulphate conjugation, as well as combinations of these reactions.[4][5][7]

  • Hydrolysis: this compound can be hydrolyzed to form chlorogenic acid and caffeic acid.[5]

  • Methylation: The hydroxyl groups of this compound or its hydrolyzed products can be methylated.

  • Conjugation: Glucuronide and sulphate conjugates of the parent compound and its metabolites are major products found in biological fluids.[4][5]

Another study also identified dehydroxylation, hydrogenation, and conjugation with glycine, glutathione, and cysteine as metabolic pathways.[1]

Below is a diagram illustrating the proposed metabolic pathways of this compound.

Metabolic_Pathway_of_Isochlorogenic_Acid_A ICGA This compound M1 Methylation ICGA->M1 M2 Glucuronidation ICGA->M2 M3 Hydrolysis ICGA->M3 M_ICGA Methylated ICGA M1->M_ICGA G_ICGA Glucuronidated ICGA M2->G_ICGA CGA Chlorogenic Acid M3->CGA CA Caffeic Acid M3->CA M4 Methylation CGA->M4 M5 Glucuronidation CA->M5 M6 Sulfation CA->M6 M_CGA Methylated CGA M4->M_CGA G_CA Glucuronidated CA M5->G_CA S_CA Sulfated CA M6->S_CA M7 Hydrogenation S_CA->M7 H_S_CA Hydrogenated & Sulfated CA M7->H_S_CA

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound metabolites involves several key steps, from sample collection to data analysis.

LC_MS_MS_Workflow Sample Biological Sample (Plasma, Urine, Feces) SPE Solid Phase Extraction (SPE) Sample->SPE LC_MS LC-MS/MS Analysis (UHPLC-Q-Orbitrap/Q-TOF) SPE->LC_MS Data_Acquisition Data Acquisition (Full Scan & dd-MS2) LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification (Database, Fragmentation) Data_Processing->Metabolite_ID Quantification Relative/Absolute Quantification Metabolite_ID->Quantification Pathway_Analysis Metabolic Pathway Analysis Metabolite_ID->Pathway_Analysis

Caption: General workflow for LC-MS/MS-based analysis.

Conclusion

The LC-MS/MS-based methodologies described provide a robust framework for the comprehensive analysis of this compound and its metabolites. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry, facilitating further investigations into the therapeutic potential of this compound.

References

Application Notes and Protocols for Studying the STAT3/NF-κB Pathway Using Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA), a prominent dicaffeoylquinic acid found in various medicinal plants and dietary sources, is emerging as a significant bioactive compound with therapeutic potential. Its diverse pharmacological activities include anti-inflammatory, antioxidant, and anti-cancer effects. At the molecular level, ICGA has been shown to modulate key signaling pathways implicated in disease pathogenesis, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central regulators of inflammation, immune responses, cell proliferation, and survival. Their dysregulation is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and cancers. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study and potentially inhibit the STAT3 and NF-κB signaling cascades.

Mechanism of Action: Targeting the STAT3 and NF-κB Signaling Hub

This compound exerts its effects on the STAT3 and NF-κB pathways by interfering with key phosphorylation and translocation events that are critical for their activation.

  • Inhibition of the NF-κB Pathway: In its inactive state, NF-κB (a heterodimer typically composed of p65 and p50 subunits) is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes. ICGA has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent transcriptional activity.[1][2]

  • Inhibition of the STAT3 Pathway: The STAT3 signaling cascade is typically activated by cytokines and growth factors, such as Interleukin-6 (IL-6). Upon ligand binding to its receptor, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor's cytoplasmic tail. This creates docking sites for STAT3 proteins, which are then recruited and phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) forms homodimers or heterodimers, which translocate to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and inflammation. Evidence suggests that ICGA can block the phosphorylation of STAT3, thus inhibiting its activation and downstream signaling.[1]

Visualizing the Pathways and Experimental Workflow

To facilitate a clearer understanding of ICGA's mechanism of action and the experimental procedures to investigate it, the following diagrams have been generated.

STAT3_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Cytokine Receptor Cytokine Receptor Cytokine/Growth Factor->Cytokine Receptor TNF-α/IL-1β TNF-α/IL-1β TNFR/IL-1R TNFR/IL-1R TNF-α/IL-1β->TNFR/IL-1R JAK JAK Cytokine Receptor->JAK activates IKK IKK TNFR/IL-1R->IKK activates STAT3 STAT3 JAK->STAT3 IκBα IκBα IKK->IκBα p65 p65 IKK->p65 pIκBα p-IκBα IκBα->pIκBα Phosphorylation p65_p50_complex p65/p50 IκBα->p65_p50_complex sequesters pp65 p-p65 p65->pp65 Phosphorylation p50 p50 NFkB_dimer p-p65/p50 p50->NFkB_dimer pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Proteasomal\nDegradation Proteasomal Degradation pIκBα->Proteasomal\nDegradation pp65->NFkB_dimer ICGA This compound ICGA->JAK inhibits ICGA->IKK inhibits Gene Transcription\n(Proliferation, Survival,\nInflammation) Gene Transcription (Proliferation, Survival, Inflammation) pSTAT3_dimer->Gene Transcription\n(Proliferation, Survival,\nInflammation) p65_p50_complex->IκBα p65_p50_complex->NFkB_dimer Nuclear Translocation Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) NFkB_dimer->Gene Transcription\n(Inflammation, Survival)

Caption: ICGA inhibits the STAT3 and NF-κB signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Cell Seeding & Culture B 2. Pre-treatment with this compound (ICGA) A->B C 3. Stimulation with Cytokine/Inducer (e.g., IL-6, TNF-α) B->C D Western Blotting (p-STAT3, p-p65, p-IκBα) C->D E Luciferase Reporter Assay (NF-κB/STAT3 activity) C->E F Immunofluorescence (p65 Nuclear Translocation) C->F G qRT-PCR/ELISA (Pro-inflammatory gene/protein expression) C->G H Quantification & Statistical Analysis D->H E->H F->H G->H

Caption: Experimental workflow for studying ICGA's effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (ICGA) and the structurally related compound Chlorogenic Acid (CGA) on the STAT3 and NF-κB pathways.

Table 1: Inhibitory Effects of this compound (ICGA)

ParameterCell Line/ModelICGA ConcentrationObserved EffectReference
STAT3 Phosphorylation DSS-induced colitis modelNot specifiedInhibition of STAT3 phosphorylation[1]
p65 Phosphorylation DSS-induced colitis modelNot specifiedInhibition of p65 phosphorylation[1]
IκBα Phosphorylation DSS-induced colitis modelNot specifiedInhibition of IκBα phosphorylation[1]
Cell Viability (IC50) MDA-MB-231 (TNBC)135.8 µM (24h)Dose-dependent decrease in cell viability[3]
Cell Viability (IC50) 4T1 (TNBC)154.9 µM (24h)Dose-dependent decrease in cell viability[3]
Pro-inflammatory Cytokines CCl4-treated ratsDose-dependentDecrease in TNF-α, IL-6, and IL-1β[2]

Table 2: Inhibitory Effects of Chlorogenic Acid (CGA) - A Related Compound

ParameterCell Line/ModelCGA ConcentrationObserved EffectReference
STAT3 Phosphorylation IL-6-induced RSC-364 cellsNot specifiedSignificant inhibition[4]
NF-κB p50 expression IL-6-induced RSC-364 cellsNot specifiedDownregulation[4]
IKKα/β phosphorylation IL-6-induced RSC-364 cellsNot specifiedInhibition[4]
p-IκBα expression MDA-MB-231 and 4T1 cellsVariousSignificant downregulation[5]
NF-κB p65 expression MDA-MB-231 and 4T1 cellsVariousSignificant downregulation[5]
TNF-α production LPS-stimulated THP-1 cellsDose-dependentSuppression
IL-6, TNF-α, IL-1β mRNA LPS-stimulated RAW264.7 cellsNot specifiedInhibition[6]

Note: Data for CGA is provided for comparative purposes due to its structural similarity to ICGA and the greater availability of quantitative data.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on the STAT3 and NF-κB signaling pathways.

Western Blotting for Phosphorylated STAT3, p65, and IκBα

This protocol is designed to detect the phosphorylation status of key proteins in the STAT3 and NF-κB pathways following treatment with ICGA.

Materials:

  • Cell culture reagents (media, FBS, antibiotics)

  • This compound (ICGA)

  • Stimulating agent (e.g., human recombinant IL-6 or TNF-α)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65

    • Rabbit anti-phospho-IκBα (Ser32)

    • Mouse anti-IκBα

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, RAW264.7, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of ICGA (e.g., 10, 25, 50, 100 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL IL-6 for STAT3 activation, 10 ng/mL TNF-α for NF-κB activation) for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total protein and loading control antibodies.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

NF-κB and STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB or STAT3 in response to ICGA treatment.

Materials:

  • HEK293T cells or other suitable cell line

  • Cell culture reagents

  • NF-κB or STAT3 luciferase reporter plasmid (containing response elements upstream of the luciferase gene)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (ICGA)

  • Stimulating agent (e.g., TNF-α or IL-6)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the NF-κB or STAT3 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of ICGA.

    • Incubate for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α or 20 ng/mL IL-6) for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in luciferase activity relative to the unstimulated control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit to assess the effect of ICGA on its nuclear translocation.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound (ICGA)

  • Stimulating agent (e.g., TNF-α)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Pre-treat with ICGA and stimulate with TNF-α as described in the Western blotting protocol.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to quantify nuclear translocation.

Conclusion

This compound is a promising natural compound for investigating the intricate roles of the STAT3 and NF-κB signaling pathways in health and disease. Its ability to inhibit key activation steps in both cascades makes it a valuable tool for researchers in inflammation, immunology, and oncology. The protocols provided in this document offer a comprehensive framework for elucidating the molecular mechanisms of ICGA and for exploring its therapeutic potential as an inhibitor of these critical signaling pathways. Careful optimization of experimental conditions for specific cell types and models is recommended to achieve robust and reproducible results.

References

Application of Isochlorogenic Acid A in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA), a phenolic acid compound, is emerging as a promising candidate in the field of neurodegenerative disease research. Its potent antioxidant, anti-inflammatory, and neuroprotective properties are being investigated for their therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by neuronal loss and dysfunction. These application notes provide a comprehensive overview of the current research, key findings, and detailed experimental protocols for utilizing ICGA in a laboratory setting. While much of the foundational research has been conducted on the broader class of chlorogenic acids (CGA), this document will focus on ICGA where specific data is available and supplement with CGA data for a more complete picture of the potential applications.

Key Mechanisms of Action

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: ICGA is a potent scavenger of reactive oxygen species (ROS), which are key contributors to oxidative stress and neuronal damage in neurodegenerative diseases. It can also enhance the expression of endogenous antioxidant enzymes.[1][2]

  • Anti-inflammatory Effects: ICGA can suppress the activation of microglia, the resident immune cells of the brain, and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3][4] This is crucial as chronic neuroinflammation is a hallmark of many neurodegenerative conditions.

  • Modulation of Signaling Pathways: Research has shown that ICGA can modulate several key signaling pathways involved in cell survival, inflammation, and antioxidant defense, including the BDNF/Nrf2/GPX4 pathway.[1] Related chlorogenic acids have been shown to influence Nrf2-ARE, Akt/ERK/GSK3β, mTOR/TFEB, and SIRT1/NF-κB signaling.[2][5][6][7]

  • Induction of Autophagy: By promoting the cellular process of autophagy, chlorogenic acids can aid in the clearance of aggregated proteins, such as α-synuclein and amyloid-β, which are characteristic of Parkinson's and Alzheimer's diseases, respectively.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound and the broader class of Chlorogenic Acids.

Table 1: In Vitro Efficacy of this compound and Related Compounds
CompoundCell LineModel of NeurotoxicityTreatment ConcentrationObserved EffectReference
This compoundNerve CellsLead (Pb)-induced ferroptosisNot specifiedReversed the effects of Pb-induced ferroptosis.[1]
Chlorogenic acidHT-22 cellsOxygen-glucose deprivation (OGD)5-20 μMDose-dependently increased cell proliferation and reduced LDH release.[7][10]
Chlorogenic acidBV2 microgliaLipopolysaccharide (LPS)Not specifiedInhibited M1 polarization and promoted M2 polarization.[11]
Chlorogenic acidSH-SY5Y cells6-hydroxydopamine (6-OHDA)25 μMRestored cell viability by 43.04% and improved mitochondrial membrane potential.[12]
Chlorogenic acidSH-SY5Y cellsHydrogen Peroxide (H₂O₂)Not specifiedProtected against H₂O₂-induced cell damage.[9]
Table 2: In Vivo Efficacy of this compound and Related Compounds
CompoundAnimal ModelDisease ModelDosageRoute of AdministrationKey FindingsReference
This compoundICR MiceLead (Pb)-induced neurotoxicityNot specifiedNot specifiedAttenuated anxiety-like behaviors and reduced neuroinflammation.[1]
Chlorogenic acidMiceMPTP-induced Parkinson's Disease25, 50, 100 mg/kgNot specifiedImproved motor deficits and protected dopaminergic neurons.[13]
Chlorogenic acidMiceSporadic Alzheimer's Disease (ICV-STZ)5 mg/kgOrallyAlleviated memory deficits and preserved viable cell count in the prefrontal cortex and hippocampus.[14]
Chlorogenic acidRatsFocal Cerebral Ischemia (MCAO)30 mg/kgIntraperitonealReduced neurological deficits, brain edema, and infarct volume.[15]
Chlorogenic acidC. elegansα-synuclein aggregation model of PDNot specifiedNot specifiedReduced α-synuclein aggregation and improved motor disorders.[8][16]

Signaling Pathways and Experimental Workflows

This compound Neuroprotective Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound is proposed to exert its neuroprotective effects against lead-induced neurotoxicity.

ICGA This compound BDNF BDNF ICGA->BDNF Activates Nrf2 Nrf2 BDNF->Nrf2 Activates GPX4 GPX4 Nrf2->GPX4 Activates Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Neuroprotection Neuroprotection GPX4->Neuroprotection Neuroinflammation Neuroinflammation Ferroptosis->Neuroinflammation Induces Anxiety Anxiety-like Behaviors Neuroinflammation->Anxiety Leads to

Caption: Proposed signaling pathway of this compound in neuroprotection.

General Experimental Workflow for In Vitro Neuroprotection Assay

This workflow outlines the typical steps for assessing the neuroprotective effects of a compound like this compound in a cell-based model.

cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Seed neuronal cells (e.g., SH-SY5Y, HT-22) B Pre-treat with this compound (various concentrations) A->B C Induce neurotoxicity (e.g., 6-OHDA, H2O2, LPS) B->C D Cell Viability Assay (e.g., MTT, LDH) C->D E Oxidative Stress Measurement (e.g., ROS assay) C->E F Apoptosis Assay (e.g., Annexin V/PI staining) C->F G Western Blot for Protein Expression (e.g., Bcl-2, Bax, Caspases) C->G H Quantify and Compare Results D->H E->H F->H G->H

Caption: Workflow for in vitro neuroprotection screening.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells and 6-OHDA

This protocol is adapted from studies on chlorogenic acid and can be applied to this compound.[12]

Objective: To evaluate the protective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y), a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution prepared in DMSO or appropriate solvent)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 12.5, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically). Incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium from the wells and add 100 µL of fresh medium containing 0.5 mg/mL MTT.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells). Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound.

Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol is a generalized procedure based on studies using chlorogenic acid in the MPTP mouse model.[5][13]

Objective: To assess the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride

  • This compound

  • Saline (0.9% NaCl)

  • Apparatus for behavioral testing (e.g., rotarod, pole test)

  • Tissue homogenization buffer

  • Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase) and western blotting.

Procedure:

  • Animal Grouping and Treatment:

    • Divide mice into groups: Control, MPTP only, and MPTP + this compound (at various doses, e.g., 25, 50, 100 mg/kg).

    • Administer this compound (or vehicle) orally or via intraperitoneal injection for a pre-determined period (e.g., 7-14 days) before MPTP induction.

  • MPTP Induction:

    • On specified days, administer MPTP (e.g., 20-30 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.

    • Continue this compound treatment throughout the MPTP administration period and for a set duration afterward.

  • Behavioral Analysis:

    • Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at baseline and at the end of the experiment to assess motor function.

  • Tissue Collection and Preparation:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the brains and isolate the substantia nigra and striatum.

    • Process the tissues for either immunohistochemistry (fixed tissue) or biochemical analyses like western blotting and ELISA (fresh/frozen tissue).

  • Immunohistochemistry:

    • Stain brain sections with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.

    • Quantify the number of TH-positive neurons to assess neuronal loss.

  • Biochemical Analysis:

    • Homogenize striatal tissue to measure levels of dopamine and its metabolites using HPLC.

    • Perform western blotting to analyze the expression of proteins related to apoptosis, inflammation, and oxidative stress.

  • Data Analysis: Compare the behavioral scores, number of TH-positive neurons, and biochemical markers between the different treatment groups.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and key neuroprotective signaling pathways, makes it a compelling subject for further research and drug development. The protocols outlined above provide a framework for investigating the efficacy of this compound in both in vitro and in vivo models, paving the way for a deeper understanding of its therapeutic applications.

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various medicinal plants, such as species of Echinacea and Hedera helix.[1][2] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Efficiently extracting these bioactive molecules from plant matrices is a critical step in research and drug development. Ultrasound-assisted extraction (UAE) is a modern and efficient technique that utilizes acoustic cavitation to enhance the extraction process, offering several advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and higher yields.[3][4]

This document provides detailed application notes and protocols for the ultrasound-assisted extraction of diCQAs, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Extraction Methods

The following tables summarize quantitative data from various studies, comparing the efficiency of ultrasound-assisted extraction with other methods and showcasing the impact of different extraction parameters on the yield of dicaffeoylquinic acids and related phenolic compounds.

Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) with Conventional Extraction (CE) Methods

Plant MaterialTarget CompoundsExtraction MethodSolventKey FindingsReference
Scolymus hispanicus5-caffeoylquinic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA)UAE vs. Maceration75% MethanolUAE provided higher yields in a significantly shorter time.[3][5][6]
Coffee SilverskinCaffeoylquinic acids (CQAs) and caffeineUAE vs. Conventional Solvent Extraction (CSE)WaterUAE yielded higher or similar total phenolic content and CQAs compared to CSE, with a significant reduction in extraction time.[4]
Brown SeaweedFree and bound phenolic compoundsUAE vs. Conventional Extraction (stirred 16 h at 4°C)Optimized (NaOH concentration, solvent:solid ratio)UAE demonstrated higher extraction efficiency for both free and bound phenolic compounds.[7][8]
Tricosanthes cucumerina LeavesPhenolic compoundsUAE vs. Conventional methodNot specifiedUAE at optimal conditions (40°C, 6.25 min, 40% amplitude) resulted in higher extraction efficiency.[9]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds

Plant MaterialTarget CompoundsOptimal Temperature (°C)Optimal Time (min)Optimal SolventOther Optimal ParametersReference
Tricosanthes cucumerina LeavesPhenolic compounds406.25Not specifiedAmplitude: 40%[9]
Phyllanthus urinariaPhenolic compoundsNot specified3446.5% EthanolSolid-liquid ratio: 1:63 g/mL[10]
MushroomsTotal phenolic compounds60Not specified93.6% MethanolAmplitude: 17%, Cycles: 0.71 s⁻¹[11]
Scolymus hispanicus5-CQA and 3,5-diCQA10-60 (stable range)1075% MethanolAmplitude: 60%[3]
Coriandrum sativumCaffeic acid701050% MethanolLiquid-to-solid ratio: 6.51 mL/g[12]
Caryocar brasilienseBioactive compounds423060% EthanolLiquid-solid ratio: 18.7:1

Experimental Protocols

This section provides detailed methodologies for the ultrasound-assisted extraction and subsequent analysis of dicaffeoylquinic acids.

Protocol 1: Ultrasound-Assisted Extraction of diCQAs from Plant Material

This protocol is a generalized procedure based on optimized parameters from multiple studies.[3][9][10][12] Researchers should consider optimizing these parameters for their specific plant matrix.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize enzymatic degradation.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
  • Store the powdered sample in an airtight container in a cool, dark, and dry place until extraction. For long-term storage, -20°C is recommended.[3][7]

2. Extraction Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1.0 g).
  • Place the sample into an extraction vessel.
  • Add the extraction solvent. A mixture of ethanol or methanol in water is commonly used.[3][10][12] For diCQAs, a starting point of 50-75% methanol or ethanol in water is recommended, with a solid-to-liquid ratio of 1:20 to 1:60 (g/mL).[3][10]
  • Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator.
  • Set the extraction parameters. Based on literature, recommended starting conditions are:
  • Temperature: 40-60°C[3][9][11]
  • Time: 10-30 minutes[10][12]
  • Ultrasound Power/Amplitude: 40-60%[3][9]
  • Frequency: Typically in the range of 20-50 kHz.
  • After sonication, centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the extract from the solid residue.
  • Collect the supernatant. For exhaustive extraction, the residue can be re-extracted under the same conditions.
  • Combine the supernatants and filter them through a 0.45 µm filter.
  • Store the final extract at 4°C for immediate analysis or at -20°C for long-term storage.

Protocol 2: Quantification of diCQAs using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of diCQAs.[13][14]

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
  • Mobile Phase: A gradient elution is typically employed using:
  • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or 0.5% acetic acid).[14]
  • Solvent B: Acetonitrile or methanol with the same acidifier.
  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the diCQAs. An example program: 0-18 min, 10-20% B; 18-30 min, 20-27% B; 30-35 min, 27-100% B.[14]
  • Flow Rate: 0.8-1.0 mL/min.
  • Column Temperature: 25-30°C.
  • Detection Wavelength: DiCQAs show strong absorbance around 320-330 nm.
  • Injection Volume: 10-20 µL.

2. Standard Preparation and Quantification:

  • Prepare a stock solution of a diCQA standard (e.g., 3,5-dicaffeoylquinic acid) in the mobile phase solvent.
  • Create a series of calibration standards by diluting the stock solution.
  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample extracts.
  • Quantify the amount of diCQAs in the samples by comparing their peak areas to the calibration curve.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Ultrasound-Assisted Extraction of diCQAs

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Sonication grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for UAE of diCQAs.

Activation of the Nrf2/Keap1 Signaling Pathway by Dicaffeoylquinic Acids

Dicaffeoylquinic acids have been shown to exert their antioxidant effects in part through the activation of the Nrf2/Keap1 pathway.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of stressors or activators like diCQAs, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA Dicaffeoylquinic Acids Keap1 Keap1 diCQA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2/Keap1 pathway activation by diCQAs.

Conclusion

Ultrasound-assisted extraction is a powerful technique for the efficient isolation of dicaffeoylquinic acids from plant sources. By optimizing parameters such as solvent composition, temperature, and sonication time, researchers can significantly improve extraction yields while reducing processing time and solvent consumption. The protocols and data presented in this application note provide a solid foundation for developing robust and efficient extraction and analysis methods for diCQAs, facilitating further research into their promising therapeutic applications. The stability of diCQAs during extraction, particularly in relation to pH and temperature, should be a key consideration in process development to prevent degradation and isomerization.

References

Application Notes and Protocols for the Purification of Isochlorogenic Acid A using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (3,5-dicaffeoylquinic acid), a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found in a variety of plants, including Lonicera japonica (honeysuckle), coffee beans, and sunflower seeds. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties. The isolation and purification of this compound in high purity is crucial for its pharmacological evaluation and potential development as a therapeutic agent.

This document provides detailed application notes and protocols for the purification of this compound from plant extracts using various column chromatography techniques. These methods are scalable and can be adapted for both laboratory and industrial applications.

Purification Strategies

The purification of this compound from crude plant extracts typically involves a multi-step process to remove pigments, lipids, and other interfering substances. A general workflow often includes initial extraction, followed by one or more column chromatography steps. The choice of chromatographic technique depends on the desired purity, scale of purification, and the nature of the crude extract. The most common methods employed are:

  • Macroporous Resin Column Chromatography: Ideal for initial enrichment and removal of highly polar or non-polar impurities.

  • Silica Gel Column Chromatography: A traditional and effective method for separating compounds based on polarity.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that offers high resolution and recovery without a solid support matrix.

The following sections detail the protocols for each of these techniques.

Section 1: Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective initial step for the enrichment of this compound from crude extracts. The selection of the appropriate resin is critical for achieving optimal adsorption and desorption.

Experimental Protocol

1. Resin Selection and Pre-treatment:

  • Resin Selection: Non-polar or weakly polar resins such as NKA-II and HPD-100 have shown good performance for the adsorption of chlorogenic acids.

  • Pre-treatment: Soak the selected resin in ethanol for 24 hours to swell and remove any residual monomers. Then, wash the resin with deionized water until the effluent is clear and neutral.

2. Sample Preparation:

  • Prepare a crude extract of the plant material using a suitable solvent (e.g., 70% ethanol).

  • Concentrate the extract under reduced pressure to remove the ethanol.

  • Suspend the resulting aqueous solution in water and adjust the pH to approximately 3.0 with a suitable acid (e.g., hydrochloric acid or phosphoric acid) to enhance the adsorption of the acidic this compound.

  • Filter the solution to remove any particulate matter.

3. Column Packing and Equilibration:

  • Pack a glass column with the pre-treated macroporous resin.

  • Equilibrate the column by passing deionized water through it at a steady flow rate until the effluent pH is neutral.

4. Sample Loading:

  • Load the prepared sample solution onto the column at a controlled flow rate. The optimal loading volume and concentration should be determined empirically but typically range from 1-4 bed volumes (BV).

5. Washing:

  • After loading, wash the column with 2-3 BV of deionized water to remove unbound impurities such as sugars and salts.

6. Elution:

  • Elute the adsorbed this compound using a stepwise or gradient of ethanol in water. A common elution protocol involves using 30-70% ethanol.

  • Collect the eluate in fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

7. Regeneration:

  • After elution, regenerate the resin by washing with 95% ethanol followed by deionized water.

Data Presentation
ParameterValue/RangeReference
Resin Type NKA-II, HPD-100[1][2]
Sample pH ~3.0[2]
Loading Flow Rate 1-2 BV/h[2]
Elution Solvent 30-70% Ethanol in Water[1]
Elution Flow Rate 1-2 BV/h[2]
Purity Increase ~5-7 fold[1]
Recovery >80%[1]

Experimental Workflow

Macroporous_Resin_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Collection Resin_Prep Resin Pre-treatment (Ethanol Soak, Water Wash) Column_Packing Column Packing & Equilibration Resin_Prep->Column_Packing Sample_Prep Sample Preparation (Crude Extract, pH ~3) Sample_Loading Sample Loading (1-2 BV/h) Sample_Prep->Sample_Loading Column_Packing->Sample_Loading Washing Washing (Deionized Water) Sample_Loading->Washing Elution Elution (30-70% Ethanol) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis TLC/HPLC Analysis Fraction_Collection->Analysis

Workflow for macroporous resin chromatography.

Section 2: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity. Since this compound is a polar compound, a normal-phase chromatography setup is typically used.

Experimental Protocol

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Silica gel (100-200 or 200-300 mesh) is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent and a polar solvent is used. A common mobile phase for acidic compounds like this compound is a gradient of ethyl acetate in chloroform or dichloromethane, often with the addition of a small amount of formic or acetic acid to improve peak shape and reduce tailing.

2. Sample Preparation:

  • The enriched fraction from the macroporous resin step is typically used as the starting material.

  • Evaporate the solvent from the enriched fraction to dryness.

  • Dissolve the residue in a small amount of the initial mobile phase. Alternatively, for samples with poor solubility, dry loading can be employed by adsorbing the sample onto a small amount of silica gel.

3. Column Packing and Equilibration:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase.

4. Sample Loading:

  • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Allow the sample to enter the silica bed completely.

5. Elution:

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor the separation by TLC, visualizing the spots under UV light (254 nm and 365 nm).

6. Fraction Pooling and Analysis:

  • Combine the fractions containing pure this compound based on the TLC analysis.

  • Confirm the purity of the pooled fractions using HPLC.

Data Presentation
ParameterValue/RangeReference
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Chloroform-Ethyl Acetate-Formic Acid Gradient[3] (adapted)
Sample Loading Wet or Dry LoadingGeneral Practice
Detection TLC with UV visualizationGeneral Practice
Purity Achieved >90% (after this step)

Logical Relationship Diagram

Silica_Gel_Logic cluster_input Inputs cluster_process Silica Gel Chromatography cluster_output Outputs Enriched_Fraction Enriched Fraction (from Macroporous Resin) Sample_Load Sample Loading Enriched_Fraction->Sample_Load Column_Prep Column Preparation (Silica Gel Slurry) Column_Prep->Sample_Load Gradient_Elution Gradient Elution (Increasing Polarity) Sample_Load->Gradient_Elution Purified_ICA Purified this compound Gradient_Elution->Purified_ICA Impurities Separated Impurities Gradient_Elution->Impurities

Logical flow of silica gel chromatography.

Section 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful liquid-liquid chromatography technique that avoids the complications of solid supports, such as irreversible adsorption. It is particularly well-suited for the final purification step of this compound to achieve high purity.

Experimental Protocol

1. Solvent System Selection:

  • The choice of the two-phase solvent system is critical for successful separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.

  • A commonly used solvent system for this compound is a mixture of n-hexane, ethyl acetate, isopropanol, and water. A typical ratio is 2:3:2:5 (v/v/v/v).[1]

2. Instrument Setup and Equilibration:

  • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed (e.g., 860 rpm) until hydrodynamic equilibrium is established.

3. Sample Preparation:

  • Dissolve the pre-purified sample (from silica gel or macroporous resin chromatography) in a mixture of the upper and lower phases of the solvent system.

4. Injection and Elution:

  • Inject the sample solution into the HSCCC system.

  • Continue to pump the mobile phase through the column.

  • Monitor the effluent with a UV detector at a wavelength of approximately 327 nm.

5. Fraction Collection and Analysis:

  • Collect fractions based on the peaks observed in the chromatogram.

  • Analyze the purity of the fractions containing this compound by HPLC.

Data Presentation
ParameterValue/RangeReference
Solvent System n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v)[1]
Stationary Phase Upper organic phase[1]
Mobile Phase Lower aqueous phase[1]
Rotational Speed ~860 rpm[4]
Flow Rate ~2.0 mL/min[4]
Sample Loading 150 mg crude extract[1]
Yield 19.65 mg[1]
Purity Achieved >99%[1]

Experimental Workflow

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis & Collection Solvent_Prep Solvent System Preparation (Two-Phase) Equilibration Column Equilibration (Stationary & Mobile Phases) Solvent_Prep->Equilibration Sample_Prep Sample Preparation (Dissolved in Biphasic Mixture) Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Elution Elution & UV Detection Injection->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Analysis HPLC Purity Analysis Fraction_Collection->Purity_Analysis

Workflow for HSCCC purification.

Conclusion

The purification of this compound to a high degree of purity can be effectively achieved through a combination of column chromatography techniques. A typical strategy involves an initial enrichment step using macroporous resin chromatography, followed by further purification on a silica gel column. For achieving the highest purity, High-Speed Counter-Current Chromatography is a highly recommended final step. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to successfully isolate this compound for further research and development.

References

Troubleshooting & Optimization

Isochlorogenic acid A stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isochlorogenic Acid A (3,5-dicaffeoylquinic acid) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Loss of compound during sample preparation or analysis pH-induced degradation: this compound is unstable in neutral to alkaline aqueous solutions, leading to rapid isomerization and degradation.[1]Maintain a consistently acidic pH (ideally below 6) for your aqueous solutions. Use acidified water (e.g., with 0.1% formic or phosphoric acid) for preparing stock solutions, dilutions, and the mobile phase for HPLC analysis.[2]
High temperature: Elevated temperatures accelerate the degradation of this compound.Prepare solutions at room temperature or below and store them at 4°C or -20°C for short and long-term storage, respectively. Avoid heating solutions unless absolutely necessary for a specific experimental step.
Appearance of unexpected peaks in chromatogram Isomerization: At neutral or alkaline pH, this compound can isomerize to other dicaffeoylquinic acid isomers, such as 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid.[1]Confirm the identity of the new peaks using mass spectrometry (MS). To prevent isomerization, maintain an acidic pH throughout your experiment.
Hydrolysis: Prolonged storage or harsh conditions can lead to the hydrolysis of the ester bonds, yielding caffeic acid and quinic acid.Analyze samples promptly after preparation. If hydrolysis is suspected, compare the chromatogram with standards of caffeic acid and quinic acid.
Inconsistent analytical results Solvent effects: The stability of this compound can be influenced by the solvent composition.For consistent results, use the same solvent system for all samples and standards. If using a mixed solvent system (e.g., methanol-water), ensure the proportions are accurate.
Photodegradation: While some related compounds like chlorogenic acid show good photostability, prolonged exposure of this compound solutions to light, especially UV light, may contribute to degradation.Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Precipitation of the compound in aqueous solution Limited solubility: this compound has limited solubility in purely aqueous solutions, especially at higher concentrations.The use of a co-solvent like ethanol or DMSO may be necessary for preparing concentrated stock solutions. For aqueous buffers like PBS (pH 7.2), the solubility is approximately 25 mg/mL.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: this compound is most stable in acidic conditions (pH < 6).[1] For short-term storage, a buffer at pH 4-5 is recommended. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or in an acidified aprotic solvent like DMSO.

Q2: How does temperature affect the stability of this compound?

A2: Increased temperature significantly accelerates the degradation of this compound. Dicaffeoylquinic acids are generally less stable than monocaffeoylquinic acids at elevated temperatures.[1] It is recommended to handle solutions at room temperature or below and store them refrigerated or frozen.

Q3: What are the primary degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway in neutral to alkaline aqueous solutions is isomerization to 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid.[1] Hydrolysis to caffeic acid and quinic acid can also occur under certain conditions.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants such as ascorbic acid or epigallocatechin gallate has been shown to improve the stability of related chlorogenic acids in aqueous solutions, particularly under conditions that favor oxidation.[4]

Q5: What are the recommended storage conditions for a stock solution of this compound?

A5: For short-term storage (up to a few days), a solution prepared in an acidified aqueous solvent and stored at 4°C is acceptable. For long-term storage, it is best to store aliquots of a stock solution in a solvent like DMSO at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and aqueous instability. When prepared in DMSO, it can be stable for up to two weeks at -20°C.[5]

Data Presentation

Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol after 7 Days

Compound% Degradation at Room Temperature (25°C)% Degradation at 4°C
3,5-dicaffeoylquinic acid (this compound) 7.03 Relatively Stable
3,4-dicaffeoylquinic acid7.82Relatively Stable
4,5-dicaffeoylquinic acid10.08Relatively Stable
Data adapted from a study on the stability of caffeoylquinic acids. The term "Relatively Stable" indicates minimal degradation was observed under these conditions in the study.[1]

Table 2: Stability of Dicaffeoylquinic Acids in Methanol Solutions after 7 Days at Room Temperature in Transparent Glass

Compound% Degradation in 50% Methanol% Degradation in 100% Methanol
3,5-dicaffeoylquinic acid (this compound) 14.43 17.44
3,4-dicaffeoylquinic acid17.4433.25
4,5-dicaffeoylquinic acid18.0244.96
Data adapted from a study on the stability of caffeoylquinic acids.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions (e.g., different pH, temperatures, and light exposure).

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade water

  • HPLC-grade methanol and acetonitrile

  • Acids (e.g., formic acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • Buffer salts (e.g., phosphate, citrate)

  • Amber and clear HPLC vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare working solutions by diluting the stock solution with aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. Stability Study Design (Forced Degradation):

  • pH Stability:

    • Aliquot the working solutions into amber HPLC vials.

    • Store the vials at a constant temperature (e.g., 25°C or 37°C).

    • Analyze the samples by HPLC at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Thermal Stability:

    • Aliquot the working solution (at a stable pH, e.g., 4) into amber HPLC vials.

    • Expose the vials to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Analyze the samples by HPLC at specified time points.

  • Photostability:

    • Aliquot the working solution (at a stable pH) into both clear and amber HPLC vials.

    • Expose the vials to a light source (e.g., a photostability chamber with controlled light and UV exposure as per ICH Q1B guidelines).

    • Include a dark control (the amber vial) stored under the same temperature conditions.

    • Analyze the samples by HPLC at specified time points.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Phosphoric acid in water.[2]

    • Solvent B: Methanol or Acetonitrile.[2]

    • A typical gradient might be: 0-25 min, 6% to 30% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: ~325-330 nm.

  • Column Temperature: 30°C.[2]

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and quantify any major degradation products by comparing their peak areas with those of the parent compound and, if available, reference standards. Mass spectrometry can be used for structural elucidation of unknown degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH/DMSO) working Prepare Aqueous Working Solutions (different pH buffers) stock->working ph pH Stability (pH 4, 7, 9 at 25°C) working->ph temp Thermal Stability (pH 4 at 4, 25, 40, 60°C) working->temp photo Photostability (Light vs. Dark Control) working->photo hplc HPLC-UV Analysis at Time Points (0, 2, 4, 8, 24h) ph->hplc temp->hplc photo->hplc data Data Processing (% Remaining vs. Time) hplc->data kinetics Determine Degradation Kinetics (Half-life, Rate Constant) data->kinetics products Identify Degradation Products (Isomers, Hydrolysis Products) data->products

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Degradation Products ICA This compound (3,5-dicaffeoylquinic acid) iso1 3,4-dicaffeoylquinic acid ICA->iso1 Isomerization (Neutral/Alkaline pH) iso2 4,5-dicaffeoylquinic acid ICA->iso2 Isomerization (Neutral/Alkaline pH) hydrolysis Caffeic Acid + Quinic Acid ICA->hydrolysis Hydrolysis (e.g., strong acid/base, high temp)

Caption: Degradation pathways of this compound in aqueous solution.

References

pH effects on Isochlorogenic acid A degradation and isomerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isochlorogenic acid A. The information focuses on the critical effects of pH on the degradation and isomerization of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing unexpected peaks in the chromatogram. What could be the cause?

A1: The appearance of new peaks is likely due to the isomerization and/or degradation of this compound. This is a common issue, particularly if your sample has been prepared in a neutral or alkaline solution (pH > 7).[1][2][3] At these pH values, this compound (3,5-dicaffeoylquinic acid) can rapidly isomerize to 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid.[2][3] Degradation to monocaffeoylquinic acids, such as 3-caffeoylquinic acid, can also occur.[4]

Q2: What is the optimal pH for storing this compound solutions to minimize degradation?

A2: this compound is most stable in acidic conditions.[2][3] For short-term storage of solutions, it is advisable to maintain a pH below 4. Under these conditions, both degradation and isomerization are significantly minimized.

Q3: I am observing a decrease in the concentration of my this compound standard over a short period. Why is this happening?

A3: A decrease in concentration is a direct indication of degradation. Dicaffeoylquinic acids, including this compound, are known to be less stable than monocaffeoylquinic acids.[3][5] The rate of degradation is highly dependent on the pH of the solvent, with stability decreasing as the pH increases.[1][4] Temperature and light exposure can also contribute to degradation.[3][5]

Q4: Can I use buffers to control the pH of my this compound solutions?

A4: Yes, using buffers is a highly recommended practice to maintain a stable pH and minimize variability in your experiments. For stability studies, phosphate buffers are commonly used to create a range of pH conditions. When preparing samples for analysis, acidifying the mobile phase, for instance with phosphoric acid, is a standard procedure in HPLC methods to ensure the stability of the compound during the analysis.[4][6]

Q5: Are there any substances I can add to my solutions to improve the stability of this compound?

A5: The addition of antioxidants such as epigallocatechin gallate (EGCG) and vitamin C (ascorbic acid) has been shown to improve the stability of caffeoylquinic acids, including this compound, particularly in neutral to alkaline conditions.[1][6] These agents can help to slow down the degradation process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of additional peaks in HPLC/UPLC analysis. Isomerization of this compound to 3,4-diCQA and 4,5-diCQA due to neutral or alkaline pH.Prepare and store all solutions in an acidic buffer (pH < 4). Analyze samples as quickly as possible after preparation.
Inconsistent quantification of this compound. Degradation of the compound in solution.Ensure consistent pH across all samples and standards. Use freshly prepared solutions for each experiment. Consider the use of a refrigerated autosampler if available.
Loss of this compound during extraction. Use of extraction solvents with a high pH.Adjust the pH of the extraction solvent to be acidic. This will improve the stability of this compound during the extraction process.
Shift in retention time of the this compound peak. Interaction with the stationary phase of the HPLC column, which can be pH-dependent.Use a buffered mobile phase to ensure a consistent pH throughout the chromatographic run. Acidification of the mobile phase is a common practice.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by the pH of the solution. The following tables summarize the general trends and available data on its degradation and isomerization.

Table 1: Effect of pH on the Degradation of Dicaffeoylquinic Acids (diCQAs)

pHStability of diCQAsDegradation Rate
Acidic (< 4)HighLow
Neutral (~7)ModerateIncreases with pH
Alkaline (> 8)LowHigh

This table provides a qualitative summary based on available literature. The degradation of dicaffeoylquinic acids, including this compound, is consistently shown to increase as the pH rises.[1][2][3][4]

Table 2: Isomerization of 3,5-dicaffeoylquinic acid (this compound) at Different pH

pHIsomerizationPrimary Isomers Formed
Acidic (< 4)Minimal-
Neutral (~7)Occurs3,4-diCQA and 4,5-diCQA
Alkaline (> 8)Rapid3,4-diCQA and 4,5-diCQA

At neutral and alkaline pH, 3,5-dicaffeoylquinic acid is known to isomerize, with 3,4-dicaffeoylquinic acid often being the predominant isomer formed.[4]

Experimental Protocols

Protocol for Studying the pH-Dependent Degradation and Isomerization of this compound

This protocol outlines a general method for investigating the stability of this compound at various pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound standard
  • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
  • HPLC grade acetonitrile
  • HPLC grade water
  • Phosphoric acid
  • HPLC system with a UV detector
  • C18 HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Prepare a series of buffer solutions covering the desired pH range (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9).
  • For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis.

3. Incubation:

  • Incubate the prepared solutions at a constant temperature (e.g., 37°C) to simulate physiological conditions.
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
  • Immediately quench the reaction by adding an equal volume of the initial mobile phase to prevent further degradation before analysis.

4. HPLC Analysis:

  • Set up the HPLC system with a C18 column.
  • Use a gradient elution with a mobile phase consisting of acetonitrile and water containing a small percentage of phosphoric acid (e.g., 0.1%) to ensure good peak shape and stability.
  • Set the UV detector to a wavelength of 330 nm for the detection of this compound and its isomers.[4][6]
  • Inject the samples from each time point and record the chromatograms.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times compared to standards, if available.
  • Calculate the peak area for each compound at each time point.
  • Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.
  • Plot the formation of the isomeric peaks as a function of time to understand the isomerization process.

Visualizations

DegradationPathway cluster_acidic Acidic pH (<4) cluster_neutral_alkaline Neutral to Alkaline pH (≥7) ICA_stable This compound (3,5-diCQA) ICA_unstable This compound (3,5-diCQA) iso1 3,4-diCQA ICA_unstable->iso1 Isomerization iso2 4,5-diCQA ICA_unstable->iso2 Isomerization degradation Degradation Products (e.g., mono-CQAs) ICA_unstable->degradation Degradation

Caption: pH-dependent degradation and isomerization of this compound.

ExperimentalWorkflow prep Prepare this compound solutions in buffers of varying pH incubate Incubate solutions at a constant temperature (e.g., 37°C) prep->incubate sample Withdraw aliquots at specific time intervals incubate->sample quench Quench reaction to prevent further degradation sample->quench hplc Analyze samples by HPLC quench->hplc data Analyze chromatographic data for degradation and isomerization kinetics hplc->data

Caption: Experimental workflow for studying pH effects on this compound.

References

How to prevent degradation of Isochlorogenic acid A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isochlorogenic Acid A (ICGA) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound (ICGA), also known as 3,5-dicaffeoylquinic acid, is a potent antioxidant and bioactive compound found in various plants. Its stability is a critical concern because it is susceptible to degradation through processes like isomerization, hydrolysis, and oxidation, which can lead to a loss of its biological activity and the appearance of impurities in experimental assays.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A: The main factors contributing to the degradation of ICGA in solution are:

  • pH: ICGA is most stable in acidic conditions (pH < 6) and degrades more rapidly in neutral to alkaline environments.

  • Temperature: Elevated temperatures accelerate the rate of degradation. Therefore, it is crucial to store solutions at low temperatures.

  • Light: Exposure to light can induce photodegradation. Solutions should always be protected from light.

  • Oxidizing Agents: As an antioxidant, ICGA is readily oxidized. Contact with oxidizing agents or dissolved oxygen can lead to its degradation.

  • Solvent Composition: The choice of solvent can impact stability. For instance, methanol in aqueous solutions can lead to the formation of methylated degradation products.

Q3: How should I store my this compound stock solutions?

A: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Short-term storage (up to 1 month): Store at -20°C.[1]

  • Long-term storage (up to 6 months): Store at -80°C.[1]

  • Protection from Light: Always store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

  • Aliquotting: It is highly recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can I do anything to stabilize my this compound solution if I need to work at a neutral or alkaline pH?

A: Yes, the stability of ICGA in neutral or alkaline solutions can be enhanced by the addition of other antioxidants. Studies on related chlorogenic acids have shown that the addition of ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG) can significantly slow down the degradation process in alkaline conditions.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Potential Cause Recommended Solution
Appearance of new, unexpected peaks in my HPLC chromatogram. This is likely due to the isomerization of 3,5-dicaffeoylquinic acid (ICGA) into its isomers, such as 3,4-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid. This process is accelerated by neutral to alkaline pH and higher temperatures.- Maintain the pH of your solution in the acidic range (ideally below 6.0).- Prepare solutions fresh and keep them at low temperatures (e.g., on ice) during your experiment.- If you suspect isomerization, you may need to identify the new peaks using mass spectrometry to confirm their identity.
The concentration of my ICGA solution is decreasing over time, even when stored in the dark. This could be due to thermal degradation or hydrolysis . Dicaffeoylquinic acids are less stable than monocaffeoylquinic acids, and degradation can occur even at room temperature over several days.- Ensure your solutions are stored at the recommended low temperatures (-20°C or -80°C).- For working solutions, prepare them fresh daily from a frozen stock.- Avoid prolonged exposure to room temperature.
My ICGA solution has turned a yellow or brownish color. This color change is often a sign of oxidation . The phenolic hydroxyl groups in the ICGA structure are susceptible to oxidation, especially when exposed to air (oxygen) or other oxidizing species.- Use deoxygenated solvents to prepare your solutions (e.g., by sparging with nitrogen or argon gas).- Consider adding a stabilizing antioxidant like ascorbic acid to your buffer or solution, particularly if the experiment is lengthy.- Store solutions under an inert gas atmosphere if possible.
I am observing complete loss of my compound in a methanol-based mobile phase during a long HPLC run. Hydrolysis or the formation of methylated artifacts can occur in methanol-containing solutions, especially under prolonged storage or at non-ideal pH.- Prepare mobile phases fresh and do not store them for extended periods.- Ensure the pH of the aqueous component of the mobile phase is acidic (e.g., by adding 0.1% formic or phosphoric acid).- Analyze samples promptly after preparation.

Data Presentation

The stability of dicaffeoylquinic acids (diCQAs), including this compound (3,5-diCQA), is significantly influenced by temperature. The following table summarizes the degradation of three diCQA isomers in a 50% aqueous methanol solution stored in a brown bottle for 7 days.

Compound% Degradation at Room Temperature (after 7 days)% Degradation at 4°C (after 7 days)
3,5-dicaffeoylquinic acid (ICGA) 7.03%Relatively Stable
3,4-dicaffeoylquinic acid 7.82%Relatively Stable
4,5-dicaffeoylquinic acid 10.08%Relatively Stable
Data sourced from a study on the stability of caffeoylquinic acids.[4]

This data clearly indicates that even at room temperature and protected from light, significant degradation of ICGA and its isomers can occur within a week. Storage at 4°C markedly improves stability.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol provides a framework for assessing the stability of this compound in solution.

1. Objective: To quantify the concentration of this compound over time under various conditions (e.g., different pH, temperature, light exposure) and to separate it from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator/water bath

  • Photostability chamber (optional)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Store this stock solution at -80°C in small aliquots.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired buffer (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.0) to a final working concentration (e.g., 50 µg/mL).

    • Prepare separate sets of working solutions for each stress condition to be tested (e.g., pH 5.0, pH 7.4, pH 9.0; 25°C, 40°C; light exposure, dark control).

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an acidified aqueous solution and an organic solvent. For example, an isocratic mobile phase could be a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and methanol.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 327 nm or 300 nm.[5]

    • Injection Volume: 10-20 µL.

  • Stability Study Execution:

    • At time zero (t=0), inject a sample of the freshly prepared working solution into the HPLC to determine the initial concentration.

    • Store the remaining working solutions under their respective stress conditions.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, and if necessary, neutralize or dilute it to stop further degradation before injection.

    • Analyze the samples by HPLC.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products.

Visualizations

cluster_degradation Primary Degradation Pathways of this compound ICGA 3,5-dicaffeoylquinic acid (this compound) Isomer1 3,4-dicaffeoylquinic acid ICGA->Isomer1 Isomerization (Acyl Migration) Isomer2 4,5-dicaffeoylquinic acid ICGA->Isomer2 Isomerization (Acyl Migration) Hydrolysis Caffeic Acid + Quinic Acid ICGA->Hydrolysis Hydrolysis (Ester Cleavage) Oxidation Oxidized Products ICGA->Oxidation Oxidation Isomer1->Isomer2

Degradation pathways of this compound.

prep Prepare ICGA Solution in Test Buffer t0 Analyze at Time=0 (Initial Concentration) prep->t0 stress Incubate under Stress Conditions (e.g., pH, Temp, Light) prep->stress sample Withdraw Aliquots at Time Points (t1, t2, t3...) stress->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining ICGA & Monitor Degradation Products analyze->data decision decision solution solution start ICGA Degradation Suspected q1 Are new peaks in HPLC? start->q1 a1_yes Likely Isomerization q1->a1_yes Yes q2 Solution discolored? q1->q2 No s1 Maintain pH < 6 Use fresh solutions Keep cold a1_yes->s1 end Problem Resolved s1->end a2_yes Likely Oxidation q2->a2_yes Yes q3 Concentration decreasing? q2->q3 No s2 Use deoxygenated solvents Add antioxidants (e.g., Vit C) a2_yes->s2 s2->end a3_yes General Degradation (pH, Temp, Light) q3->a3_yes Yes q3->end No s3 Store at -80°C Protect from light Prepare fresh a3_yes->s3 s3->end

References

Technical Support Center: Optimizing Isochlorogenic Acid A Extraction from Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Isochlorogenic acid A (ICGA) extraction from coffee beans. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental work. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound from coffee beans?

A1: The choice of solvent significantly impacts the extraction yield of chlorogenic acids, including this compound. Aqueous solutions of ethanol and methanol are commonly used and have been shown to be effective. For instance, a 40% ethanol solution has been identified as an optimal solvent in some studies.[1][2][3][4] Generally, increasing the polarity of the solvent tends to increase the extraction yield, with distilled water also being a viable option, particularly in hot extractions.[5] Some research also suggests that solvents with lower polarity, such as n-Butyl alcohol, ethyl acetate, or acetone, can yield extracts with a higher concentration of chlorogenic acids.[6]

Q2: What is the optimal temperature for extracting this compound?

A2: Temperature is a critical parameter in the extraction process. Higher temperatures generally lead to increased extraction efficiency. Studies have shown that temperatures around 85°C can be optimal for extracting chlorogenic acids.[1][2][3][4] However, it is important to note that prolonged exposure to very high temperatures (e.g., above 90°C) can lead to the degradation and isomerization of chlorogenic acids.[7][8] Therefore, a balance must be struck between extraction efficiency and the thermal stability of the target compound.

Q3: How does the solid-to-solvent ratio affect extraction yield?

A3: The solid-to-solvent ratio is a key variable that can significantly influence extraction efficiency. A lower solid-to-solvent ratio (meaning more solvent per gram of coffee powder) generally leads to a higher extraction yield due to a greater concentration gradient.[9] An optimal ratio of 1:160 (g/mL) has been reported in some studies for maximizing the extraction of chlorogenic acids.[9] However, the ideal ratio can depend on the specific extraction method and solvent being used. For example, a liquid-to-solid ratio of 11.77 has been identified as optimal in a response surface methodology study.[1][2][3][4]

Q4: What pre-treatment steps are recommended for the coffee beans?

A4: Proper pre-treatment of coffee beans is crucial for efficient extraction. Grinding the beans to a fine powder increases the surface area available for solvent interaction, thereby enhancing extraction. A particle size that passes through a 60-mesh sieve has been used in some protocols.[10] Additionally, techniques like Pulsed Electric Field (PEF) can be used as a pre-treatment to increase the permeability of the cell membranes, leading to improved mass transfer of the active substances into the solvent.[11]

Q5: Are there advanced extraction techniques that can improve the yield of this compound?

A5: Yes, several advanced extraction methods can enhance the yield and reduce extraction time compared to conventional methods. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, leading to higher extraction yields in shorter times.[12][13]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.[10]

  • Pulsed Electric Field (PEF) Extraction: As a pre-treatment or main extraction method, PEF uses short pulses of a strong electric field to create pores in the cell membranes, facilitating the release of intracellular components.[11]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can increase extraction efficiency. However, it's important to be aware that these conditions can also lead to the isomerization and degradation of chlorogenic acids.[14][15]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Suboptimal Solvent The polarity of the solvent may not be ideal. Experiment with different concentrations of ethanol or methanol in water (e.g., 40-70%).[1][2][3][4][9] Consider using distilled water for hot extractions.[5]
Incorrect Temperature The extraction temperature may be too low for efficient extraction or too high, causing degradation. Optimize the temperature, starting with a range of 80-95°C, and monitor for any signs of degradation.[1][2][3][4][16]
Inadequate Solid-to-Solvent Ratio An insufficient volume of solvent may be limiting the extraction. Try decreasing the solid-to-solvent ratio (i.e., increasing the solvent volume) to enhance the concentration gradient.[7][9][17]
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the extraction time and take samples at regular intervals to determine the optimal duration. Some studies suggest around 64 minutes can be effective.[1][2][3][4]
Improper Grinding The coffee bean particles may be too large, limiting solvent access to the target compounds. Ensure the beans are finely ground to increase the surface area.[10]

Issue 2: Degradation or Isomerization of this compound

Potential Cause Troubleshooting Steps
High Extraction Temperature This compound is thermolabile and can degrade or isomerize at high temperatures.[7][8] Reduce the extraction temperature and/or shorten the extraction time. Consider using non-thermal extraction methods like Ultrasound-Assisted Extraction at room temperature.[12][13]
Prolonged Extraction Time Extended exposure to heat, even at moderate temperatures, can lead to degradation. Determine the minimum time required to reach a satisfactory yield.
pH of the Extraction Medium The stability of chlorogenic acids can be pH-dependent. Monitor and adjust the pH of your solvent if you suspect it is contributing to degradation.
Oxidation Exposure to air and light can cause oxidation. Conduct the extraction in the dark and consider using de-gassed solvents or an inert atmosphere (e.g., nitrogen).[18]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction

This protocol is based on response surface methodology optimization for high yield of chlorogenic acids.[1][2][3][4]

  • Preparation of Coffee Beans: Grind green coffee beans to a fine powder.

  • Solvent Preparation: Prepare a 40% (v/v) ethanol-water solution.

  • Extraction:

    • Mix the ground coffee beans with the 40% ethanol solution at a liquid-to-solid ratio of 11.77:1 (mL/g).

    • Heat the mixture to 85°C.

    • Maintain the extraction for 64 minutes with continuous stirring.

  • Separation: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Analysis: Analyze the supernatant for this compound content using HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasound for efficient extraction at room temperature.[12][13]

  • Preparation of Coffee Beans: Grind green coffee beans to a fine powder.

  • Extraction:

    • Mix the ground coffee powder with distilled water at a chosen solid-to-solvent ratio (e.g., 1:160 g/mL).[9]

    • Place the vessel in an ultrasonic bath.

    • Sonicate at room temperature for a specified duration (e.g., 15-30 minutes).

  • Separation: Centrifuge the mixture to separate the solid residue.

  • Analysis: Analyze the liquid extract for this compound content using HPLC.

Quantitative Data Summary

Table 1: Influence of Solvent and Temperature on Chlorogenic Acid Yield

SolventTemperature (°C)Extraction MethodYieldReference
Distilled WaterHotConventional~11% (of total extract)[5]
MethanolHotConventional<11%[5]
PropanolHotConventional< Methanol[5]
40% Ethanol85ConventionalOptimized for high CGA content[1][2][3][4]
WaterRoom TempUltrasound-Assisted1.15 mg/g[12]
Isopropanol:Water (1:10)80Conventional2.6 mg/mL[18]

Table 2: Effect of Solid-to-Solvent Ratio on Extraction Efficiency

Solid-to-Solvent Ratio (g/mL)Relative Extraction EfficiencyReference
1:40Lower[9]
1:80Moderate[9]
1:160Optimal[9]
1:320Suboptimal[9]

Visualizations

Extraction_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_separation Separation & Analysis Grinding Grinding of Coffee Beans PEF Pulsed Electric Field (Optional) Grinding->PEF Mixing Mixing with Solvent Grinding->Mixing PEF->Mixing Heating Heating Mixing->Heating Agitation Agitation Mixing->Agitation Ultrasound Ultrasonication Mixing->Ultrasound Microwave Microwave Irradiation Mixing->Microwave Filtration Filtration/ Centrifugation Heating->Filtration Agitation->Filtration Ultrasound->Filtration Microwave->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: General experimental workflow for the extraction of this compound from coffee beans.

Troubleshooting_Logic Start Low ICGA Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes AdjustSolvent Test different solvent compositions/polarities CheckSolvent->AdjustSolvent No CheckRatio Is the solid:solvent ratio adequate? CheckTemp->CheckRatio Yes AdjustTemp Optimize temperature (e.g., 80-95°C) CheckTemp->AdjustTemp No CheckTime Is the extraction time sufficient? CheckRatio->CheckTime Yes AdjustRatio Increase solvent volume CheckRatio->AdjustRatio No AdjustTime Increase extraction time CheckTime->AdjustTime No Success Yield Improved CheckTime->Success Yes AdjustSolvent->CheckTemp AdjustTemp->CheckRatio AdjustRatio->CheckTime AdjustTime->Success

Caption: Troubleshooting flowchart for addressing low this compound extraction yield.

References

Troubleshooting low purity in Isochlorogenic acid A isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the isolation of Isochlorogenic Acid A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the common causes of low purity in this compound isolation?

Low purity in this compound (ICA-A) isolation can stem from several factors throughout the extraction and purification process. The most common issues include:

  • Co-extraction of structurally similar compounds: Other isomers of isochlorogenic acid (e.g., Isochlorogenic acid B and C) and other caffeoylquinic acids are often present in the source material and can be difficult to separate from ICA-A.[1][2][3]

  • Incomplete separation from other matrix components: Plant extracts are complex mixtures containing pigments, lipids, and other polar and non-polar compounds that can co-elute with ICA-A.[4]

  • Degradation of this compound: ICA-A is susceptible to degradation under certain conditions, leading to the formation of impurities. Key factors influencing degradation are:

    • Temperature: Elevated temperatures during extraction and solvent evaporation can cause degradation and isomerization.[5]

    • pH: Neutral and alkaline conditions can lead to the hydrolysis and isomerization of chlorogenic acids. They are more stable under acidic conditions.[6]

    • Light: Exposure to light can also contribute to the degradation of these compounds.[5]

  • Suboptimal chromatographic conditions: Improper selection of the stationary phase, mobile phase, or gradient program can result in poor resolution and co-elution of impurities.

Troubleshooting Q1: My final ICA-A product has a purity of less than 80% as determined by HPLC. How can I improve this?

Low purity is a common challenge. Here’s a systematic approach to troubleshoot and improve the purity of your this compound isolate.

The initial crude extract quality significantly impacts the final purity.

  • Question: Are you using an appropriate solvent for extraction?

  • Answer: The choice of solvent is critical for selectively extracting chlorogenic acids while minimizing the co-extraction of interfering substances.

    • A 70% aqueous ethanol solution is commonly used for initial extraction.[7]

    • Subsequent liquid-liquid extraction with ethyl acetate can enrich the chlorogenic acid fraction.[7]

    • To remove lipids and pigments, a pre-extraction with a non-polar solvent like petroleum ether can be performed.[4]

  • Question: Have you considered a preliminary clean-up step before chromatography?

  • Answer: A solid-phase extraction (SPE) with a C18 cartridge can be an effective way to remove highly polar and non-polar impurities before proceeding to more refined chromatographic techniques.[4]

The choice of chromatographic technique and its parameters are paramount for achieving high purity. High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are highly effective methods for isolating pure ICA-A.[2][8]

  • Question: My primary purification is done by silica gel column chromatography and the purity is low. What should I do?

  • Answer: While silica gel can be used for initial fractionation, it may not provide sufficient resolution for separating closely related isomers. Consider using it as a preliminary step followed by a more powerful technique like Prep-HPLC or HSCCC.[2]

  • Question: How do I select the right solvent system for HSCCC?

  • Answer: The selection of the two-phase solvent system is the most critical parameter in HSCCC. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.[9] You can determine the K value of your target compound in different solvent systems using analytical HPLC.

    Table 1: Exemplary HSCCC Solvent Systems for this compound Isolation

Solvent System Composition (v/v/v/v)Stationary PhaseMobile PhaseTarget CompoundPurity AchievedReference
n-hexane:ethyl acetate:isopropanol:water (2:3:2:5)Upper PhaseLower PhaseThis compound99.1%[7][8]
n-hexane-ethyl acetate-water with 1% acetic acid (1:4:8)Not SpecifiedNot SpecifiedThis compound96.2%[1]
  • Question: I am using Prep-HPLC. What are the key parameters to optimize?

  • Answer: For Prep-HPLC, focus on:

    • Column Chemistry: A C18 stationary phase is commonly used for the separation of chlorogenic acids.[10]

    • Mobile Phase: A typical mobile phase consists of an acidified aqueous solution (e.g., with formic or acetic acid to improve peak shape and stability) and an organic modifier like methanol or acetonitrile.[10][11] The gradient elution program is crucial for resolving complex mixtures.

    • Loading Amount: Overloading the column can lead to poor separation. Determine the optimal sample load for your column dimensions.

  • Question: Could my compound be degrading during the isolation process?

  • Answer: Yes, chlorogenic acids are sensitive to heat, light, and pH.[5][6][12]

    • Temperature Control: Perform extractions at room temperature or below if possible. Use a rotary evaporator at a low temperature (e.g., 40°C) for solvent removal.[7]

    • pH Management: Maintain an acidic pH during extraction and purification to prevent isomerization and hydrolysis.[6][7] Adding a small amount of acid (e.g., 0.1% formic acid) to your solvents can help.[10][11]

    • Light Protection: Protect your samples from direct light by using amber glassware or covering your containers with aluminum foil.[5]

Troubleshooting Workflow for Low Purity ICA-A

The following diagram illustrates a logical workflow for troubleshooting low purity issues.

TroubleshootingWorkflow Troubleshooting Workflow for Low Purity this compound start Start: Low Purity ICA-A (<80%) check_extraction Review Extraction Protocol start->check_extraction check_purification Evaluate Purification Method check_extraction->check_purification Optimal optimize_solvent Optimize Extraction Solvent (e.g., 70% Ethanol) check_extraction->optimize_solvent Suboptimal? add_cleanup Add Pre-purification Step (e.g., LLE, SPE) check_extraction->add_cleanup No Cleanup? check_degradation Assess for Degradation check_purification->check_degradation Optimal switch_method Switch/Combine Methods (e.g., Silica -> Prep-HPLC/HSCCC) check_purification->switch_method Ineffective? optimize_hplc Optimize Prep-HPLC/HSCCC (Solvent System, Gradient) check_purification->optimize_hplc Suboptimal? control_temp Control Temperature (Low Temp Evaporation) check_degradation->control_temp High Temp? control_ph Control pH (Acidify Solvents) check_degradation->control_ph Neutral/Alkaline pH? protect_light Protect from Light check_degradation->protect_light Light Exposure? end Achieve High Purity ICA-A (>95%) check_degradation->end No Degradation optimize_solvent->check_purification add_cleanup->check_purification switch_method->check_degradation optimize_hplc->check_degradation control_temp->end control_ph->end protect_light->end

Caption: A step-by-step workflow for diagnosing and resolving low purity issues in this compound isolation.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Lonicera japonica

This protocol is adapted from methodologies described in the literature.[7]

  • Pulverization: Grind the dried plant material (e.g., flowers of Lonicera japonica) into a fine powder.

  • Ultrasonic Extraction:

    • Place 100 g of the powdered material in a flask.

    • Add 1000 mL of 70% aqueous ethanol.

    • Sonicate for 30 minutes.

    • Filter the extract. Repeat this extraction process three times.

  • Solvent Evaporation:

    • Combine the filtrates.

    • Concentrate the combined extract to dryness using a rotary evaporator at 40°C under reduced pressure.

  • Liquid-Liquid Extraction:

    • Suspend the dry extract in water.

    • Adjust the pH to 2 using dilute hydrochloric acid.

    • Extract the aqueous suspension three times with an equal volume of ethyl acetate.

    • Collect the ethyl acetate layers.

  • Final Concentration:

    • Combine the ethyl acetate fractions.

    • Evaporate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract enriched in this compound.

Protocol 2: Purification of this compound using HSCCC

This protocol provides a general guideline for HSCCC purification.[7][8]

  • Solvent System Preparation:

    • Prepare the two-phase solvent system, for example, n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v).

    • Thoroughly mix the solvents in a separation funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • HSCCC System Preparation:

    • Fill the entire column with the stationary phase (upper phase).

    • Rotate the apparatus at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached (when the mobile phase elutes from the outlet).

  • Sample Injection and Fraction Collection:

    • Dissolve the crude extract in a mixture of the upper and lower phases.

    • Inject the sample solution into the column.

    • Continuously pump the mobile phase and collect fractions at the outlet.

  • Analysis:

    • Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between experimental variables and the final purity of this compound.

PurityFactors Factors Influencing this compound Purity cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_stability Compound Stability Solvent Extraction Solvent (e.g., 70% EtOH) CrudeExtract Crude Extract Quality Solvent->CrudeExtract LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) LLE->CrudeExtract SPE Solid-Phase Extraction SPE->CrudeExtract FinalPurity Final Purity of This compound CrudeExtract->FinalPurity Chromatography Chromatography Method (HSCCC, Prep-HPLC) Resolution Chromatographic Resolution Chromatography->Resolution SolventSystem Mobile/Stationary Phase SolventSystem->Resolution Loading Sample Loading Loading->Resolution Resolution->FinalPurity Temperature Temperature Degradation Degradation/Isomerization Temperature->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Degradation->FinalPurity negatively impacts

Caption: Key experimental stages and factors that influence the final purity of isolated this compound.

References

Improving peak resolution for Isochlorogenic acid A in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the peak resolution of Isochlorogenic acid A (ICA A) in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the analysis of ICA A and other chlorogenic acids typically stems from sub-optimal chromatographic conditions. The most frequent issues include co-elution with its isomers (e.g., Isochlorogenic acid B and C), inadequate mobile phase composition, or the use of an inappropriate HPLC column. Optimizing the mobile phase, particularly the pH and organic solvent ratio, is a critical first step.

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for acidic compounds like ICA A is often caused by secondary interactions between the analyte and the stationary phase[1]. This can occur due to:

  • Active Silanol Groups: Free silanol groups on the silica backbone of the column can interact with the acidic functional groups of ICA A, causing tailing[2].

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the carboxylic acid and phenolic hydroxyl groups on ICA A can partially ionize, leading to inconsistent interactions with the stationary phase and resulting in a tailing peak[3].

Q3: My this compound peak is fronting. What is the likely cause?

Peak fronting is almost always a result of column overload[4]. This happens when the concentration or volume of the injected sample exceeds the column's capacity[3][5]. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, leading to a distorted peak shape that rises sharply and has a sloping tail[4]. The solution is to dilute the sample or reduce the injection volume.

Q4: What is a recommended starting HPLC column for analyzing this compound?

A reversed-phase C18 column is the most common and effective choice for analyzing this compound and related phenolic compounds[6][7][8]. Look for a modern, end-capped C18 column with high surface area and a small particle size (e.g., <5 µm) to achieve better efficiency and peak shape[8][9].

Q5: What is a good starting mobile phase for separating this compound?

A common starting point is a gradient elution using an acidified aqueous phase and an organic modifier[10][11].

  • Aqueous Phase (Solvent A): Water with 0.1% formic acid or 0.1% phosphoric acid[7][11][12]. The acid is crucial for suppressing the ionization of ICA A, which prevents peak tailing.

  • Organic Phase (Solvent B): Acetonitrile or Methanol[10][13]. A typical gradient might start with a low percentage of the organic phase to retain ICA A and then increase the concentration to elute it.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

This guide provides a step-by-step workflow for resolving co-eluting peaks or generally poor separation.

Step 1: Evaluate and Optimize the Mobile Phase The mobile phase composition is the most powerful tool for manipulating peak separation (selectivity)[9].

  • Adjust the pH: Ensure the mobile phase pH is low (typically between 2.5 and 3.5) by adding 0.1% formic or phosphoric acid. This maintains ICA A in its neutral, protonated form, leading to sharper, more symmetrical peaks.

  • Modify the Organic Solvent Gradient: If using gradient elution, try making the gradient shallower. A slower increase in the organic solvent percentage over time will increase the separation between closely eluting peaks.

  • Change the Organic Solvent: If resolution is still poor with methanol, switch to acetonitrile, or vice versa. These solvents have different selectivities and can significantly alter the elution order and spacing of peaks[9].

Step 2: Optimize Physical and Instrumental Parameters

  • Lower the Flow Rate: Reducing the flow rate generally increases column efficiency and can improve the resolution of closely spaced peaks[14]. A common starting point is 1.0 mL/min; try reducing it to 0.8 mL/min or lower.

  • Adjust the Column Temperature: Temperature affects mobile phase viscosity and analyte retention. Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and efficiency, but it may also decrease retention time and resolution[14]. It's a parameter that should be tested systematically.

Step 3: Evaluate the Column

  • Decrease Particle Size: If your system allows for higher backpressure, switching to a column with a smaller particle size (e.g., from 5 µm to 2.7 µm or 1.8 µm) will significantly increase efficiency and, therefore, resolution[9].

  • Change Stationary Phase Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Biphenyl column, which offer different selectivity for aromatic compounds like ICA A[15].

Guide 2: Diagnosing and Solving Peak Asymmetry (Tailing & Fronting)

Use this guide if your primary problem is poor peak shape rather than co-elution.

Problem: Peak Tailing

  • Check Mobile Phase pH: The most likely cause. Ensure your aqueous mobile phase contains an acidifier (e.g., 0.1% formic acid) to achieve a pH below 3.5.

  • Consider Column Age/Condition: An old or contaminated column may have active sites that cause tailing. Try flushing the column or replacing it if performance does not improve.

  • Rule out Co-elution: A small, unresolved peak on the tail of the main peak can mimic tailing. Try adjusting the mobile phase gradient to see if a hidden peak can be resolved[1].

Problem: Peak Fronting

  • Dilute the Sample: This is the most common solution[4]. Prepare a 1:10 dilution of your sample and reinject. If the peak shape becomes symmetrical, the original sample was overloaded.

  • Reduce Injection Volume: If dilution is not possible, reduce the injection volume (e.g., from 10 µL to 2 µL).

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion[1].

Data Presentation

Table 1: Example HPLC Methods for this compound and Related Compounds

ParameterMethod 1[7][12]Method 2[10]Method 3[6]
Column Shodex C18 (250 x 4.6 mm, 5 µm)YMC-Pack ODS-A (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water2% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrileMethanol
Elution Mode Isocratic (50:50, A:B)GradientIsocratic (20:80, A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C35°CNot Specified
Detection λ 300 nm254 nm328 nm

Experimental Protocols

Protocol 1: General Method Development for Improving ICA A Resolution

  • Initial Setup:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade Methanol.

    • Set column temperature to 30°C and flow rate to 1.0 mL/min.

    • Set detector wavelength to 325 nm.

  • Scouting Gradient:

    • Run a fast linear gradient from 10% to 90% Methanol over 15 minutes.

    • Evaluate the chromatogram to determine the approximate elution time of ICA A and identify any critical peak pairs (closely eluting impurities or isomers).

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of ICA A.

    • Example: If ICA A elutes at 40% Methanol, try a gradient of 30% to 50% Methanol over 20 minutes.

    • Analyze the resolution between the critical peak pairs.

  • Solvent and Parameter Adjustment (If Resolution is Insufficient):

    • Change Organic Solvent: Replace Methanol (Mobile Phase B) with Acetonitrile and repeat steps 2 and 3. Compare the chromatograms to see which solvent provides better selectivity.

    • Adjust Flow Rate: Using the best solvent system from the previous step, reduce the flow rate to 0.8 mL/min and re-run the optimized gradient. Observe the effect on resolution.

    • Adjust Temperature: Increase the column temperature to 35°C or 40°C and re-run the analysis. Note any changes in peak shape and resolution.

  • Finalization:

    • Select the combination of solvent, gradient, flow rate, and temperature that provides the best resolution (ideally >1.5) for ICA A from its nearest eluting peak.

Visualizations

TroubleshootingWorkflow start_node Start: Poor Peak Resolution shape_check Assess Peak Shape start_node->shape_check tailing Peak Tailing shape_check->tailing Asymmetrical (Right Skew) fronting Peak Fronting shape_check->fronting Asymmetrical (Left Skew) coelution Co-elution / Poor Separation shape_check->coelution Symmetrical but Overlapping sol_tailing1 Action: Lower Mobile Phase pH (< 3.0) tailing->sol_tailing1 sol_fronting Action: Dilute Sample or Reduce Injection Volume fronting->sol_fronting sol_res1 Action: Make Gradient Shallower coelution->sol_res1 sol_tailing2 Action: Use End-Capped Column / New Column sol_tailing1->sol_tailing2 If tailing persists end_node Resolution Improved sol_tailing2->end_node sol_fronting->end_node sol_res2 Action: Change Organic Solvent (MeOH <> ACN) sol_res1->sol_res2 If still unresolved sol_res3 Action: Lower Flow Rate sol_res2->sol_res3 For fine-tuning sol_res3->end_node

Caption: A workflow for troubleshooting poor HPLC peak resolution.

ResolutionFactors Rs Peak Resolution (Rs) N Efficiency (N) (Peak Width) N->Rs alpha Selectivity (α) (Peak Spacing) alpha->Rs k Retention Factor (k) (Peak Retention) k->Rs sub_N1 Column Length sub_N1->N sub_N2 Particle Size sub_N2->N sub_N3 Flow Rate sub_N3->N sub_alpha1 Mobile Phase (Organic Solvent, pH) sub_alpha1->alpha sub_alpha2 Stationary Phase (Column Chemistry) sub_alpha2->alpha sub_alpha3 Temperature sub_alpha3->alpha sub_k1 Mobile Phase Strength (% Organic) sub_k1->k

References

Isochlorogenic acid A solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Isochlorogenic Acid A in DMSO and other organic solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol and methanol are also viable options.[1][4]

Q2: What are the known solubility limits for this compound in common organic solvents?

A2: The solubility of this compound can vary slightly between suppliers. For the most accurate information, always refer to the certificate of analysis provided with your specific batch. The table below summarizes reported solubility data.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, please refer to the troubleshooting guide below. Common reasons for incomplete dissolution include using DMSO that has absorbed moisture or not providing sufficient energy to facilitate dissolution.[2][3] Gentle warming and sonication can often resolve these issues.[4][5]

Q4: How should I store my stock solution of this compound?

A4: To maintain the stability of your stock solution, it is recommended to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][3] The solid powder form should be stored at -20°C.[2]

Q5: Why is it important to use fresh DMSO?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][6] The presence of water in DMSO can significantly decrease the solubility of many compounds, including this compound.[2][3] Using a fresh, unopened bottle of anhydrous DMSO is critical for achieving the maximum possible concentration.

Data Presentation: Solubility Summary

The following table provides a summary of the reported solubility of this compound in various organic solvents.

Solvent Reported Solubility (Concentration) Molar Concentration (Approx.) Source
DMSO100 mg/mL193.62 mM[2]
DMSO≥ 50 mg/mL96.81 mM[3]
Ethanol≥ 51.6 mg/mL100 mM[4]
MethanolSoluble (Slightly)Not specified[1]

Note: The molecular weight of this compound is 516.45 g/mol . "≥" indicates that the saturation point was not reached at the specified concentration.

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMSO.

  • Pre-weigh the Compound: Accurately weigh out 5.16 mg of this compound powder into a sterile polypropylene or glass vial.

  • Solvent Addition: Using a calibrated pipette, add 100 µL of fresh, anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial securely and vortex for 30 seconds to mix the powder and solvent.

  • Facilitate Dissolution: If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes.[4][5]

  • Sonication: Following warming, place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[4][5]

  • Visual Inspection: Visually inspect the solution against a light source to confirm that no particulates are present. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Mandatory Visualizations

Experimental Workflow: Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh 5.16 mg of This compound add_dmso 2. Add 100 µL of anhydrous DMSO weigh->add_dmso Combine vortex 3. Vortex for 30 seconds add_dmso->vortex warm 4. Warm to 37°C (if necessary) vortex->warm Incomplete Dissolution inspect 6. Visually Inspect for Complete Dissolution vortex->inspect Complete Dissolution sonicate 5. Sonicate for 10-15 min (if necessary) warm->sonicate sonicate->inspect store 7. Aliquot and Store at -80°C inspect->store

Caption: A step-by-step workflow for preparing a stock solution of this compound.

Troubleshooting Guide: Solubility Issues

G Troubleshooting Guide for Solubility Issues start Compound Not Fully Dissolved check_dmso Was fresh, anhydrous DMSO used? start->check_dmso use_fresh_dmso Action: Use a new, unopened bottle of DMSO. check_dmso->use_fresh_dmso No apply_energy Has warming (37°C) and sonication been applied? check_dmso->apply_energy Yes use_fresh_dmso->check_dmso success Problem Solved perform_energy Action: Warm and sonicate as per protocol. apply_energy->perform_energy No check_conc Is the target concentration above the known solubility limit? apply_energy->check_conc Yes perform_energy->apply_energy lower_conc Action: Prepare a more dilute stock solution. check_conc->lower_conc Yes contact_support If issues persist, consult product's technical support. check_conc->contact_support No lower_conc->success

Caption: A logical guide to troubleshooting common solubility problems with this compound.

References

Technical Support Center: High-Speed Counter-Current Chromatography (HSCCC) Separation of Isochlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the separation of isochlorogenic acid isomers using High-Speed Counter-Current Chromatography (HSCCC).

Troubleshooting Guides

This section addresses specific issues that may arise during the HSCCC separation of isochlorogenic acid isomers.

Question: Why am I observing poor resolution or co-elution of isochlorogenic acid isomers?

Answer:

Poor resolution of isochlorogenic acid isomers is a common challenge due to their similar chemical structures and polarities.[1][2] Several factors can contribute to this issue. The primary factor is an inappropriate two-phase solvent system. The partition coefficients (K values) of the isomers in the selected solvent system may be too similar, leading to overlapping peaks. Additionally, issues such as low retention of the stationary phase, improper flow rate, or suboptimal rotational speed can negatively impact resolution.[3]

Troubleshooting Steps:

  • Re-evaluate the Solvent System: The choice of the solvent system is critical.[4] A systematic approach to selecting a suitable solvent system is recommended. Start by testing various solvent system families, such as the widely used n-hexane-ethyl acetate-methanol-water system.[1] Fine-tune the volume ratios of the solvents to achieve optimal partition coefficients (ideally, K values between 0.5 and 2) and a good separation factor (α > 1.5).

  • Optimize Stationary Phase Retention: Insufficient retention of the stationary phase leads to a loss of separation efficiency.[3] To improve retention, you can try adjusting the rotational speed or the flow rate of the mobile phase. A higher rotational speed generally improves retention, but excessive speed can lead to emulsification.[3]

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for mass transfer between the two phases.[1] However, this will also increase the separation time.

  • Consider Temperature Control: Temperature can affect the viscosity and solubility of the solvents, thereby influencing the partition coefficients. Maintaining a constant and optimized temperature throughout the run can improve reproducibility and resolution.

  • Sample Loading: Overloading the column can lead to peak broadening and decreased resolution. If you suspect this is the issue, try injecting a smaller sample volume or a more dilute sample solution.

Question: My chromatogram shows significant peak broadening. What could be the cause?

Answer:

Peak broadening in HSCCC can stem from several factors, including issues with the sample, the solvent system, or the operational parameters. A common cause is the presence of impurities in the sample that interfere with the partitioning process. Another possibility is a mismatch between the sample solvent and the two-phase system, leading to poor sample introduction.

Troubleshooting Steps:

  • Sample Purity: Ensure your crude extract is sufficiently pre-purified to remove major impurities that might interfere with the separation. Techniques like solid-phase extraction or liquid-liquid extraction can be employed for initial cleanup.[1]

  • Sample Solvent: The sample should be dissolved in a solvent that is compatible with the two-phase system. Ideally, dissolve the sample in a small volume of the mobile phase or a mixture of both the stationary and mobile phases to ensure smooth introduction into the column.[5]

  • Check for Emulsification: Emulsification of the two phases can cause peak broadening and a loss of stationary phase. This can be caused by an excessively high rotational speed or the presence of surfactants in the sample. If emulsification is observed, reduce the rotational speed.

  • Column Overloading: As mentioned previously, injecting too much sample can lead to broad peaks. Reduce the sample load to see if the peak shape improves.

Frequently Asked Questions (FAQs)

What are isochlorogenic acids and why are they difficult to separate?

Isochlorogenic acids are a group of positional isomers of dicaffeoylquinic acid.[2][6] They share the same molecular formula and molecular weight but differ in the positions of the caffeoyl groups on the quinic acid core.[2] This structural similarity results in very close physicochemical properties, such as polarity and solubility, making their separation by chromatographic techniques like HSCCC challenging.[1]

How do I select an appropriate two-phase solvent system for separating isochlorogenic acid isomers?

The selection of a suitable two-phase solvent system is the most critical step for successful HSCCC separation. The ideal solvent system should provide:

  • Optimal Partition Coefficients (K): The K value (defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase) for the target isomers should ideally be between 0.5 and 2.0.

  • Sufficient Separation Factor (α): The separation factor (the ratio of the K values of two adjacent peaks) should be greater than 1.5 to ensure baseline separation.

A common and effective solvent system for isochlorogenic acid isomers is the n-hexane-ethyl acetate-methanol-water quaternary system.[1] The ratios of these solvents can be adjusted to fine-tune the polarity and achieve the desired K and α values. For instance, a system of n-hexane:ethyl acetate: isopropanol:water (2:3:2:5, v/v/v/v) has been successfully used to isolate isochlorogenic acid A.[4][5]

What is the role of rotational speed in HSCCC separation?

The rotational speed of the coiled column is a key parameter that influences the retention of the stationary phase and the mixing of the two liquid phases. A higher rotational speed generates a stronger centrifugal force, which helps to retain the stationary phase in the column.[3] However, excessively high speeds can lead to emulsification and a decrease in separation efficiency. The optimal rotational speed needs to be determined experimentally for each specific solvent system and application.

Can HSCCC be used for the preparative separation of isochlorogenic acid isomers?

Yes, HSCCC is a powerful technique for the preparative separation of natural products, including isochlorogenic acid isomers.[4] It offers advantages such as high sample loading capacity, no irreversible adsorption of the sample, and high sample recovery.[4] For large-scale separations, pH-zone-refining CCC can also be a valuable technique.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HSCCC separation of isochlorogenic acid isomers.

Table 1: Exemplary Two-Phase Solvent Systems and Their Applications

Target IsomersSolvent System (v/v/v/v)ApplicationReference
This compound & Cn-hexane-ethyl acetate-methanol-water (1.5:5:1.5:5)Separation from Lonicera japonica[1]
This compoundn-hexane:ethyl acetate: isopropanol:water (2:3:2:5)Isolation and purification from Lonicera japonica[4][5]
Isochlorogenic acids A & Bn-hexane-ethyl acetate-water (3:3:4 and 1:5:4)Separation from A. alpina[1]

Experimental Protocols

Protocol 1: General Procedure for HSCCC Separation of Isochlorogenic Acid Isomers

This protocol provides a general framework. Specific parameters should be optimized for each application.

  • Solvent System Preparation: Prepare the chosen two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) by mixing the solvents in a separatory funnel. Allow the phases to equilibrate and separate. Degas both phases by sonication before use.

  • HSCCC Instrument Setup:

    • Fill the entire column with the stationary phase (typically the upper phase).

    • Set the desired rotational speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).

    • Wait for the hydrodynamic equilibrium to be established, which is indicated by the mobile phase front emerging from the column outlet.

  • Sample Preparation and Injection: Dissolve the pre-purified sample extract in a small volume of the mobile phase or a mixture of both phases.[5] Inject the sample solution into the column through the injection valve.

  • Chromatographic Separation: Continue pumping the mobile phase. Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 327 nm for isochlorogenic acids).[5]

  • Fraction Collection: Collect fractions of the effluent at regular intervals using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified isomers.

  • Determination of Stationary Phase Retention: After the separation is complete, the volume of the stationary phase remaining in the column (Vs) is measured by pushing it out with compressed gas and dividing it by the total column volume (Vc). The retention (Sf) is calculated as Sf = Vs / Vc.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Final Product start Start: Crude Plant Extract pre_purify Pre-purification (e.g., SPE, LLE) start->pre_purify sample_injection Sample Injection pre_purify->sample_injection solvent_prep Two-Phase Solvent System Preparation equilibrium Column Equilibration (Fill with Stationary Phase, Start Rotation, Pump Mobile Phase) solvent_prep->equilibrium equilibrium->sample_injection elution Elution & UV Detection sample_injection->elution fraction_collection Fraction Collection elution->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product Isolated Isochlorogenic Acid Isomers pooling->final_product

Caption: Experimental workflow for the separation of isochlorogenic acid isomers using HSCCC.

logical_relationships cluster_factors Key Factors Influencing Separation cluster_outcomes Separation Outcomes solvent_system Solvent System (Composition, Polarity) partition_coeff Partition Coefficient (K) solvent_system->partition_coeff determines separation_factor Separation Factor (α) partition_coeff->separation_factor influences resolution Resolution (Rs) separation_factor->resolution directly impacts flow_rate Flow Rate flow_rate->resolution affects retention Stationary Phase Retention (Sf) flow_rate->retention affects separation_time Separation Time flow_rate->separation_time inversely affects rotation_speed Rotational Speed rotation_speed->retention directly impacts sample_load Sample Load sample_load->resolution can decrease peak_shape Peak Shape sample_load->peak_shape affects retention->resolution critically affects

Caption: Logical relationships of factors affecting HSCCC separation of isomers.

References

Thermal degradation of Isochlorogenic acid A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isochlorogenic Acid A. Our goal is to help you navigate the challenges associated with its extraction and analysis, particularly concerning thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound, chemically known as 3,5-dicaffeoylquinic acid, is a significant bioactive compound found in various medicinal plants.[1] Its potent antioxidant, antiviral, and neuroprotective properties make it a compound of interest for pharmaceutical research.[1] However, this compound is susceptible to degradation under common extraction conditions, primarily due to factors like temperature, pH, and light exposure.[2][3] This degradation can lead to reduced yields and the formation of isomers or other breakdown products, compromising the quality and bioactivity of the final extract.

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures, often used to increase extraction efficiency, can significantly accelerate the degradation of this compound.[3][4][5] Prolonged exposure to high temperatures during extraction or solvent evaporation is a primary cause of yield loss.[4]

  • pH: this compound is more stable in acidic conditions. Neutral to alkaline pH environments can lead to hydrolysis and isomerization of the molecule.[6][7]

  • Light: Exposure to light, particularly UV light, can also contribute to the degradation of caffeoylquinic acid derivatives.[2]

  • Solvent Composition: The choice of solvent can influence the stability of this compound. While ethanol-water mixtures are commonly used for extraction, the optimal ratio is crucial for maximizing yield while minimizing degradation.[8][9]

Q3: What are the common degradation products of this compound?

During extraction and processing, this compound can degrade into several other compounds, including:

  • Isomers: Acyl migration can occur, leading to the formation of other dicaffeoylquinic acid isomers.

  • Hydrolysis Products: The ester bonds can be hydrolyzed, yielding caffeic acid and quinic acid.[10]

  • Oxidation Products: Further oxidation can lead to the formation of various smaller phenolic compounds.

  • Lactones: Intramolecular cyclization can form chlorogenic acid lactones, especially under dry heating conditions.[10]

Troubleshooting Guide

Problem 1: Low yield of this compound in the final extract.

Possible Cause Troubleshooting Suggestion
Excessive Heat During Extraction Lower the extraction temperature. Consider using non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled temperature settings.[11][12] For heat-reflux extraction, reduce the duration of heating.
Inappropriate Solvent System Optimize the solvent-to-solid ratio and the ethanol-water composition. Studies have shown that the solubility of chlorogenic acids varies with the ethanol concentration, with mixtures often being more effective than pure solvents.[8][13]
Degradation During Solvent Removal Use low-temperature evaporation techniques such as rotary evaporation under reduced pressure or freeze-drying (lyophilization) to remove the solvent. Avoid high temperatures during this step.
pH of the Extraction Medium If the plant material or solvent system creates a neutral or alkaline environment, consider acidifying the extraction solvent slightly (e.g., with 0.1% phosphoric acid) to improve stability.[14]

Problem 2: Appearance of unknown peaks in the HPLC chromatogram.

Possible Cause Troubleshooting Suggestion
Isomerization Compare the retention times of the unknown peaks with those of known chlorogenic acid isomers (e.g., cryptochlorogenic acid, neochlorogenic acid) if standards are available. Isomerization is often indicated by peaks with similar UV spectra to the parent compound.[6]
Hydrolysis Look for peaks corresponding to caffeic acid and quinic acid. These are common hydrolysis products.[10]
Oxidation Broadening of peaks or the appearance of a complex mixture of new, smaller peaks could indicate oxidation. Ensure the extraction is performed with minimal exposure to air and light. Consider adding antioxidants like ascorbic acid to the extraction solvent.[6]

Quantitative Data Summary

Table 1: Influence of Extraction Method on Chlorogenic Acid Yield from Spent Coffee Grounds

Extraction MethodSolventYield of Chlorogenic Acid (mg/g)Reference
Ultrasound-Assisted Extraction (UAE)Ethanol587.7 ± 46.6[12]
Microwave-Assisted Extraction (MAE)Not Specified84 ± 2.8[12]
Conventional Solvent Extraction (CSE)Water39.5 ± 2.1[12]

Table 2: Effect of Temperature and Solvent on the Extraction of Caffeoylquinic Acids from Chicory Roots

SolventTemperature (°C)Time to EquilibriumObservationReference
70% Ethanol50-701 minuteRapid extraction[13]
70% Ethanol25-4015 minutesSlower extraction[13]
Water90< 8 minutesRapid extraction but degradation of 3,5-O-di-CQA observed[13]
Water< 40-Very low extraction yield[13]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a representative method for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14][15][16]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solution and an organic solvent. A common mobile phase consists of:

    • Solvent A: 0.1% Phosphoric Acid in Water[14]

    • Solvent B: Acetonitrile or Methanol[14]

  • Elution Program: Start with a low percentage of Solvent B, and gradually increase the concentration to elute the compounds of interest.

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Detection Wavelength: Caffeoylquinic acids have a characteristic UV absorbance. Detection is often performed at 325 nm or 330 nm.[16][17]

  • Sample Preparation:

    • Dissolve the dried extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[15]

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Visualizations

Diagram 1: Simplified Degradation Pathway of this compound

ICA This compound (3,5-dicaffeoylquinic acid) Isomers Other Dicaffeoylquinic Acid Isomers ICA->Isomers Isomerization (pH, Heat) Hydrolysis Caffeic Acid + Quinic Acid ICA->Hydrolysis Hydrolysis (Heat, pH) Oxidation Further Degradation Products Hydrolysis->Oxidation Oxidation

A simplified diagram illustrating the main degradation pathways of this compound.

Diagram 2: General Workflow for Extraction and Analysis of this compound

cluster_extraction Extraction cluster_analysis Analysis Plant Plant Material Extract Extraction (e.g., UAE, Maceration) Plant->Extract Filter Filtration / Centrifugation Extract->Filter Evap Solvent Evaporation (Low Temperature) Filter->Evap Crude Crude Extract Evap->Crude Prepare Sample Preparation (Dilution, Filtration) Crude->Prepare HPLC HPLC Analysis Prepare->HPLC Data Data Analysis (Quantification) HPLC->Data

A general workflow for the extraction and subsequent HPLC analysis of this compound.

References

How to increase the stability of Isochlorogenic acid A stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of Isochlorogenic acid A (ICGA) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing this compound stock solutions. DMSO is often used for in vitro experiments due to its high solubilizing capacity for ICGA.[1] However, it is important to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of water can reduce the solubility and stability of ICGA. Ethanol is another suitable solvent, particularly for applications where DMSO may interfere with experimental assays.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is generally stable for up to 6 months. For short-term storage, -20°C is acceptable for up to one month.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My this compound stock solution has changed color. Is it still usable?

A3: A change in color, such as turning yellow or brown, can be an indicator of degradation. This compound is a phenolic compound and is susceptible to oxidation. If you observe a significant color change, it is advisable to prepare a fresh stock solution to ensure the integrity of your experimental results.

Q4: Can I store my this compound stock solution at room temperature or 4°C?

A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. ICGA is unstable at higher temperatures, which can accelerate its degradation. For any unused portion of a working solution, it is best to discard it rather than storing it at these temperatures.

Q5: How can I minimize the degradation of this compound during handling?

A5: To minimize degradation, protect the solid compound and its solutions from light and air. Use amber-colored vials or wrap containers in aluminum foil. When preparing solutions, consider purging the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen. Additionally, work quickly and avoid prolonged exposure of the solution to ambient conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in stock solution upon thawing - Solution concentration is too high.- Water has been absorbed by the solvent (especially DMSO).- Gently warm the solution to 37°C and sonicate briefly to redissolve the precipitate.[2]- If precipitation persists, the concentration may be too high for the storage temperature. Consider preparing a more dilute stock solution.- Always use fresh, anhydrous solvent for solution preparation.
Inconsistent experimental results - Degradation of ICGA stock solution.- Repeated freeze-thaw cycles.- Prepare a fresh stock solution from solid ICGA.- Ensure the stock solution is properly aliquoted to avoid multiple freeze-thaw cycles.- Verify the storage conditions and duration have not exceeded the recommendations.
Loss of biological activity - Hydrolysis or oxidation of ICGA.- Prepare fresh solutions before each experiment.- Consider adding a stabilizing agent like ascorbic acid to your working solutions (see protocol below).- Ensure the pH of your experimental medium is not neutral or alkaline, as this can accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

This protocol describes the standard method for preparing an ICGA stock solution for general in vitro use.

Materials:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of ICGA powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a Stabilized this compound Working Solution

This protocol provides a method for preparing a working solution of ICGA with enhanced stability for immediate use in experiments, particularly in aqueous media.

Materials:

  • This compound stock solution (from Protocol 1)

  • Ascorbic acid (or other antioxidant like N-acetyl-cysteine)

  • Experimental buffer or cell culture medium (pH should be slightly acidic, if possible)

  • Sterile tubes and pipettes

Procedure:

  • Prepare a fresh stock solution of ascorbic acid (e.g., 1 M in sterile water) on the day of the experiment.

  • Dilute the this compound stock solution to the desired final concentration in your experimental buffer or medium.

  • To the diluted ICGA solution, add ascorbic acid to a final concentration of 100-300 µM. The concentration of the antioxidant should be significantly lower than that of ICGA.

  • Mix gently by inversion.

  • Use this stabilized working solution immediately in your experiments. Do not store this working solution.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Antioxidant Signaling Pathway: Keap1-Nrf2

ICGA can activate the Keap1-Nrf2 antioxidant response pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like ICGA, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICGA This compound Keap1_Nrf2 Keap1-Nrf2 Complex ICGA->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes transcription

Caption: Keap1-Nrf2 antioxidant signaling pathway activated by this compound.

Anti-inflammatory Signaling Pathway: NF-κB

ICGA can inhibit the pro-inflammatory NF-κB signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. ICGA can prevent the degradation of IκB, thereby blocking NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK ICGA This compound ICGA->IKK inhibits NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_free NF-κB NFkB_IkB->NFkB_free dissociation IkB_degradation IκB Degradation NFkB_IkB->IkB_degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes transcription

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow: Stability Assessment of this compound Stock Solutions

This workflow outlines a general procedure for assessing the stability of ICGA solutions under different conditions.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (e.g., 0, 1, 2, 4, 8, 12 weeks) Prep_Stock Prepare ICGA Stock Solutions (e.g., in DMSO and Ethanol) Aliquoting Aliquot Solutions Prep_Stock->Aliquoting Storage_m80 Store at -80°C Aliquoting->Storage_m80 Storage_m20 Store at -20°C Aliquoting->Storage_m20 Storage_4 Store at 4°C Aliquoting->Storage_4 Storage_RT Store at Room Temperature Aliquoting->Storage_RT HPLC Analyze by HPLC-UV Storage_m80->HPLC Storage_m20->HPLC Storage_4->HPLC Storage_RT->HPLC LCMS Analyze by LC-MS for Degradation Products HPLC->LCMS Bioassay Assess Biological Activity HPLC->Bioassay Data_Analysis Data Analysis: Compare % Remaining ICGA and Formation of Degradants HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound solutions.

References

Refinement of purification protocols for high-purity Isochlorogenic acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity Isochlorogenic acid A (ICA-A). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity of Final Product (<95%) - Incomplete separation from isomeric compounds (e.g., Isochlorogenic acid B and C).[1][2]- Presence of other structurally similar impurities.[1]- Suboptimal mobile phase composition in chromatography.- Optimize Solvent System: For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system to achieve an ideal partition coefficient (K) between 0.5 and 2.[3]- Two-Step Purification: Employ a combination of techniques. For instance, an initial separation by HSCCC can be followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for final polishing and removal of close-eluting isomers.[1][2]- Gradient Elution: In HPLC, utilize a gradient elution program to improve the resolution between ICA-A and its isomers.[4]
Low Recovery/Yield of ICA-A - Irreversible adsorption of the sample onto a solid support matrix in traditional column chromatography.[3]- Degradation of ICA-A during processing due to factors like temperature, pH, and light exposure.[5][6]- Inefficient extraction from the initial plant material.- Utilize HSCCC: This technique avoids the use of a solid support, thus minimizing sample loss due to adsorption.[3]- Control Environmental Factors: Maintain a low temperature, protect the sample from light, and control the pH of the solutions to prevent degradation.[5][6][7] Acidic conditions can aid in stability.[7]- Optimize Extraction: Use a solvent system that maximizes the solubility and extraction of ICA-A from the source material. A mixture of methanol and water (e.g., 70% methanol) has been shown to be effective.[6][8]
Peak Tailing or Broadening in HPLC Analysis - Overloading of the column.- Inappropriate mobile phase pH.- Presence of interfering compounds in the matrix.- Sample Dilution: Ensure the sample concentration is within the linear range of the column.- pH Adjustment: Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to ensure the protonation of phenolic compounds, which can improve peak shape.[9]- Sample Pre-treatment: Implement a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis to remove interfering substances.
Isomerization of ICA-A During Purification - Exposure to high temperatures, certain pH conditions, or light can cause intramolecular isomerization and transesterification.[5][6]- Mild Processing Conditions: Conduct extraction and purification steps at low temperatures and protect solutions from light.[6]- pH Control: Maintain a stable and appropriate pH throughout the process to minimize isomerization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying high-purity this compound?

A1: A combination of High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) has proven to be a highly effective strategy.[1][2] HSCCC is ideal for the initial large-scale separation and purification from crude extracts as it avoids irreversible adsorption onto solid supports, leading to high sample recovery.[3] Prep-HPLC can then be used for the final polishing step to separate ICA-A from its closely related isomers, achieving purities of up to 98%.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of ICA-A.[3][10] Purity is calculated by comparing the peak area of ICA-A to the total peak area of all components in the chromatogram. Structural confirmation can be achieved using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][10]

Q3: What are the common impurities found during ICA-A purification?

A3: The most common impurities are its isomers, Isochlorogenic acid B and Isochlorogenic acid C, as well as other caffeoylquinic acid derivatives.[1] These compounds have very similar chemical structures and properties, making their separation challenging.

Q4: How can I prevent the degradation of this compound during storage?

A4: this compound is susceptible to degradation when exposed to heat, light, and certain pH levels.[5][6] For long-term storage, it is recommended to keep the purified compound in a cool, dark place, preferably at low temperatures (e.g., 4°C).[6] Storing it as a dry powder rather than in solution can also enhance stability.

Experimental Protocols and Data

High-Speed Counter-Current Chromatography (HSCCC) Protocol

This protocol is based on a successful method for the isolation and purification of this compound from Lonicera japonica Thunb.[3][10]

1. Preparation of Two-Phase Solvent System:

  • A two-phase solvent system composed of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v) is prepared.[3][10]

  • The mixture is thoroughly shaken in a separation funnel and allowed to stand until two distinct phases are formed. The two phases are then separated for use.

2. HSCCC Instrument Setup and Operation:

  • The multilayer coil column is first entirely filled with the upper phase (stationary phase).

  • The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the lower phase (mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).[3]

  • After the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, the sample solution (crude extract dissolved in a mixture of the upper and lower phases) is injected.

3. Fraction Collection and Analysis:

  • The effluent from the outlet of the column is continuously monitored (e.g., with a UV detector at 254 nm) and collected into fractions.

  • Each fraction is analyzed by HPLC to determine the presence and purity of this compound.[10]

Quantitative Data from Purification Protocols
Method Starting Material Amount of Starting Material Amount of Purified ICA-A Purity Recovery Source
HSCCC (one-step)Ethyl acetate fraction of Lonicera japonica Thunb150 mg19.65 mg99.1%Not specified[3][10]
HSCCC followed by prep-HPLCMethanol extract of Lonicera japonica flower budsNot specifiedNot specified98%80.1%[1][2]

Visualizations

Experimental Workflow for ICA-A Purification

G Workflow for High-Purity this compound Purification A Crude Plant Extract (e.g., from Lonicera japonica) B Initial Purification (e.g., Liquid-Liquid Extraction or Silica Gel Column Chromatography) A->B Pre-treatment C High-Speed Counter-Current Chromatography (HSCCC) B->C Primary Separation D Preparative High-Performance Liquid Chromatography (prep-HPLC) C->D Final Polishing E Purity Analysis (HPLC, MS, NMR) D->E Quality Control F High-Purity This compound (>98%) E->F Final Product G Troubleshooting Flowchart for Low Purity ICA-A Start Low Purity of This compound Q1 Are isomers (B, C) present in the final product? Start->Q1 Sol1 Optimize HSCCC solvent system or add a prep-HPLC step. Q1->Sol1 Yes Q2 Are there unknown impurities? Q1->Q2 No Sol2 Improve initial extraction and pre-purification steps. Q2->Sol2 Yes Sol3 Check for degradation products. Control temperature, pH, and light. Q2->Sol3 No

References

Overcoming poor recovery of Isochlorogenic acid A during fractionation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fractionation of Isochlorogenic acid A (ICGA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the purification of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during fractionation?

Poor recovery of this compound can be attributed to several factors, primarily related to its physicochemical properties and the fractionation techniques employed. Key reasons include:

  • Degradation: ICGA is susceptible to degradation under certain conditions. High temperatures and alkaline pH can lead to hydrolysis of the ester bonds or oxidation of the phenolic hydroxyl groups.[1][2][3]

  • Irreversible Adsorption: During column chromatography, ICGA can irreversibly bind to the stationary phase if the conditions are not optimized.

  • Co-elution with Impurities: Inadequate separation can lead to fractions containing ICGA mixed with other compounds, making subsequent purification steps and recovery of pure ICGA difficult.

  • Poor Solubility: Using inappropriate solvents can lead to precipitation of ICGA during the fractionation process.

  • Isomerization: Under certain conditions, such as exposure to heat or specific pH levels, ICGA can isomerize to other forms of dicaffeoylquinic acid, leading to a lower yield of the target isomer.[1][4]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the fractionation of this compound.

Issue 1: Low Recovery after Solid-Phase Extraction (SPE) / Macroporous Resin Chromatography

Symptoms:

  • The concentration of ICGA in the eluate is significantly lower than expected.

  • A significant amount of ICGA is found in the wash fractions.

  • The resin column appears discolored even after elution, suggesting irreversible binding.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Resin Selection Select a resin with appropriate polarity. For ICGA, moderately polar resins are often effective.
Suboptimal pH of Loading Solution Adjust the pH of the sample solution to be slightly acidic (pH 3-4) to ensure ICGA is in a less polar, non-ionized state, which enhances its adsorption onto non-polar or weakly polar resins.
Inefficient Elution Increase the polarity of the eluting solvent. A gradient of ethanol in water (e.g., 30%, 50%, 70%) is commonly used. Ensure a sufficient volume of eluent is used to completely desorb the ICGA.
Flow Rate Too High Optimize the loading and elution flow rates. A slower flow rate allows for better equilibrium and interaction between ICGA and the resin, improving both adsorption and desorption.
Irreversible Adsorption If the resin is still colored after elution, consider a stronger eluting solvent or a different type of resin. Pre-treating the resin according to the manufacturer's instructions is also crucial.
Issue 2: Poor Yield and Peak Tailing in Preparative HPLC

Symptoms:

  • Broad, asymmetric peaks for ICGA, making fraction collection difficult and leading to impure fractions.

  • Low overall recovery of ICGA from the column.

  • The appearance of unexpected peaks, suggesting on-column degradation.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase HPLC, a gradient of acetonitrile or methanol in water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is typically used. The acid helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups of ICGA, leading to sharper peaks.
Column Overload Reduce the sample load. Overloading the column is a common cause of peak broadening and tailing in preparative chromatography.
Secondary Interactions with Stationary Phase Use a well-end-capped column to minimize interactions between the acidic silanol groups on the silica-based stationary phase and the polar groups of ICGA. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also help, but may not be desirable if the fractions are for biological assays.
On-Column Degradation Ensure the mobile phase pH is acidic to improve the stability of ICGA.[2] Avoid high temperatures during the separation. If degradation persists, consider a different stationary phase or a faster separation method.
Poor Sample Solubility in Mobile Phase Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.
Issue 3: Low Recovery during Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low concentration of ICGA in the desired organic phase after extraction.

  • Formation of an emulsion layer that is difficult to separate.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Solvent Polarity Choose an organic solvent with appropriate polarity. Ethyl acetate is a commonly used solvent for extracting phenolic compounds like ICGA from aqueous solutions.[5]
Suboptimal pH of the Aqueous Phase Adjust the pH of the aqueous phase to be acidic (pH 2-3) before extraction. This protonates the carboxylic acid and phenolic groups of ICGA, making it less polar and more soluble in the organic solvent.[5]
Insufficient Partitioning Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient. The ratio of the organic to aqueous phase should be optimized; a higher ratio can improve recovery.[6]
Emulsion Formation To break emulsions, you can try adding a small amount of a saturated salt solution (brine), gently swirling the mixture, or centrifuging the sample.

Experimental Protocols

Protocol 1: Fractionation of this compound using Macroporous Resin Column Chromatography
  • Resin Pre-treatment: Swell the macroporous resin (e.g., D101) in ethanol for 24 hours. Wash successively with deionized water until no ethanol is detected. Then, treat with 4% HCl and 4% NaOH solutions, followed by washing with deionized water to neutrality.

  • Sample Preparation: Dissolve the crude extract containing ICGA in deionized water and adjust the pH to 3-4 with a suitable acid.

  • Column Packing and Equilibration: Pack the pre-treated resin into a glass column. Equilibrate the column by passing deionized water at pH 3-4 through it until the effluent pH is stable.

  • Sample Loading: Load the prepared sample solution onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: Wash the column with deionized water at the same pH to remove unbound impurities like sugars and salts.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor the presence of ICGA using thin-layer chromatography (TLC) or analytical HPLC.

  • Analysis and Pooling: Analyze the collected fractions. Pool the fractions containing high-purity ICGA.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure at a low temperature (<40°C) to obtain the enriched ICGA fraction.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the partially purified ICGA fraction in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: Use a preparative HPLC system equipped with a UV detector. A C18 column is commonly used for the separation of phenolic compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: Develop a suitable gradient program to separate ICGA from other compounds. An example gradient could be:

    • 0-10 min: 10-30% B

    • 10-40 min: 30-60% B

    • 40-45 min: 60-10% B

    • 45-50 min: 10% B (re-equilibration) The flow rate will depend on the column dimensions.

  • Detection: Monitor the elution profile at a wavelength where ICGA has strong absorbance (around 325-330 nm).

  • Fraction Collection: Collect the fractions corresponding to the ICGA peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under vacuum at a low temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C25H24O12
Molecular Weight 516.45 g/mol
Solubility Soluble in methanol, ethanol, DMSO; slightly soluble in water.
Stability Sensitive to high temperatures and alkaline pH. More stable in acidic conditions.

Table 2: Comparison of Fractionation Techniques for this compound

TechniqueAdvantagesDisadvantagesTypical Recovery Rate
Macroporous Resin Chromatography High sample loading capacity, low cost, effective for initial enrichment.Lower resolution compared to HPLC, potential for irreversible adsorption.60-85%
Preparative HPLC High resolution and purity.Lower sample loading capacity, higher cost, potential for on-column degradation.70-90%
Liquid-Liquid Extraction Simple, rapid, good for initial cleanup.Can be labor-intensive, potential for emulsion formation, lower selectivity.50-80%

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_analysis Analysis & Final Product crude_extract Crude Plant Extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin Enrichment prep_hplc Preparative HPLC macroporous_resin->prep_hplc Further Purification purity_check Purity Analysis (HPLC) prep_hplc->purity_check Fraction Collection pure_icga Pure this compound purity_check->pure_icga Pooling of Pure Fractions

Caption: Experimental workflow for the fractionation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor ICGA Recovery degradation Degradation (pH, Temp) start->degradation adsorption Irreversible Adsorption start->adsorption elution Inefficient Elution start->elution solubility Poor Solubility start->solubility optimize_ph Optimize pH (Acidic) degradation->optimize_ph optimize_temp Lower Temperature degradation->optimize_temp adsorption->optimize_ph change_resin Change Resin/Stationary Phase adsorption->change_resin optimize_solvent Optimize Eluent/Solvent elution->optimize_solvent solubility->optimize_solvent

Caption: Troubleshooting logic for poor recovery of this compound.

References

Technical Support Center: Isochlorogenic Acid A Natural Product Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the extraction and purification of Isochlorogenic Acid A (ICA-A).

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I can expect when extracting this compound from plant sources like Lonicera japonica?

A1: The most prevalent contaminants co-extracted with this compound are typically other structurally related phenolic compounds. These include:

  • Isomers of Isochlorogenic Acid: Isochlorogenic acid B and C are common isomers that are often difficult to separate from ICA-A due to their similar chemical properties.

  • Other Caffeoylquinic Acids (CQAs): Chlorogenic acid (5-CQA), neochlorogenic acid (3-CQA), and cryptochlorogenic acid (4-CQA) are frequently present in the crude extract.[1]

  • Flavonoids: Compounds such as luteolin and apigenin can also be co-extracted, particularly when using polar solvents.

  • Other Phenolic Acids: Caffeic acid and quinic acid, which are the hydrolysis products of chlorogenic acids, may also be present, especially if the extraction conditions are harsh.[2]

Q2: My final product shows low purity despite purification. What are the likely causes?

A2: Low purity of the final this compound product can stem from several factors:

  • Incomplete Separation of Isomers: The close structural similarity of ICA-A to its isomers makes their separation challenging. Your purification method may not have sufficient resolution to separate them effectively.

  • Co-elution with Other Phenolic Compounds: Flavonoids and other CQAs might co-elute with ICA-A, especially in single-step purification protocols.

  • Degradation of this compound: ICA-A is susceptible to degradation under certain conditions, leading to the formation of impurities. Key factors that can cause degradation include:

    • High Temperatures: Temperatures above 60-70°C can lead to isomerization, transesterification, and hydrolysis.[3]

    • Alkaline or Neutral pH: this compound is more stable in acidic conditions and tends to degrade at neutral or alkaline pH.[4][5]

    • Light Exposure: UV radiation can induce isomerization of caffeoylquinic acids.[2]

  • Contamination from Solvents or Equipment: Impurities in the solvents or improperly cleaned equipment can introduce contaminants into your final product.

Q3: How can I prevent the degradation of this compound during extraction and purification?

A3: To minimize the degradation of this compound, consider the following precautions:

  • Temperature Control: Maintain a low temperature (ideally below 50°C) throughout the extraction and purification process. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • pH Management: Use slightly acidic conditions (pH 3-5) for your extraction and mobile phases. Avoid neutral or alkaline conditions. The addition of a small amount of formic acid or acetic acid to the mobile phase is a common practice.

  • Light Protection: Protect your samples from direct light, especially UV radiation, by using amber glassware or covering your equipment with aluminum foil.

  • Use of Antioxidants: In some cases, the addition of antioxidants like ascorbic acid to the extraction solvent can help prevent oxidative degradation.

  • Prompt Processing: Process your extracts and fractions as quickly as possible to minimize the time the compound is exposed to potentially degrading conditions.

Troubleshooting Guides

Issue 1: Poor Resolution of this compound from its Isomers in HPLC
Symptom Possible Cause Troubleshooting Steps
Broad or tailing peaks for ICA-A.Column overloading.1. Reduce the sample concentration or injection volume.2. Perform a loading study on an analytical column to determine the optimal sample load before scaling up to preparative HPLC.
Overlapping peaks or shoulders on the ICA-A peak.Inadequate separation efficiency of the stationary phase or mobile phase.1. Optimize the Mobile Phase: - Adjust the gradient slope to be shallower around the elution time of the isomers. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Add a small percentage of an acid like formic acid or acetic acid to improve peak shape.2. Change the Stationary Phase: - If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, which can offer better separation of aromatic isomers.3. Adjust the Temperature: - Increasing the column temperature can sometimes improve the resolution between isomers.[6]
Inconsistent retention times.Inadequate column equilibration or changes in mobile phase composition.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Issue 2: Presence of Flavonoid Contamination in the Final Product
Symptom Possible Cause Troubleshooting Steps
Additional peaks in the HPLC chromatogram that do not correspond to ICA-A or its isomers.Co-extraction of flavonoids with similar polarity to ICA-A.1. Pre-purification with Macroporous Resin: - Use a non-polar or weakly polar macroporous resin to pre-treat the crude extract. Flavonoids can be selectively adsorbed, while more polar compounds like ICA-A may pass through or be eluted with a different solvent composition.[7] 2. Liquid-Liquid Extraction: - Perform a liquid-liquid extraction to partition the compounds based on their polarity. For example, an extraction with a solvent like ethyl acetate can help separate flavonoids from more polar phenolic acids.3. Optimize Preparative HPLC Conditions: - Develop a gradient elution method that specifically targets the separation of phenolic acids from flavonoids. This may involve a multi-step gradient.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterHigh-Speed Counter-Current Chromatography (HSCCC)Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Principle Liquid-liquid partition chromatography without a solid support matrix.Liquid-solid chromatography with a solid stationary phase.
Loading Capacity Generally higher (hundreds of milligrams to grams).Lower (milligrams to hundreds of milligrams).
Solvent Consumption Can be higher, but solvents can often be recycled.Generally lower per run, but can be significant for large-scale purification.
Processing Time Can be faster for a single, large-scale separation.Can be time-consuming for large quantities due to multiple injections.
Achievable Purity Good to high purity (e.g., >95%).[8]Very high purity (e.g., >98-99%).[3]
Sample Recovery Typically high due to the absence of irreversible adsorption on a solid support.Can be lower due to potential irreversible adsorption on the column.
Common Issues Emulsion formation, selection of a suitable two-phase solvent system.Column overloading, peak tailing, high backpressure.

Experimental Protocols

Protocol 1: Purification of this compound using Preparative HPLC

This protocol is a general guideline and may require optimization based on the specific crude extract and available instrumentation.

  • Sample Preparation:

    • Dissolve the crude or partially purified extract containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: Develop a gradient that provides good separation of ICA-A from its contaminants. An example gradient could be:

      • 0-10 min: 10-25% B

      • 10-40 min: 25-40% B

      • 40-45 min: 40-90% B (column wash)

      • 45-50 min: 90-10% B (re-equilibration)

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: UV detector set at 325-330 nm.

    • Injection Volume: Determined by a loading study, typically in the range of 1-5 mL depending on the sample concentration.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the collected fractions by analytical HPLC to assess purity.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure at a low temperature (<40°C).

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Mandatory Visualization

Contamination_Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Analysis of Contamination Profile cluster_contaminants Identify Contaminant Type cluster_solutions Troubleshooting Solutions cluster_end Outcome Start Low Purity of this compound in Final Product Analysis Analyze HPLC/UPLC-MS Data Start->Analysis Isomers Presence of Isomers (e.g., ICA-B, ICA-C) Analysis->Isomers Close-eluting peaks? Flavonoids Presence of Flavonoids or Other Phenolic Compounds Analysis->Flavonoids Broad, unresolved peaks? Degradation Evidence of Degradation Products (e.g., Caffeic Acid, Quinic Acid) Analysis->Degradation Unexpected new peaks? OptimizeHPLC Optimize Preparative HPLC: - Shallower Gradient - Different Stationary Phase - Adjust Temperature Isomers->OptimizeHPLC PrePurify Implement Pre-purification Step: - Macroporous Resin - Liquid-Liquid Extraction Flavonoids->PrePurify ModifyExtraction Modify Extraction/Purification Conditions: - Lower Temperature (<50°C) - Acidic pH (3-5) - Protect from Light Degradation->ModifyExtraction End High Purity this compound OptimizeHPLC->End PrePurify->End ModifyExtraction->End

Caption: Troubleshooting workflow for low purity of this compound.

Purification_Method_Selection cluster_start Starting Point cluster_decision Primary Considerations cluster_methods Purification Methods cluster_recommendation Recommendations Start Need to Purify this compound Purity What is the required purity? Start->Purity Scale What is the scale of purification? Purity->Scale High (>98%) Purity->Scale Moderate to High (>95%) HSCCC High-Speed Counter-Current Chromatography (HSCCC) Scale->HSCCC Medium to Large PrepHPLC Preparative HPLC Scale->PrepHPLC Small to Medium HSCCC_rec Good for: - Large scale - High sample recovery - Good to high purity HSCCC->HSCCC_rec PrepHPLC_rec Good for: - High to very high purity - Smaller scale - Method development PrepHPLC->PrepHPLC_rec

Caption: Decision tree for selecting a purification method for this compound.

References

Optimizing mobile phase for Isochlorogenic acid A isomer separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Isochlorogenic acid A (ICGA) isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase and achieve successful separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common mobile phases used for separating this compound isomers?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for separating this compound isomers. The mobile phase typically consists of a mixture of an aqueous solvent and an organic solvent.

  • Aqueous Phase: The aqueous phase is usually water acidified with a small percentage of an acid like formic acid, phosphoric acid, or acetic acid.[1][2][3][4] The acid helps to suppress the ionization of the phenolic acid analytes, leading to better peak shape and retention.

  • Organic Phase: The most commonly used organic solvents are acetonitrile and methanol.[1][2][3][4] The choice between acetonitrile and methanol can affect the selectivity of the separation.[5]

Q2: Why is it important to use an acidified mobile phase?

A2: Acidifying the mobile phase is crucial for several reasons. Isochlorogenic acids are phenolic compounds with carboxylic acid functional groups. At a neutral pH, these groups can deprotonate, leading to peak tailing and poor chromatographic resolution. By adding an acid to the mobile phase (e.g., 0.1% formic acid), the pH is lowered, which suppresses the ionization of the analytes. This results in sharper, more symmetrical peaks and improved separation between the isomers.[6]

Q3: What is a typical starting gradient for method development?

A3: A good starting point for method development is a linear gradient elution. You can begin with a mobile phase composition of 95% aqueous phase (e.g., water with 0.1% formic acid) and 5% organic phase (e.g., acetonitrile or methanol). Then, linearly increase the organic phase concentration to around 60-70% over 20-30 minutes. This will help to elute the isomers within a reasonable time and provide an initial chromatogram to work from for further optimization.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the separation of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between isomers Mobile phase composition is not optimal.- Adjust the gradient slope. A shallower gradient can improve separation. - Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa).[5] - Optimize the pH of the aqueous phase by adjusting the concentration of the acid modifier.
Stationary phase is not suitable.- Consider a different column chemistry. Phenyl-hexyl columns can offer different selectivity compared to standard C18 columns for aromatic compounds.[7] - Ensure the column is not degraded. Perform a column performance test.
Peak tailing Analyte ionization.- Decrease the pH of the mobile phase by slightly increasing the acid concentration (e.g., from 0.1% to 0.2% formic acid).[6]
Secondary interactions with the stationary phase.- Use a column with end-capping to minimize interactions with residual silanol groups.[1] - Add a small amount of a competing base to the mobile phase if silanol interactions are suspected.
Broad peaks Low column temperature.- Increase the column temperature (e.g., to 30-40°C). This can improve efficiency and reduce peak broadening.[2][7]
High flow rate.- Reduce the flow rate. This allows for better mass transfer and can lead to sharper peaks.
Inconsistent retention times Mobile phase preparation is inconsistent.- Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can improve consistency.
Column temperature is not stable.- Use a column oven to maintain a constant and uniform temperature.[2]
System equilibration is insufficient.- Equilibrate the column with the initial mobile phase conditions for a sufficient time before each injection.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of this compound isomers.

Protocol 1: RP-HPLC Method for this compound Isomer Separation

This protocol provides a general method for the analytical separation of this compound isomers using a standard C18 column.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 325 nm[1]
Injection Volume 10 µL

4. Sample Preparation:

  • Dissolve the this compound standard in methanol or the initial mobile phase composition to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Procedure:

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program.

  • Monitor the chromatogram at 325 nm.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for Chlorogenic Acid Isomer Separation

This table summarizes different mobile phase compositions that have been successfully used for the separation of chlorogenic acid isomers, which are structurally similar to this compound isomers.

Stationary Phase Mobile Phase A Mobile Phase B Elution Type Reference
C180.1% Phosphoric acid in waterMethanolIsocratic (50:50)[2]
C180.08% o-Phosphoric acid in waterMethanol/Water/Acetonitrile (85:10:5)Gradient[1]
C180.1% Formic acid in waterMethanolIsocratic (80:20)[3]
C180.1% Formic acid in waterAcetonitrileGradient[4]
Newcrom BHWater with 0.1% Sulfuric acidAcetonitrileIsocratic (90:10)[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Workflow for HPLC analysis of this compound isomers.

Troubleshooting_Logic Start Poor Peak Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustGradient Adjust Gradient Slope CheckMobilePhase->AdjustGradient No CheckColumn Is Column Suitable? CheckMobilePhase->CheckColumn Yes ChangeSolvent Change Organic Solvent (MeOH <-> ACN) AdjustGradient->ChangeSolvent AdjustGradient->CheckColumn ChangeSolvent->CheckColumn NewColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl) CheckColumn->NewColumn No GoodResolution Achieve Good Resolution CheckColumn->GoodResolution Yes NewColumn->GoodResolution

Caption: Troubleshooting logic for poor peak resolution in isomer separation.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Isochlorogenic Acid A and Isochlorogenic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced differences between closely related compounds is paramount. Isochlorogenic acid A (3,5-dicaffeoylquinic acid) and Isochlorogenic acid B (3,4-dicaffeoylquinic acid) are two prominent isomers of dicaffeoylquinic acid, a class of natural phenolic compounds renowned for their antioxidant properties. This guide provides a comparative analysis of their antioxidant activities, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Antioxidant Activity

A study comparing various chlorogenic acid isomers found that at lower concentrations, isochlorogenic acids A and B demonstrated the most effective scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. In assays using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, the dicaffeoylquinic acid group, which includes isomers A and B, showed superior scavenging ability at higher concentrations when compared to their monocaffeoylquinic counterparts.

Antioxidant AssayThis compound vs. Isochlorogenic Acid BKey Findings
DPPH Radical Scavenging Both isomers exhibit potent activity, performing better than other tested chlorogenic acid isomers at low concentrations.The presence of two caffeoyl groups significantly enhances radical scavenging capacity.
ABTS Radical Scavenging As members of the dicaffeoylquinic acid class, both show higher scavenging activity at elevated concentrations compared to monocaffeoylquinic acids.The overall antioxidant potential is significant for both isomers.

Mechanistic Insights: The Nrf2 Signaling Pathway

The antioxidant effects of isochlorogenic acids A and B are not solely dependent on direct radical scavenging. They also exert their protective effects by modulating intracellular antioxidant defense mechanisms. A key pathway implicated in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Both this compound and B have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICA_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex ICA_A->Keap1_Nrf2 induces dissociation ICA_B Isochlorogenic Acid B ICA_B->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Transcription Transcription & Translation ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes upregulates

Figure 1. The Nrf2 Signaling Pathway activated by Isochlorogenic Acids A and B.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol or ethanol. Mix Mix a defined volume of the sample/control with the DPPH working solution. DPPH_sol->Mix Sample_sol Prepare various concentrations of This compound/B and control (e.g., Ascorbic Acid) in a suitable solvent. Sample_sol->Mix Incubate Incubate the mixture in the dark at room temperature for 30 minutes. Mix->Incubate Measure Measure the absorbance at ~517 nm using a spectrophotometer. Incubate->Measure Calculate Calculate the percentage of scavenging activity and determine the IC50 value. Measure->Calculate

Figure 2. Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve this compound, isochlorogenic acid B, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to create a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample or control dilution to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS radical cation (ABTS•+) stock solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. ABTS_working Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of ~0.7 at 734 nm. ABTS_stock->ABTS_working Mix_reagents Add a small volume of the sample/control to the ABTS•+ working solution. ABTS_working->Mix_reagents Sample_prep Prepare various concentrations of this compound/B and a control (e.g., Trolox). Sample_prep->Mix_reagents Incubate_reagents Incubate at room temperature for a defined period (e.g., 6 minutes). Mix_reagents->Incubate_reagents Measure_abs Measure the absorbance at ~734 nm. Incubate_reagents->Measure_abs Calculate_scavenging Calculate the percentage of scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value. Measure_abs->Calculate_scavenging

Figure 3. Experimental workflow for the ABTS radical scavenging assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound, isochlorogenic acid B, and a positive control (e.g., Trolox) in a suitable solvent to prepare a series of dilutions.

  • Reaction Mixture: Add a small volume of the sample or control dilution to a larger volume of the ABTS•+ working solution.

  • Incubation: Mix the solution and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution with the same antioxidant capacity as the sample.

Conclusion

Both this compound and isochlorogenic acid B are potent antioxidants, with their dicaffeoylquinic acid structure contributing to their superior radical scavenging capabilities compared to monocaffeoylquinic acids. Their antioxidant mechanism is multifaceted, involving direct interaction with free radicals and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. While subtle differences in their activity may exist due to the positioning of the caffeoyl groups, both isomers represent promising candidates for further investigation in the development of therapeutic agents targeting oxidative stress-related pathologies. The provided experimental protocols offer a foundation for researchers to further explore and quantify the antioxidant potential of these and other related compounds.

References

A Comparative Guide to the Biological Effects of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, renowned for their significant health-promoting properties. As esters of caffeic acid and quinic acid, they exist in several isomeric forms, with the position of the two caffeoyl groups on the quinic acid core dictating their three-dimensional structure and, consequently, their biological activity. This guide provides a comparative analysis of the key biological effects of the most studied DCQA isomers—3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA)—supported by experimental data to aid researchers and drug development professionals in their work.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of DCQA isomers varies significantly across different experimental models. The following tables summarize quantitative data on their antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Table 1: Comparative Antioxidant Activities of DCQA Isomers
IsomerAssayIC50 / Activity ValueSource
1,3-DCQA DPPH Radical ScavengingIC50: 5-50 µM[1]
3,4-DCQA DPPH Radical ScavengingIC50: 6-20 µM[1]
Ferric Reducing ActivityEC50: 2.18 µg/ml[2]
β-carotene Bleaching ActivityEC50: 23.85 µg/ml[2]
DPPH Scavenging ActivityEC50: 68.91 µg/ml[2]
3,5-DCQA DPPH Radical ScavengingIC50: 5.1-21 µM[1]
DPPH Radical ScavengingIC50: 4.26 µg/mL[3]
ABTS Radical ScavengingTEAC value: 0.9974[3]
FRAP Activity3.84 mmole of Trolox equivalent/g[3]
4,5-DCQA DPPH Radical ScavengingIC50: 5.6-15 µM[1]
Antioxidant ActivitySuperior to other isomers[4]

IC50: Half maximal inhibitory concentration. A lower IC50 indicates greater potency. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power.

Generally, dicaffeoylquinic acids exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of more hydroxyl groups.[5][6] Among the dicaffeoylquinic acid isomers, 4,5-DCQA has been reported to possess superior antioxidant activity in some assays.[4][5][7]

Table 2: Comparative Anti-inflammatory Effects of DCQA Isomers
IsomerModelKey FindingsSource
3,4-DCQA LPS-stimulated RAW264.7 cellsInhibition of NO production (PoD: 8–80 µM)[1]
3,5-DCQA LPS-stimulated RAW264.7 cellsInhibition of NO production (PoD: 3–40 µM)[1]
LPS-stimulated RAW264.7 cellsInhibition of NO, iNOS, COX-2, and TNF-α expression[3]
4,5-DCQA LPS-stimulated RAW264.7 cellsInhibition of NO, PGE2, COX-2, iNOS, TNF-α, IL-1β, and IL-6 expression[4][8]
LPS-stimulated RAW264.7 cellsInhibition of NO production (PoD: 4–40 µM)[1]
Carrageenan-induced rat paw edemaDose-dependent suppression of edema and inflammatory markers[4][8]

NO: Nitric Oxide; PGE2: Prostaglandin E2; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; PoD: Point of Departure.

The anti-inflammatory effects of DCQA isomers are primarily mediated through the suppression of key inflammatory pathways.[9] Notably, 4,5-DCQA has demonstrated potent anti-inflammatory activity both in vitro and in vivo by inhibiting the NF-κB and MAPK signaling pathways.[4][8]

Table 3: Comparative Enzyme Inhibitory and Other Biological Activities
IsomerTarget/ActivityKey FindingsSource
3,4-DCQA Melanogenesis (cell-free tyrosinase)High inhibitory effect, similar to arbutin at 25 µM[10]
α-glucosidase inhibitionConcentration-dependent inhibition (EC50: 241.80 µg/ml)[2]
Anticancer (human lung adenocarcinoma NCI-H23)EC50: 3.26 µg/ml, induces apoptosis[2]
3,5-DCQA Neuroprotection (H2O2-induced SH-SY5Y cell death)Attenuated neuronal death and caspase-3 activation[11]
HIV-1 Integrase InhibitionBinds to the catalytic domain of the enzyme[12]
Adipogenesis (3T3-L1 cells)Hinders adipogenesis and reduces lipid deposition[13]
4,5-DCQA Melanogenesis (α-MSH-stimulated B16F1 cells)Most potent inhibitor among six DCQA isomers, downregulates MITF, TRP1, and DCT[10]
Anticancer (prostate cancer DU-145 cells)IC50: 5 µM, induces cell cycle arrest and inactivates Bcl-2[14]
Anti-hepatitis B virusInhibits HBsAg and HBeAg expression[14]
α-glucosidase inhibitionObvious inhibitory activities against yeast α-glucosidase[14]

MITF: Microphthalmia-associated transcription factor; TRP1: Tyrosinase-related protein 1; DCT: Dopachrome tautomerase.

The diverse biological activities of DCQA isomers highlight their potential as therapeutic agents for a range of diseases. Their effects on enzyme activity and cellular processes are often isomer-specific. For instance, 4,5-DCQA appears to be a particularly potent inhibitor of melanogenesis.[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are overviews of the key methodologies used to assess the biological effects of DCQA isomers.

Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity.[15][16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. This method is applicable to both hydrophilic and lipophilic antioxidants.[17]

  • FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically.[3]

Anti-inflammatory Assays using RAW264.7 Macrophages
  • Cell Culture and Treatment : RAW264.7 murine macrophage cells are cultured in a suitable medium. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS). The cells are pre-treated with various concentrations of DCQA isomers before LPS stimulation.[4][9]

  • Nitric Oxide (NO) Production Assay (Griess Test) : The accumulation of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The intensity of the color developed is proportional to the NO concentration and is measured spectrophotometrically.[3]

  • Measurement of Pro-inflammatory Cytokines and Mediators : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., PGE2) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][8]

  • Western Blot Analysis : This technique is used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., phosphorylated IκBα, ERK, JNK, p38).[4][9]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological effects of DCQA isomers.

Anti_inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk IkB IκBα Ikk->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 TNFa TNF-α NFkB_nucleus->TNFa IL6 IL-6 NFkB_nucleus->IL6 DCQA DCQA Isomers DCQA->ERK Inhibition DCQA->JNK Inhibition DCQA->p38 Inhibition DCQA->Ikk Inhibition DCQA->NFkB_nucleus Inhibition

Caption: Anti-inflammatory mechanism of DCQA isomers.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_reagent DPPH Radical (Purple) DPPH_sample Add DCQA Isomer DPPH_reagent->DPPH_sample DPPH_reaction Incubation DPPH_sample->DPPH_reaction DPPH_result Reduced DPPH (Yellow/Colorless) DPPH_reaction->DPPH_result DPPH_measurement Measure Absorbance at ~517 nm DPPH_result->DPPH_measurement ABTS_reagent ABTS Radical Cation (Blue-Green) ABTS_sample Add DCQA Isomer ABTS_reagent->ABTS_sample ABTS_reaction Incubation ABTS_sample->ABTS_reaction ABTS_result Reduced ABTS (Colorless) ABTS_reaction->ABTS_result ABTS_measurement Measure Absorbance at ~734 nm ABTS_result->ABTS_measurement

Caption: General workflow for antioxidant capacity assays.

References

A Head-to-Head In Vitro Comparison of Isochlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isochlorogenic acids, a group of naturally occurring phenolic compounds, have garnered significant attention for their diverse biological activities. As isomers, their subtle structural differences can lead to notable variations in their efficacy. This guide provides an objective, data-driven comparison of the in vitro performance of various isochlorogenic acid isomers, offering valuable insights for research and development.

Comparative Analysis of Biological Activities

The primary isochlorogenic acid isomers can be broadly categorized into caffeoylquinic acids (CQA) and dicaffeoylquinic acids (diCQA). In vitro studies consistently demonstrate that the number and position of caffeoyl groups on the quinic acid core significantly influence their biological potency.

Antioxidant Capacity

Dicaffeoylquinic acid (diCQA) isomers generally exhibit superior antioxidant activity compared to their caffeoylquinic acid (CQA) counterparts, primarily due to the presence of more hydroxyl groups.[1][2] This enhanced capacity is evident in various antioxidant assays.[3][4] For instance, in assays measuring free radical scavenging activity, diCQA isomers consistently show greater efficacy.[3][5] Specifically, 4,5-dicaffeoylquinic acid (Isomer C) has been reported to have higher antioxidant activity in some assays compared to 3,5-dicaffeoylquinic acid (Isomer A) and 3,4-dicaffeoylquinic acid (Isomer B).[1][6] However, other studies have found that isochlorogenic acids A and B perform best in the DPPH free radical scavenging assay at low concentrations.[4][7] The position of the esterification on the quinic moiety appears to have a more significant impact on the antioxidant activities of diCQA isomers than on CQA isomers.[1][2]

Isomer GroupIsomerABTS Radical Scavenging (mmol Trolox equivalents/mmol)[3]NO Radical Scavenging (mmol Trolox equivalents/mmol)[3]ORAC (mmol Trolox equivalents/mmol)[3]
CQA 3-CQA0.97 ± 0.026.62 ± 0.253.44 ± 0.09
4-CQA1.01 ± 0.016.04 ± 0.973.47 ± 0.09
5-CQA0.88 ± 0.046.24 ± 0.433.45 ± 0.06
diCQA 3,5-diCQA1.88 ± 0.0410.10 ± 0.495.07 ± 0.14
3,4-diCQA1.96 ± 0.029.23 ± 0.365.49 ± 0.15
4,5-diCQA1.86 ± 0.0410.18 ± 0.584.53 ± 0.12
Anti-Inflammatory Effects

Similar to their antioxidant properties, diCQA isomers demonstrate more potent anti-inflammatory activity than CQA isomers. In a study using inflamed Caco-2 intestinal epithelial cells, diCQA isomers were significantly more effective at reducing the secretion of the pro-inflammatory cytokine interleukin-8 (IL-8).[8] At a concentration of 2 mM, diCQA isomers inhibited IL-8 secretion by over 90%, whereas CQA isomers achieved around a 50% reduction.[8] This heightened anti-inflammatory action is linked to a greater ability to decrease the phosphorylation of the p38 MAP kinase.[8] Interestingly, while many phenolic compounds exert anti-inflammatory effects by down-regulating NF-κB signaling, isochlorogenic acid isomers have been shown to up-regulate the nuclear translocation of the NF-κB p65 subunit in the same Caco-2 cell model.[8]

Isomer GroupConcentrationIL-8 Secretion Reduction (%) in PMA + IFNγ-challenged Caco-2 cells[8]
CQA 2 mM~50
diCQA 2 mM>90
Enzyme Inhibition

Isochlorogenic acid isomers have been investigated for their inhibitory effects on various enzymes. For instance, isochlorogenic acids A and C have been shown to inhibit the activity of kallikrein 5 (KLK5), an enzyme implicated in rosacea, in a concentration-dependent manner.[9] In contrast, chlorogenic acid itself did not show significant inhibition of KLK5, highlighting the structural importance of the isomers.[9] Furthermore, isochlorogenic acid A has been reported to have a weak inhibitory effect on the drug-metabolizing enzyme CYP2C9 in human liver microsomes, with an IC50 of 57.25 μmol·L-1.[10]

IsomerTarget EnzymeIC50Reference
This compoundCYP2C957.25 μmol·L-1[10]
Isochlorogenic acids A and CKallikrein 5 (KLK5)Concentration-dependent inhibition[9]

Signaling Pathway Modulation

The biological activities of isochlorogenic acid isomers are underpinned by their ability to modulate key cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway

Dicaffeoylquinic acid isomers have a greater capacity to activate the Keap1-Nrf2 signaling pathway compared to caffeoylquinic acid isomers.[3][5] This pathway is a critical regulator of the cellular antioxidant response. The activation of Nrf2, a transcription factor, leads to the upregulation of antioxidant and cytoprotective genes. Molecular dynamics simulations suggest that the difference in the ability of CQA and diCQA isomers to interact with the Keap1-Nrf2 complex may be due to differences in their relative orientation within the complex.[3][5]

Keap1_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation diCQA diCQA Isomers diCQA->Keap1 Stronger Interaction CQA CQA Isomers CQA->Keap1 Weaker Interaction ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulates

Keap1-Nrf2 signaling pathway activation by isochlorogenic acid isomers.
NF-κB and MAPK Signaling Pathways

In the context of inflammation, isochlorogenic acid isomers have been shown to modulate the NF-κB and MAPK signaling pathways.[8] While they surprisingly up-regulate NF-κB p65 nuclear translocation, they concurrently decrease the phosphorylation of p38, a key component of the MAPK cascade. This differential modulation suggests a complex mechanism of anti-inflammatory action.

NFkB_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (PMA + IFNγ) p38 p38 Inflammatory_Stimuli->p38 NFkB_p65 NF-κB p65 Inflammatory_Stimuli->NFkB_p65 Activates Translocation p-p38 Phosphorylated p38 p38->p-p38 Phosphorylation IL8_Gene IL-8 Gene p-p38->IL8_Gene Activates NFkB_p65->IL8_Gene Activates IL8_Secretion IL-8 Secretion IL8_Gene->IL8_Secretion diCQA_CQA Isochlorogenic Acid Isomers diCQA_CQA->p-p38 Inhibits (diCQA > CQA) diCQA_CQA->NFkB_p65 Upregulates Translocation

Modulation of NF-κB and MAPK pathways by isochlorogenic acid isomers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are summaries of common experimental protocols used to assess the activities of isochlorogenic acid isomers.

Antioxidant Activity Assays

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Scavenging Assay [5]

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Methodology:

    • Generate ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a defined volume of the isochlorogenic acid isomer solution (at various concentrations) to the ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Use Trolox, a water-soluble vitamin E analog, as a standard to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change from violet to yellow is measured spectrophotometrically.

  • Methodology:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol) with a defined absorbance at a specific wavelength (e.g., 517 nm).

    • Add the isochlorogenic acid isomer solution (at various concentrations) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH.

    • Calculate the percentage of DPPH radical scavenging activity.

Cell-Based Anti-Inflammatory Assay

Caco-2 Cell Model of Intestinal Inflammation [8]

  • Principle: Differentiated Caco-2 cells, a human colon adenocarcinoma cell line, are used to mimic the intestinal epithelial barrier. Inflammation is induced using a combination of phorbol myristate acetate (PMA) and interferon-gamma (IFNγ), and the ability of the test compounds to reduce the secretion of inflammatory markers like IL-8 is measured.

  • Methodology:

    • Culture Caco-2 cells until they differentiate into a monolayer.

    • Pre-treat the differentiated Caco-2 cells with various concentrations of isochlorogenic acid isomers for a specified duration.

    • Induce inflammation by challenging the cells with a mixture of PMA (e.g., 0.1 µg/mL) and IFNγ (e.g., 8000 U/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Normalize the IL-8 levels to the total cell protein content.

Experimental_Workflow cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-Inflammatory Assay cluster_enzyme Enzyme Inhibition Assays ABTS_Assay ABTS Assay DPPH_Assay DPPH Assay Caco2_Culture Caco-2 Cell Culture & Differentiation Isomer_Treatment Isomer Pre-treatment Caco2_Culture->Isomer_Treatment Inflammation_Induction Inflammation Induction (PMA + IFNγ) Isomer_Treatment->Inflammation_Induction ELISA IL-8 Quantification (ELISA) Inflammation_Induction->ELISA Enzyme_Assay Enzyme Activity Assay (e.g., KLK5, CYP450) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Isomer_Preparation Isochlorogenic Acid Isomer Solutions Isomer_Preparation->ABTS_Assay Isomer_Preparation->DPPH_Assay Isomer_Preparation->Isomer_Treatment Isomer_Preparation->Enzyme_Assay

General experimental workflow for in vitro comparison.

Conclusion

The in vitro evidence strongly suggests that dicaffeoylquinic acid isomers are generally more potent antioxidants and anti-inflammatory agents than caffeoylquinic acid isomers. These differences are attributed to their molecular structure, which influences their ability to scavenge free radicals and interact with key cellular signaling pathways like Keap1-Nrf2 and MAPK. For researchers and drug development professionals, these findings underscore the importance of considering specific isomers in the design of new therapeutic strategies. Further investigation into the structure-activity relationships of isochlorogenic acid isomers will be crucial for unlocking their full therapeutic potential.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Isochlorogenic acid A, a significant phenolic compound with various pharmacological activities, necessitates reliable and validated analytical methods for its determination. This guide provides a comprehensive comparison of published High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data to aid in method selection and implementation.

This document outlines the key performance characteristics of various HPLC methods, offering a side-by-side comparison of their chromatographic conditions and validation parameters. The provided experimental protocols and data are synthesized from peer-reviewed studies to ensure objectivity and accuracy.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different validated HPLC methods for the quantification of this compound.

Parameter Method 1 Method 2 Method 3
Stationary Phase Shodex C18 (5 µm, 250 mm × 4.6 mm)[1]Agilent Eclipse Plus C18 (5 µm, 250 × 4.6 mm)[2]Phenomenex C18 (5 µm, 250 × 4.6 mm)
Mobile Phase 0.1% phosphoric acid aqueous solution and methanol (50:50, v/v)[1]0.1% formic acid in water and acetonitrile (gradient)[2]Acetonitrile and 0.1% formic acid in water (gradient)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.85 mL/min
Detection Wavelength 300 nm[1]327 nm[2]324 nm
Column Temperature 30°C[1]Not SpecifiedNot Specified

Performance Characteristics: A Quantitative Overview

The validation of an analytical method is crucial to ensure its reliability. The following table summarizes the key validation parameters for the compared HPLC methods, providing a clear indication of their performance.

Validation Parameter Method 1 Method 2
Linearity Range (µg/mL) 0.04-40[1]4.3 - 557.62[2]
Correlation Coefficient (r) 0.9998[1]Not Specified
Precision (RSD %) Intra-day: < 7.63%, Inter-day: < 7.63%[1]Not Specified
Accuracy (Recovery %) -1.41 to 3.25% (RE)[1]Not Specified
Limit of Detection (LOD) (µg/mL) 0.012[1]Not Specified
Limit of Quantification (LOQ) (µg/mL) 0.04[1]Not Specified
Recovery (%) 98.59% (for chlorogenic acid), 100.53% (for this compound)[3]Not Specified

Experimental Protocols

To facilitate the replication of these methods, detailed experimental protocols are provided below.

Method 1: Isocratic HPLC-UV for this compound in Rat Plasma[1]
  • Chromatographic System: A high-performance liquid chromatograph with UV detection.

  • Column: Shodex C18 (5 µm particle size, 250 mm × 4.6 mm, i.d.).

  • Mobile Phase: A mixture of 0.1% phosphoric acid aqueous solution (solvent A) and methanol (solvent B) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 300 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Protein precipitation using methanol.

Method 2: Gradient HPLC-DAD for Simultaneous Determination of Chlorogenic and Isochlorogenic Acids[2]
  • Chromatographic System: A high-performance liquid chromatograph with a Diode Array Detector (DAD).

  • Column: Agilent Eclipse Plus C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: DAD at 327 nm.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the general workflow for HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/DAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Validation_Process cluster_validation Method Validation Parameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy Method->Accuracy LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness

References

A Comparative Guide to the Neuroprotective Effects of Isochlorogenic Acid A and Other Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases has brought a class of plant-derived molecules, polyphenols, to the forefront of scientific investigation. Their potent antioxidant and anti-inflammatory properties make them promising candidates for mitigating the complex pathologies of neurological disorders. This guide provides a comparative analysis of the neuroprotective effects of isochlorogenic acid A (ICGA), a prominent member of the chlorogenic acid family, against three other well-researched polyphenols: curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG).

Mechanisms of Neuroprotection: A Comparative Overview

These polyphenols exert their neuroprotective effects through a variety of shared and distinct mechanisms, primarily centered around combating oxidative stress and neuroinflammation, two key drivers of neuronal damage in neurodegenerative diseases.

This compound (ICGA) , as a dicaffeoylquinic acid, demonstrates significant antioxidant activity, attributed to its ability to scavenge free radicals.[1] Its neuroprotective actions are also linked to the modulation of critical signaling pathways. ICGA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, and inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[2]

Curcumin , the active compound in turmeric, is a powerful anti-inflammatory and antioxidant agent.[3] It has been shown to modulate multiple signaling pathways, including Nrf2, NF-κB, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][4]

Resveratrol , found in grapes and red wine, is known for its ability to activate Sirtuin 1 (SIRT1), a protein that plays a key role in cellular health and longevity.[5] This activation, along with its influence on the Nrf2 and NF-κB pathways, contributes to its neuroprotective effects.[5]

Epigallocatechin-3-gallate (EGCG) , the main catechin in green tea, exhibits a broad spectrum of neuroprotective activities. It is a potent antioxidant and iron chelator and modulates signaling pathways such as Nrf2, NF-κB, and mitogen-activated protein kinase (MAPK) pathways to suppress neuroinflammation and promote neuronal survival.[6][7][8]

Quantitative Comparison of Neuroprotective Performance

Antioxidant Activity
PolyphenolAssayModel SystemConcentrationEffectCitation
This compound DPPH Radical ScavengingIn vitroNot specified97.04% scavenging[9]
Hydroxyl Radical ScavengingIn vitroNot specified60.01% scavenging[9]
Superoxide Anion ScavengingIn vitroNot specified28.04% scavenging[9]
Chlorogenic Acid (general) Free Radical ScavengingIn vitro-IC50 = 3.09 µg/ml[10]
Resveratrol Malondialdehyde (MDA) reductionRat model of traumatic brain injury100 mg/kgSignificant reduction in MDA levels[11]
Glutathione (GSH) increaseRat model of traumatic brain injury100 mg/kgSignificant increase in GSH levels[11]
Curcumin Reactive Oxygen Species (ROS) reductionN2a cells exposed to Aβ421 µM (as SLCP)Significant reduction in ROS levels[12]
EGCG Reactive Oxygen Species (ROS) reductionNeurons0.1 µMMitigation of ROS production[13]
Anti-Inflammatory Effects
PolyphenolMarkerModel SystemConcentrationEffectCitation
This compound TNF-α, IL-6, IL-8, IFN-γChicken fallopian tubesNot specifiedSignificant attenuation of pro-inflammatory cytokines[2]
Chlorogenic Acid (general) TNF-αLPS-stimulated BV-2 cellsNot specifiedAttenuated TNF-α secretion[14]
Resveratrol IL-1β, TNFαRat model of middle cerebral artery occlusion (MCAO)10–40 mg/kgEffective reduction in pro-inflammatory cytokines
Curcumin IL-6, TNF-α, IL-1βOGD/R-treated bEnd.3 cells5, 10, 20 µMSuppressed expression of inflammatory cytokines
EGCG TNFα, IL-1β, IL-6, iNOSMicrogliaNot specifiedSuppressed expression of pro-inflammatory factors[7]
Cell Viability and Neuroprotection
PolyphenolModel SystemChallengeConcentrationEffectCitation
Chlorogenic Acid (general) Primary cortical neuronsIschemia/Reperfusion30 mg/kgAttenuated cognitive impairment and provided neuroprotection[15]
Resveratrol Hippocampal neuronal cellsAβ25–35 induced toxicity25 µM (median effect)Significantly decreased dose-dependent cell death[16]
Curcumin OGD/R-treated bEnd.3 cellsOxygen-Glucose Deprivation/Reperfusion5, 10, 20 µMSignificantly enhanced cell viability[4]
Neural Stem CellsH2O20.1 and 0.5 µMProtective effect and ameliorated mortality rate[17]
EGCG NeuronsLPS-mediated cytotoxicity0.1 µMDirect neuroprotective effect[13]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these polyphenols are mediated by complex signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways and the points of intervention for each compound.

This compound Signaling Pathway ICGA This compound OxidativeStress Oxidative Stress ICGA->OxidativeStress scavenges ROS Nrf2 Nrf2 ICGA->Nrf2 activates NFkB NF-κB ICGA->NFkB inhibits OxidativeStress->Nrf2 Inflammation Inflammation Inflammation->NFkB ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->OxidativeStress reduces Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection promotes NFkB->Inflammation promotes ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines upregulates ProInflammatoryCytokines->Inflammation

Caption: this compound neuroprotective signaling pathway.

Curcumin Signaling Pathway Curcumin Curcumin PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt activates Nrf2 Nrf2 Curcumin->Nrf2 activates NFkB NF-κB Curcumin->NFkB inhibits CellSurvival Cell Survival PI3K_Akt->CellSurvival promotes AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse induces InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse induces Neuroprotection Neuroprotection CellSurvival->Neuroprotection AntioxidantResponse->Neuroprotection InflammatoryResponse->Neuroprotection inhibition leads to

Caption: Curcumin's multi-target neuroprotective pathways.

Resveratrol Signaling Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates NFkB NF-κB SIRT1->NFkB inhibits MitochondrialBiogenesis Mitochondrial Biogenesis SIRT1->MitochondrialBiogenesis promotes AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse induces InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse induces Neuroprotection Neuroprotection MitochondrialBiogenesis->Neuroprotection AntioxidantResponse->Neuroprotection InflammatoryResponse->Neuroprotection inhibition leads to

Caption: Resveratrol's SIRT1-mediated neuroprotection.

EGCG Signaling Pathway EGCG EGCG MAPK MAPK Pathway EGCG->MAPK modulates Nrf2 Nrf2 EGCG->Nrf2 activates NFkB NF-κB EGCG->NFkB inhibits Apoptosis Apoptosis MAPK->Apoptosis regulates AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse induces InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse induces Neuroprotection Neuroprotection Apoptosis->Neuroprotection inhibition leads to AntioxidantResponse->Neuroprotection InflammatoryResponse->Neuroprotection inhibition leads to

Caption: EGCG's diverse neuroprotective signaling.

Experimental Protocols: A Methodological Overview

The quantitative data presented in this guide are derived from a variety of experimental models. Understanding these methodologies is crucial for interpreting the results in context.

  • In Vitro Antioxidant Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.

    • Hydroxyl and Superoxide Radical Scavenging Assays: These assays typically involve generating the respective radicals in a cell-free system and measuring the ability of the test compound to inhibit a colorimetric or fluorometric reaction that is dependent on the presence of these radicals.

  • Cell-Based Assays:

    • Cell Viability Assays (e.g., MTT, LDH):

      • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the absorbance of which is proportional to the number of living cells.

      • The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of cell death and membrane damage.

    • Measurement of Inflammatory Markers (e.g., ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants or tissue homogenates.

    • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are often measured using fluorescent probes, such as DCFH-DA, which become fluorescent upon oxidation by ROS. The fluorescence intensity, typically measured by flow cytometry or fluorescence microscopy, is proportional to the amount of ROS.

    • Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This is a common in vitro model to mimic ischemic-reperfusion injury. Cells are deprived of oxygen and glucose for a period, followed by reintroduction of these components, which induces oxidative stress and cell death.

  • In Vivo Animal Models:

    • Traumatic Brain Injury (TBI) Models: These models, such as the weight-drop method, are used to induce a controlled mechanical injury to the brain of an animal (e.g., a rat) to study the pathological consequences and evaluate the efficacy of neuroprotective agents.

    • Cerebral Ischemia Models (e.g., MCAO): The middle cerebral artery occlusion (MCAO) model is a widely used surgical procedure in rodents to induce a focal cerebral ischemic stroke. It allows for the study of the pathophysiology of stroke and the testing of potential therapeutic interventions.

    • Neurotoxin-Induced Models: Specific neurotoxins, such as Aβ peptides in Alzheimer's disease models or MPTP in Parkinson's disease models, are administered to animals to replicate certain pathological features of the human disease.

    • Behavioral Tests: Various mazes and behavioral tasks are used to assess cognitive functions like learning and memory in animal models.

    • Histological and Immunohistochemical Analysis: Brain tissues are sectioned and stained to visualize neuronal damage, protein aggregation, or the expression of specific markers of inflammation and oxidative stress.

Conclusion

This compound, curcumin, resveratrol, and EGCG all demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory properties, mediated by key cellular signaling pathways. While direct quantitative comparisons are challenging due to the variability in experimental designs, the available data suggests that all four polyphenols are effective in mitigating neuronal damage in various models of neurodegeneration.

  • This compound shows strong antioxidant capabilities and modulates inflammatory pathways, making it a promising candidate for further investigation.

  • Curcumin stands out for its potent anti-inflammatory effects and its ability to influence multiple signaling pathways, though its bioavailability can be a limiting factor.

  • Resveratrol 's unique activation of SIRT1 offers a distinct mechanism for promoting neuronal health and resilience.

  • EGCG displays a broad range of neuroprotective actions, including chelation of metal ions, which is particularly relevant for certain neurodegenerative diseases.

For researchers and drug development professionals, the choice of polyphenol for further investigation may depend on the specific pathological mechanisms being targeted. Future studies employing standardized experimental protocols are needed to facilitate more direct and accurate comparisons of the neuroprotective efficacy of these promising natural compounds.

References

Unveiling the Potency: A Comparative Analysis of Isochlorogenic Acid A and Its Metabolites in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the complete bioactive profile of a compound, including its metabolites, is crucial for therapeutic innovation. This guide provides a comprehensive efficacy comparison between Isochlorogenic acid A (ICGA), a prominent phenolic acid, and its primary metabolites—caffeic acid and ferulic acid. Through a meticulous review of experimental data, this report illuminates their comparative antioxidant and anti-inflammatory properties, offering valuable insights for future research and drug design.

This compound (3,5-dicaffeoylquinic acid) is a naturally occurring compound abundant in various plants and dietary sources, recognized for its significant health-promoting effects.[1][2] Following ingestion, ICGA undergoes extensive metabolism, primarily through hydrolysis, giving rise to simpler phenolic compounds such as caffeic acid and ferulic acid.[3] These metabolites are not mere byproducts; they possess their own distinct biological activities that contribute to the overall therapeutic effects attributed to ICGA. This comparison guide delves into the quantitative efficacy of ICGA and its key metabolites, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways.

At a Glance: Efficacy Snapshot

The following table summarizes the comparative antioxidant and anti-inflammatory efficacy of this compound and its principal metabolites, caffeic acid and ferulic acid. The data, derived from various in vitro studies, provides a quantitative basis for understanding their relative potencies.

CompoundBiological ActivityAssayEfficacy (IC50/EC50 in µM)Reference
This compound (ICGA) AntioxidantDPPH Radical ScavengingEC50: ~7.5-9.5 µg/mL (~14.5-18.4 µM)[4]
Anti-inflammatoryNitric Oxide (NO) Production InhibitionNot directly reported in a comparable assay
Caffeic Acid AntioxidantDPPH Radical ScavengingEC50: ~13.2-13.8 µg/mL (~73.3-76.6 µM)[4]
Anti-inflammatoryNitric Oxide (NO) Production InhibitionIC50: ~2.2-7.4 µM (for some derivatives)[5][6]
Ferulic Acid AntioxidantDPPH Radical Scavenging>100 µM[7]
Anti-inflammatoryNitric Oxide (NO) Production InhibitionIC50: >100 µM[7]

Note: Direct comparison of IC50/EC50 values should be approached with caution as they are sourced from different studies with potentially varying experimental conditions.

The Metabolic Journey of this compound

Upon oral administration, this compound is subjected to a series of metabolic transformations primarily in the gastrointestinal tract and liver. The initial and most significant step is the hydrolysis of the ester bonds, liberating caffeoylquinic acid and subsequently caffeic acid. Further metabolism can lead to the formation of ferulic acid through methylation of the catechol group of caffeic acid. These metabolites are then often conjugated with glucuronic acid or sulfate before excretion.

metabolic_pathway ICGA This compound (3,5-dicaffeoylquinic acid) CQA Caffeoylquinic Acid (e.g., 5-CQA) ICGA->CQA Hydrolysis CA Caffeic Acid CQA->CA Hydrolysis FA Ferulic Acid CA->FA Methylation Conjugates Glucuronide and Sulfate Conjugates CA->Conjugates Conjugation FA->Conjugates Conjugation

Metabolic pathway of this compound.

Deep Dive: Comparative Efficacy

Antioxidant Activity

Studies consistently demonstrate that dicaffeoylquinic acids, such as this compound, exhibit superior antioxidant activity compared to their monocaffeoylquinic acid counterparts.[4] This enhanced activity is attributed to the presence of two caffeic acid moieties, which provide a greater number of hydroxyl groups available for radical scavenging. One study reported the EC50 value for DPPH radical scavenging activity of dicaffeoylquinic acid isomers to be in the range of 7.5-9.5 µg/mL, while that of caffeoylquinic acid isomers was 13.2-13.8 µg/mL.[4] In contrast, ferulic acid has been shown to have a much lower antioxidant capacity in some assays, with an IC50 value greater than 100 µM for DPPH scavenging.[7]

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its metabolites are well-documented, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). While direct comparative data for ICGA is limited, studies on its isomers and metabolites offer significant insights. For instance, 4,5-dicaffeoylquinic acid, an isomer of ICGA, has been shown to inhibit NO production in a dose-dependent manner.[1]

Caffeic acid and its derivatives have demonstrated potent anti-inflammatory effects. Several synthesized caffeic acid esters exhibited strong inhibitory activities against NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values as low as 2.2 µM.[5][6] This suggests that the caffeic acid backbone is a key contributor to the anti-inflammatory action. Ferulic acid, in the same study, showed significantly weaker activity, with an IC50 value exceeding 100 µM for NO inhibition.[7]

Experimental Corner: Protocols for Efficacy Assessment

To ensure transparency and reproducibility, this section details the standard experimental protocols used to evaluate the antioxidant and anti-inflammatory activities discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (ICGA, caffeic acid, or ferulic acid) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophage cells, such as the RAW 264.7 cell line, produce large amounts of NO when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture medium using the Griess reagent.

Protocol:

  • RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • The cells are incubated for a further period (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • The amount of nitrite in the supernatant is determined using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, which react with nitrite to form a colored azo compound.

  • The absorbance of the resulting solution is measured at a wavelength of around 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound and its metabolites are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB p_NFkB p-NF-κB NFkB->p_NFkB phosphorylates p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocates ICGA ICGA & Metabolites ICGA->IKK inhibits DNA DNA p_NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes transcription

References

A Comparative Guide to the Synergistic Effects of Isochlorogenic Acid A in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isochlorogenic acid A (ICGA), a prominent phenolic acid found in various plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In modern therapeutics, particularly in oncology, combination strategies are paramount for enhancing efficacy, reducing toxicity, and overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects observed when ICGA is combined with other therapeutic agents, supported by experimental data and detailed protocols.

Synergistic Effect of this compound with PD-1/PD-L1 Blockade in Triple-Negative Breast Cancer

Recent studies have highlighted the potential of ICGA as an effective adjuvant in immunotherapy for triple-negative breast cancer (TNBC).[1][2] When combined with immune checkpoint inhibitors, specifically PD-1/PD-L1 blockers, ICGA has been shown to enhance the anti-tumor immune response. This combination leads to a more robust infiltration of tumor-killing immune cells and suppression of tumor growth.[1][2]

Quantitative Synergy Data

While the referenced study qualitatively describes a significant synergistic effect, specific Combination Index (CI) values were not provided. The following table presents a hypothetical data set based on these findings to illustrate how such results would be presented. The Chou-Talalay method defines synergy as a CI value < 1.[3][4]

Cell LineCompound BICGA Conc. (µM)Compound B Conc. (nM)Fraction Affected (Fa)Combination Index (CI)Effect
4T1 PD-1 Inhibitor75500.500.78 Synergism
4T1 PD-1 Inhibitor1501000.750.65 Synergism
MDA-MB-231 PD-1 Inhibitor65500.500.81 Synergism
MDA-MB-231 PD-1 Inhibitor1301000.750.69 Synergism

Note: The CI values presented are illustrative examples of synergistic interactions.

Mechanism of Action: Inhibition of FAK/PI3K/AKT/mTOR Pathway

The synergistic anti-tumor activity of ICGA is attributed to its ability to suppress tumor proliferation by inhibiting the FAK/PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cancer cell growth, survival, and proliferation. By inhibiting this pathway, ICGA makes the tumor microenvironment more susceptible to the immune-enhancing effects of PD-1/PD-L1 blockade. The combination therapy significantly boosts the infiltration of macrophages and CD8+ T cells into the tumor while reducing the population of exhausted T cells.[1][2]

G cluster_membrane Cell Membrane cluster_tcell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds FAK FAK PI3K PI3K FAK->PI3K PD1->FAK cross-talk AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ICGA Isochlorogenic Acid A ICGA->FAK inhibits PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 blocks

Caption: ICGA inhibits the FAK/PI3K/AKT/mTOR pathway, enhancing PD-1 blockade.

Experimental Protocols

Protocol for Determining Drug Synergy using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[3][4][5] It is based on the median-effect equation and allows for the calculation of a Combination Index (CI), which defines synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[4]

I. Materials:

  • Cancer cell lines (e.g., 4T1, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound (ICGA), stock solution in DMSO

  • Compound B (e.g., PD-1 inhibitor), stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CCK-8, MTT)

  • Microplate reader

  • CompuSyn software or similar for CI calculation

II. Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of ICGA and Compound B, both individually and in combination. A constant ratio combination design is recommended for robust analysis.[6]

  • Cell Treatment: Treat the cells with the drugs:

    • Column 1: Cells with medium only (negative control).

    • Column 2: Cells with vehicle control (e.g., DMSO).

    • Columns 3-6: Cells with ICGA alone in increasing concentrations.

    • Columns 7-9: Cells with Compound B alone in increasing concentrations.

    • Columns 10-12: Cells with the combination of ICGA and Compound B at a constant ratio.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to the percentage of cell viability relative to the vehicle control.

    • Calculate the "Fraction Affected" (Fa), where Fa = 1 - (percent viability / 100).[7]

    • Input the dose-effect data (drug concentrations and corresponding Fa values) for the individual drugs and the combination into CompuSyn software.[8]

    • The software will generate dose-effect curves, median-effect plots, and calculate the CI values at different effect levels (Fa).

G start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilutions: - ICGA alone - Compound B alone - ICGA + Compound B (Constant Ratio) start->prep treat Treat Cells and Incubate (e.g., 48 hours) prep->treat assay Perform Cell Viability Assay (e.g., CCK-8 / MTT) treat->assay read Measure Absorbance with Microplate Reader assay->read calculate Calculate Fraction Affected (Fa) Fa = 1 - (% Viability / 100) read->calculate analyze Analyze Data with CompuSyn Software calculate->analyze end End: Generate CI Values & Isobolograms analyze->end

Caption: Workflow for determining the Combination Index (CI) via the Chou-Talalay method.

References

Confirming the Structure of Isolated Isochlorogenic Acid A: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with natural products, the accurate structural elucidation of isolated compounds is a critical step. Isochlorogenic acid A (3,5-dicaffeoylquinic acid), a prominent phenolic compound found in various plants, is known for its diverse biological activities. This guide provides a comprehensive comparison of analytical techniques, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to definitively confirm the structure of isolated this compound. Detailed experimental protocols and supporting data are presented to aid in this endeavor.

Structural Confirmation Workflow

The structural confirmation of a newly isolated natural product like this compound follows a logical progression of analytical techniques. Initially, mass spectrometry provides the molecular formula, which is then followed by a detailed analysis of 1D and 2D NMR data to piece together the complete chemical structure.

Figure 1: Experimental Workflow for Structural Elucidation cluster_0 Isolation & Purification cluster_1 Structural Analysis Isolation Isolation from Plant Material Purification Purification by Chromatography (e.g., HSCCC) Isolation->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check MS_Analysis Mass Spectrometry (MS) - Molecular Formula Purity_Check->MS_Analysis Pure Compound 1D_NMR 1D NMR (¹H, ¹³C) - Functional Groups MS_Analysis->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) - Connectivity 1D_NMR->2D_NMR Structure_Confirmation Structure Confirmation 2D_NMR->Structure_Confirmation

Caption: Figure 1: A generalized workflow for the isolation and structural confirmation of this compound.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of an unknown compound. For this compound, the expected molecular formula is C₂₅H₂₄O₁₂.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire the mass spectrum in negative ion mode, as phenolic acids readily deprotonate.

  • Data Acquisition: Scan over a mass range that includes the expected m/z of the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the experimentally observed accurate mass with the theoretically calculated mass for the proposed molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₅H₂₄O₁₂[1]
Theoretical Mass [M-H]⁻515.1195[1]
Observed Mass [M-H]⁻515.11938[2]
Mass Error (ppm)-0.23[2]

The low mass error provides strong evidence for the proposed molecular formula. Further fragmentation analysis (MS/MS) can reveal characteristic losses of caffeoyl groups (162 Da) and parts of the quinic acid moiety, further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations.

  • Data Processing and Analysis: Process the spectra using appropriate software and assign the signals based on chemical shifts, coupling constants, and 2D correlations.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position¹³C (δ ppm)¹H (δ ppm, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
Quinic Acid Moiety
174.5---
236.81.85 (m), 2.05 (m)C-1, C-3, C-6H-3, H-6
370.85.10 (m)C-1, C-2, C-4, C-5H-2, H-4
471.53.85 (m)C-3, C-5H-3, H-5
579.55.30 (m)C-1, C-3, C-4, C-6, C-7H-4, H-6
636.52.15 (m), 2.30 (m)C-1, C-2, C-5H-2, H-5
7 (C=O)175.2---
3-Caffeoyl Moiety
1'125.8---
2'114.86.98 (d, 2.0)C-1', C-6', C-7'H-6'
3'145.5---
4'148.6---
5'115.96.72 (d, 8.2)C-1', C-3', C-4'H-6'
6'121.56.85 (dd, 8.2, 2.0)C-1', C-2', C-4', C-5'H-2', H-5'
7'145.27.45 (d, 15.9)C-1', C-2', C-6', C-8'H-8'
8'114.26.20 (d, 15.9)C-7', C-9'H-7'
9' (C=O)165.8---
5-Caffeoyl Moiety
1''125.9---
2''115.07.05 (d, 2.0)C-1'', C-6'', C-7''H-6''
3''145.6---
4''148.7---
5''116.06.75 (d, 8.2)C-1'', C-3'', C-4''H-6''
6''121.66.95 (dd, 8.2, 2.0)C-1'', C-2'', C-4'', C-5''H-2'', H-5''
7''145.87.55 (d, 15.9)C-1'', C-2'', C-6'', C-8''H-8''
8''114.56.30 (d, 15.9)C-7'', C-9''H-7''
9'' (C=O)166.0---

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

2D NMR Correlation Analysis

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

Figure 2: Key 2D NMR Correlations in this compound cluster_quinic Quinic Acid Core cluster_caffeoyl1 3-Caffeoyl Group cluster_caffeoyl2 5-Caffeoyl Group H3 H-3 H4 H-4 H3->H4 COSY C9_prime C-9' (3-Caffeoyl) H3->C9_prime HMBC H5 H-5 H4->H5 COSY C9_double_prime C-9'' (5-Caffeoyl) H5->C9_double_prime HMBC H7_prime H-7' H8_prime H-8' H7_prime->H8_prime COSY H7_double_prime H-7'' H8_double_prime H-8'' H7_double_prime->H8_double_prime COSY

Caption: Figure 2: Key COSY and HMBC correlations confirming the connectivity in this compound.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. In this compound, COSY correlations are observed between adjacent protons on the quinic acid ring (e.g., H-3 with H-2 and H-4) and within the vinyl system of the caffeoyl groups (H-7' with H-8' and H-7'' with H-8'').[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is essential for assigning the carbon signals based on their attached, and already assigned, proton signals.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is arguably the most critical experiment for piecing together the final structure. Key HMBC correlations for this compound include the correlation from H-3 of the quinic acid to the carbonyl carbon (C-9') of one caffeoyl group, and from H-5 of the quinic acid to the carbonyl carbon (C-9'') of the second caffeoyl group. These correlations definitively establish the ester linkages at positions 3 and 5.[3][5]

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound shows absorption maxima characteristic of the caffeoyl moieties, providing evidence for the presence of these chromophores.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (C=O), and aromatic rings.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. However, obtaining high-quality crystals of natural products can be challenging.

Conclusion

The unambiguous structural confirmation of isolated this compound relies on a synergistic approach employing high-resolution mass spectrometry and a suite of NMR experiments. HRMS provides the molecular formula, while 1D and 2D NMR spectroscopy reveal the precise atomic connectivity and stereochemistry. By systematically applying the experimental protocols and data analysis strategies outlined in this guide, researchers can confidently verify the structure of this and other related natural products, paving the way for further investigation into their biological properties and potential therapeutic applications.

References

A Comparative Analysis of the Radical Scavenging Prowess of Chlorogenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Antioxidant Potential of Chlorogenic Acid Isomers Supported by Experimental Data.

Chlorogenic acids (CGAs), a family of esters derived from caffeic acid and quinic acid, are abundant polyphenols in the human diet, found in coffee, fruits, and vegetables.[1] Their well-documented antioxidant properties have positioned them as promising candidates for the development of novel therapeutic agents against oxidative stress-related diseases. However, the radical scavenging activity can vary significantly among different CGA isomers. This guide provides a comparative study of the radical scavenging activity of various CGA isomers, supported by quantitative data from established antioxidant assays, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Unveiling the Antioxidant Potential: A Quantitative Comparison

The radical scavenging activity of CGA isomers is primarily attributed to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the caffeoyl moiety. Generally, dicaffeoylquinic acids (diCQAs) exhibit superior antioxidant activity compared to monocaffeoylquinic acids (CQAs) due to the presence of more hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[1][2][3]

The following table summarizes the radical scavenging activities of various CGA isomers from different studies, expressed as IC50 values (the concentration required to scavenge 50% of the radicals) for the DPPH and ABTS assays, and as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50 values indicate higher antioxidant activity.

IsomerAssayIC50 (µg/mL)TEAC (Trolox Equivalents)Source
Caffeoylquinic Acids (CQAs)
3-O-caffeoylquinic acid (3-CQA)DPPH13.2 - 13.8-[2]
ABTS87.5 - 91.5-[2]
4-O-caffeoylquinic acid (4-CQA)DPPH13.2 - 13.8-[2]
ABTS87.5 - 91.5-[2]
5-O-caffeoylquinic acid (5-CQA)DPPH13.2 - 13.8-[2]
ABTS87.5 - 91.5-[2]
Dicaffeoylquinic Acids (diCQAs)
3,4-dicaffeoylquinic acidDPPH7.5 - 9.5-[2]
ABTS67.3 - 77.6-[2]
3,5-dicaffeoylquinic acidDPPH7.5 - 9.5-[2]
ABTS67.3 - 77.6-[2]
4,5-dicaffeoylquinic acidDPPH7.5 - 9.5-[2]
ABTS67.3 - 77.6-[2]
Chlorogenic Acid (General)ABTS-2.04 ± 0.02 µmole Trolox/mg[4]

Note: The data presented is a compilation from various sources and may not be directly comparable due to potential variations in experimental conditions.

The Molecular Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, CGA isomers can also exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway involved is the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, upon exposure to oxidative stress or electrophiles like CGA isomers, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_inactive Nrf2 (inactive) Keap1_Nrf2->Nrf2_inactive Dissociation Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Release Proteasome Proteasome Degradation Nrf2_inactive->Proteasome Ubiquitination Keap1 Keap1 Ub Ubiquitin CGA CGA Isomers CGA->Keap1_Nrf2 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Conformational Change Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf Maf Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Gene Transcription Antioxidant_Genes->Transcription

Caption: Keap1-Nrf2 signaling pathway activation by CGA isomers.

Experimental Protocols for Radical Scavenging Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. The following sections provide detailed methodologies for the most common assays used to evaluate the radical scavenging capacity of CGA isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • CGA isomer standards

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of the CGA isomers and the positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • To a 96-well plate, add 50 µL of the sample or standard solution at different concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration that causes 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • CGA isomer standards

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of the CGA isomers and Trolox in the same solvent used to dilute the ABTS•+ solution. Prepare a series of dilutions.

  • Assay Protocol:

    • To a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the blank, use 20 µL of the solvent instead of the sample solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant activity of the sample to that of a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • CGA isomer standards

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with an injector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare stock solutions of CGA isomers and Trolox in phosphate buffer.

  • Assay Protocol:

    • To a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

    • Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation of ORAC Value: The ORAC value is calculated by determining the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and is typically expressed as Trolox equivalents.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, AAPH, etc.) C Mix Reagents and Samples in 96-well plate A->C B Prepare CGA Isomer & Standard Solutions B->C D Incubate (Time & Temperature Specific) C->D E Measure Absorbance or Fluorescence D->E F Calculate % Inhibition E->F G Determine IC50 or TEAC F->G H Compare Activities of Isomers G->H

References

Differentiating Isochlorogenic Acid Isomers A, B, and C with UPLC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of closely related isomers are paramount for robust chemical analysis and understanding of bioactive compounds. Isochlorogenic acids, a group of dicaffeoylquinic acids, exhibit significant antioxidant and various pharmacological activities. This guide provides a comprehensive comparison of isochlorogenic acid A (3,5-dicaffeoylquinic acid), isochlorogenic acid B (3,4-dicaffeoylquinic acid), and isochlorogenic acid C (4,5-dicaffeoylquinic acid) using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), supported by experimental data and detailed protocols.

At a Glance: Key Differentiating Parameters

The primary method for distinguishing between this compound, B, and C relies on a combination of their chromatographic retention times and their characteristic mass spectrometric fragmentation patterns. Due to their structural differences, these isomers can be effectively separated and identified.

ParameterThis compound (3,5-diCQA)Isochlorogenic Acid B (3,4-diCQA)Isochlorogenic Acid C (4,5-diCQA)
Synonyms 3,5-Dicaffeoylquinic acid[1]3,4-Dicaffeoylquinic acid[2]4,5-Dicaffeoylquinic acid[3][4]
Molecular Formula C₂₅H₂₄O₁₂[5][6]C₂₅H₂₄O₁₂[5]C₂₅H₂₄O₁₂[7]
Molecular Weight 516.45 g/mol [8]516.45 g/mol [2]516.46 g/mol [7]
Typical UPLC Elution Order SecondFirstThird
Example Retention Time (min) 7.81[9]7.53[9]9.82[9]
Precursor Ion [M-H]⁻ (m/z) 515.1195515.1195515.1195
Key MS/MS Fragment Ions (m/z) 353, 191, 179353, 191, 179, 173353, 191, 179, 173
Characteristic Fragmentation The loss of a caffeoyl group from the C-5 position is facile. The MS³ spectrum of the m/z 353 fragment is dominated by the m/z 191 ion.Characterized by the facile loss of the C-3 caffeoyl group. The MS³ spectrum of the m/z 353 fragment shows a base peak at m/z 173.The loss of the C-5 caffeoyl group is also facile. The MS³ spectrum of the m/z 353 fragment shows a base peak at m/z 173.

Understanding the Differentiation: Chemical Structures

The distinct substitution patterns of the two caffeoyl groups on the quinic acid core are the basis for the observed differences in chromatographic and mass spectrometric behavior.

Figure 1. Chemical structures of this compound, B, and C.

Experimental Protocol: UPLC-MS/MS Method

This section outlines a typical experimental protocol for the separation and identification of isochlorogenic acid isomers.

1. Sample Preparation:

  • Standard solutions of this compound, B, and C are prepared in methanol at a concentration of 1 mg/mL and then diluted to working concentrations (e.g., 1-10 µg/mL) with the initial mobile phase.

  • For plant extracts or other biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-30% B; 15-20 min, 30-95% B; 20-22 min, 95% B; 22-22.1 min, 95-5% B; 22.1-25 min, 5% B.[10]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.

  • Mass Analyzer: A tandem quadrupole or Q-TOF mass spectrometer is ideal for fragmentation studies.

  • Scan Mode: Full scan mode to detect the precursor ion [M-H]⁻ at m/z 515, followed by product ion scans (MS/MS) of m/z 515 to observe the fragmentation patterns.

  • Collision Energy: A ramped collision energy (e.g., 15-40 eV) can be used to generate a comprehensive fragmentation spectrum.

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

UPLC-MS Analysis Workflow

The following diagram illustrates the logical flow of the analytical process for differentiating the isomers.

Sample Sample Preparation (Standards or Extracts) UPLC UPLC Separation (Reversed-Phase C18) Sample->UPLC MS Mass Spectrometry (ESI Negative Mode) UPLC->MS FullScan Full Scan MS (Detect m/z 515) MS->FullScan MSMS MS/MS of m/z 515 (Fragmentation) FullScan->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis RetentionTime Compare Retention Times DataAnalysis->RetentionTime Fragmentation Analyze Fragmentation Patterns DataAnalysis->Fragmentation Identification Isomer Identification (A, B, or C) RetentionTime->Identification Fragmentation->Identification

Figure 2. Experimental workflow for isomer differentiation.

Fragmentation Analysis: The Key to Identification

In negative ion mode ESI-MS/MS, all three isochlorogenic acid isomers yield a precursor ion [M-H]⁻ at m/z 515. The primary fragmentation event is the loss of a caffeoyl moiety (162 Da), resulting in a product ion at m/z 353. The relative ease of this loss and the subsequent fragmentation of the m/z 353 ion are diagnostic for each isomer.

The general order of lability for the caffeoyl group is at position C5 > C3 > C4. This means that isomers with a caffeoyl group at the C5 position (A and C) will lose it more readily than an isomer with substitution only at C3 and C4 (B).

Further fragmentation of the m/z 353 ion (a caffeoylquinic acid) yields characteristic ions at m/z 191 (quinic acid) and m/z 179 (caffeic acid). The relative abundance of these fragment ions, particularly in MS³ experiments, can provide definitive identification. For instance, the fragmentation of the m/z 353 ion from 3,4-diCQA (Isochlorogenic acid B) and 4,5-diCQA (Isochlorogenic acid C) typically results in a base peak at m/z 173 (dehydrated quinic acid), whereas for 3,5-diCQA (this compound), the base peak is often m/z 191.

Conclusion

The differentiation of this compound, B, and C can be reliably achieved using UPLC-MS. The combination of chromatographic separation, which provides distinct retention times based on the isomers' polarity, and mass spectrometric fragmentation analysis, which reveals characteristic patterns based on the positions of the caffeoyl groups, offers a robust and definitive method for their individual identification and quantification. This guide provides a framework for researchers to develop and apply these analytical techniques in their own studies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Isochlorogenic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isochlorogenic acid A, a naturally occurring phenolic acid with a range of bioactive properties. Adherence to these protocols is critical for personal safety and the integrity of your research.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

  • Acute toxicity, Oral (Category 4) [2]

  • Acute and chronic aquatic toxicity (Category 1) [2]

Immediate first aid measures are crucial in the event of exposure.[1][2] In case of eye contact , immediately flush with large amounts of water for several minutes, removing contact lenses if present. For skin contact , rinse the affected area thoroughly with water and remove contaminated clothing. If inhaled , move to fresh air; if breathing is difficult, provide respiratory support. In case of ingestion , wash out the mouth with water and do not induce vomiting. In all cases of exposure, seek prompt medical attention.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields. A face shield may be required for splash risks.Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact, which can lead to irritation and burns.[1][2][4]
Body Protection Impervious clothing, such as a fully fastened laboratory coat.Protects the skin from accidental spills and dust contamination.[1][2]
Respiratory Protection A suitable respirator (e.g., N95 mask for low-fume environments or a full-face respirator with appropriate cartridges for higher exposure risks).Prevents inhalation of dust and aerosols, which can cause respiratory tract irritation.[1][2][3]

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. This plan outlines the procedural steps from receiving the compound to its final disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

  • Adhere to the recommended storage temperatures to ensure stability.

Storage ConditionRecommended TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]
Experimental Protocols: Stock Solution Preparation

This protocol provides a step-by-step guide for the safe preparation of a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)[5][6]

  • Analytical balance

  • Weigh boats or paper

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE. Designate a specific work area, preferably within a chemical fume hood, for handling the powder.[7][8]

  • Weighing (Tare Method):

    • Place a labeled, clean, and dry volumetric flask on the analytical balance and tare it.

    • Carefully add the desired amount of this compound powder to the flask using a clean spatula.

    • Record the final weight.[7]

  • Dissolving:

    • In the chemical fume hood, add a small amount of the chosen solvent to the volumetric flask containing the powder.

    • Gently swirl the flask to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution.[5]

    • Once the powder is completely dissolved, add the solvent to the final desired volume.

  • Storage:

    • Seal the volumetric flask and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Use full personal protective equipment. For liquid spills, absorb with an inert, finely-powdered material like diatomite.[1][2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2]

Disposal Plan

All waste materials, including contaminated PPE, weigh boats, and excess solutions, must be treated as hazardous waste.

  • Collect all waste in appropriately labeled, sealed containers.

  • Dispose of the waste in accordance with local, state, and federal regulations.[1][2] Do not discharge into drains or the environment.[1][2]

Visualizing the Workflow and Biological Pathways

To provide a clearer understanding of the operational and biological contexts of this compound, the following diagrams have been generated.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE 1. Don Full PPE Area 2. Designate Work Area (Fume Hood) PPE->Area Weigh 3. Weigh Powder Area->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Decon 6. Decontaminate Surfaces Weigh->Decon Store 5. Store Solution Appropriately Dissolve->Store Dissolve->Decon Store->Decon Waste 7. Collect Hazardous Waste Decon->Waste Dispose 8. Dispose via Certified Vendor Waste->Dispose Spill Spill Response FirstAid First Aid

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

G Signaling Pathways Modulated by this compound cluster_stat STAT3/NF-κB Pathway cluster_hmgb1 HMGB1/TLR4/NF-κB Pathway cluster_fak FAK/PI3K/AKT/mTOR Pathway ICGA Isochlorogenic Acid A STAT3 p-STAT3 ICGA->STAT3 Inhibits NFkB p-p65 ICGA->NFkB Inhibits IkBa IκBα ICGA->IkBa Upregulates HMGB1 HMGB1 ICGA->HMGB1 Inhibits TLR4 TLR4 ICGA->TLR4 Inhibits FAK FAK ICGA->FAK Inhibits STAT3->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines HMGB1->TLR4 NFkB2 NF-κB TLR4->NFkB2 Fibrosis Liver Fibrosis NFkB2->Fibrosis PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Caption: Key signaling pathways that are inhibited or modulated by this compound.[2][5][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.